molecular formula C21H25N7O B560415 Vps34-IN-4

Vps34-IN-4

Cat. No.: B560415
M. Wt: 391.5 g/mol
InChI Key: XJTIGGCBXFIZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VPS34-IN1(cas 1383716-46-8) is a highly potent and selective Vps34 inhibitor.  Vps34 is a phosphoinositide 3-kinase (PI3K) class III isoform that has attracted major attention over the recent years because of its role in autophagy. 

Properties

IUPAC Name

1-[[4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-yl]amino]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-21(2,29)13-25-19-24-12-16(18(28-19)11-14-3-4-14)17-7-10-23-20(27-17)26-15-5-8-22-9-6-15/h5-10,12,14,29H,3-4,11,13H2,1-2H3,(H,24,25,28)(H,22,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTIGGCBXFIZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC=NC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vps34-IN-4: A Technical Guide to its Mechanism of Action in Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34-IN-4 is a potent, selective, and orally bioavailable inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (Vps34). Vps34 plays a critical role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. By catalyzing the formation of phosphatidylinositol 3-phosphate (PI3P), Vps34 orchestrates the recruitment of downstream effectors essential for the formation of the autophagosome. Inhibition of Vps34, therefore, presents a powerful strategy to modulate autophagy, with significant therapeutic potential in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

Vps34 is the sole catalytic subunit of the class III PI3K complex, which exists in two main forms in mammalian cells: Complex I and Complex II.[1][2]

  • Complex I , containing ATG14L, is essential for the initiation of autophagy.[1][2] Upon induction of autophagy (e.g., by nutrient starvation), this complex is recruited to the phagophore assembly site (PAS), where it generates a localized pool of PI3P.

  • Complex II , containing UVRAG, is primarily involved in endosomal trafficking and the maturation of autophagosomes.[1][3]

This compound exerts its inhibitory effect by competing with ATP for the binding pocket of the Vps34 kinase domain, thereby preventing the phosphorylation of phosphatidylinositol (PI) to PI3P.[4][5] This blockade of PI3P production at the PAS disrupts the recruitment and activation of downstream autophagy-related (ATG) proteins, such as WIPIs and DFCP1, which are necessary for the elongation and closure of the autophagosome.[3][5] Consequently, the formation of mature autophagosomes is halted at an early stage.

Quantitative Data

The potency and cellular activity of this compound have been characterized through various biochemical and cellular assays.

ParameterValueAssaySource
Biochemical IC50 25 nMLuminescence-based ATP detection assay[6]
Cellular Activity Correlates well with biochemical IC50GFP-FYVE reporter gene assay in U2OS cells[7]

Note: The IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.[6]

While a comprehensive kinase selectivity profile for this compound is not publicly available, data for the closely related compound, Vps34-IN-1 , demonstrates high selectivity. Vps34-IN-1 (IC50 = 25 nM) shows no significant inhibition of 340 other protein kinases or 25 other lipid kinases at a concentration of 1 µM, indicating a very specific inhibitory action on Vps34.[7][8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound and the experimental approaches to study its effects, the following diagrams have been generated using the DOT language.

Vps34 Signaling Pathway in Autophagy Initiation

This diagram illustrates the central role of Vps34 Complex I in the initiation of autophagy and the point of inhibition by this compound.

G cluster_upstream Upstream Signals cluster_downstream Autophagosome Formation mTOR mTORC1 (Active) Vps34_complex Vps34-Vps15-Beclin1-ATG14L mTOR->Vps34_complex Inhibition AMPK AMPK (Inactive) AMPK->Vps34_complex Activation Nutrients Nutrient Sufficiency Nutrients->mTOR Nutrients->AMPK PI3P PI3P Vps34_complex->PI3P Phosphorylation PI PI PI->Vps34_complex WIPIs WIPIs PI3P->WIPIs Recruitment Autophagosome Autophagosome Formation WIPIs->Autophagosome Vps34_IN4 This compound Vps34_IN4->Vps34_complex

Vps34 signaling in autophagy initiation and its inhibition by this compound.
Experimental Workflow: Assessing Autophagy Inhibition

This workflow outlines the key experiments used to evaluate the inhibitory effect of this compound on autophagy.

G cluster_treatment Cell Treatment cluster_assays Autophagy Assays cluster_results Expected Results start Cells treatment Treat with this compound (or vehicle control) start->treatment lc3_assay LC3 Turnover Assay (Western Blot) treatment->lc3_assay p62_assay p62 Degradation Assay (Western Blot) treatment->p62_assay pi3p_assay PI3P Level Measurement (Immunofluorescence) treatment->pi3p_assay lc3_result Decreased LC3-II/LC3-I ratio lc3_assay->lc3_result p62_result Increased p62 levels p62_assay->p62_result pi3p_result Decreased PI3P puncta pi3p_assay->pi3p_result

Workflow for evaluating the effect of this compound on autophagy.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on autophagy.

LC3 Turnover Assay by Western Blot

This assay measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). Inhibition of autophagy initiation by this compound is expected to decrease the levels of LC3-II. To measure autophagic flux, the assay is performed in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine), which prevents the degradation of LC3-II.

Materials:

  • Cells of interest

  • This compound (dissolved in DMSO)

  • Lysosomal inhibitor (e.g., Bafilomycin A1)

  • Complete cell culture medium and starvation medium (e.g., EBSS)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-Actin (or other loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency on the day of the experiment.

    • Induce autophagy by replacing the complete medium with starvation medium for a predetermined time (e.g., 2-4 hours).

    • Treat cells with this compound at various concentrations (e.g., 10 nM - 1 µM) or vehicle (DMSO) for the desired duration.

    • For autophagic flux measurement, treat a parallel set of cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2 hours of the starvation/inhibitor treatment.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To normalize for loading, probe the same membrane for a loading control like actin.

    • Develop the blot using ECL substrate and capture the chemiluminescent signal.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control using image analysis software.

    • Normalize the LC3-II band intensity to the loading control.

    • Compare the normalized LC3-II levels between different treatment groups. A decrease in the LC3-II/Actin ratio in this compound treated cells compared to the vehicle control indicates inhibition of autophagy. The difference in LC3-II levels in the presence and absence of the lysosomal inhibitor reflects the autophagic flux.[9]

p62/SQSTM1 Degradation Assay by Western Blot

p62 (also known as SQSTM1) is an autophagy receptor that is itself degraded during the autophagic process. Inhibition of autophagy leads to the accumulation of p62.

Materials:

  • Same as for the LC3 Turnover Assay, but with a primary antibody against p62/SQSTM1.

Procedure:

  • Cell Culture, Treatment, and Lysis: Follow the same steps as in the LC3 Turnover Assay.

  • Western Blotting:

    • Follow the same western blotting procedure as above, but use a primary antibody against p62/SQSTM1 (e.g., 1:1000 dilution). A 10-12% SDS-PAGE gel is suitable for p62.

    • Probe for a loading control on the same membrane.

  • Data Analysis:

    • Quantify the band intensities for p62 and the loading control.

    • Normalize the p62 band intensity to the loading control.

    • An increase in the normalized p62 levels in this compound treated cells compared to the vehicle control indicates autophagy inhibition.[1][10]

PI3P Level Measurement by Immunofluorescence

This assay directly visualizes the product of Vps34 activity, PI3P, in cells. A fluorescently tagged protein domain that specifically binds to PI3P (e.g., the FYVE domain of EEA1 or Hrs) is used as a probe. Inhibition of Vps34 by this compound will lead to a decrease in PI3P levels, resulting in a reduction of fluorescent puncta.[8][11]

Materials:

  • Cells cultured on glass coverslips

  • This compound (dissolved in DMSO)

  • Plasmids encoding a fluorescent PI3P probe (e.g., GFP-2xFYVE)

  • Transfection reagent

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Transfection and Treatment:

    • Seed cells on glass coverslips in a multi-well plate.

    • Transfect the cells with the fluorescent PI3P probe plasmid according to the manufacturer's instructions. Allow 24-48 hours for protein expression.

    • Treat the cells with this compound at various concentrations or vehicle (DMSO) for the desired time (e.g., 1-2 hours).

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block the cells with blocking solution for 30 minutes at room temperature.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using mounting medium with DAPI to stain the nuclei.

    • Image the cells using a confocal microscope. Capture images of the fluorescent PI3P probe and DAPI.

    • Quantify the number and intensity of the fluorescent puncta per cell using image analysis software. A significant decrease in the number and/or intensity of PI3P puncta in this compound treated cells compared to the vehicle control indicates inhibition of Vps34 activity.

Conclusion

This compound is a valuable chemical tool for the specific and potent inhibition of autophagy at the initiation stage. Its mechanism of action, centered on the blockade of Vps34-mediated PI3P production, has been well-characterized. The experimental protocols provided in this guide offer robust methods for researchers to investigate the effects of this compound in various cellular contexts and to further explore the therapeutic potential of targeting the Vps34-autophagy axis. As our understanding of the intricate roles of autophagy in health and disease continues to grow, selective inhibitors like this compound will be indispensable for dissecting these complex biological processes and for the development of novel therapeutic strategies.

References

Vps34-IN-4: A Selective Class III PI3K Inhibitor for Autophagy Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vps34, the sole Class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular membrane trafficking, primarily through its production of phosphatidylinositol 3-phosphate (PI(3)P). This lipid second messenger is essential for the initiation of autophagy and for endosomal sorting pathways. Given the implication of autophagy in a multitude of human diseases, including cancer and neurodegenerative disorders, the development of specific Vps34 inhibitors has become a significant area of research. This technical guide provides a comprehensive overview of Vps34-IN-4, a potent, selective, and orally bioavailable inhibitor of Vps34. This document details its biochemical and cellular activity, selectivity profile, and the experimental protocols utilized for its characterization, offering a valuable resource for professionals in drug discovery and biomedical research.

Introduction to Vps34 (Class III PI3K)

Vacuolar protein sorting 34 (Vps34), also known as phosphoinositide 3-kinase catalytic subunit type 3 (PIK3C3), is a highly conserved lipid kinase that exclusively phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P). This enzymatic activity is fundamental to two major cellular processes:

  • Autophagy: Vps34 is a core component of the autophagy initiation complex, which includes Beclin 1, Vps15, and ATG14L (in Complex I). The localized production of PI(3)P at the phagophore is a critical step in the recruitment of downstream autophagy-related (ATG) proteins, leading to the formation of the autophagosome.

  • Endosomal Trafficking: Vps34, in a complex with Beclin 1, Vps15, and UVRAG (in Complex II), is also involved in the regulation of endosomal sorting and maturation of endosomes.

The central role of Vps34 in these pathways has made it an attractive therapeutic target. However, early PI3K inhibitors like 3-methyladenine (3-MA) and wortmannin lacked selectivity, inhibiting other PI3K classes and limiting their utility as specific research tools. This necessitated the development of highly selective Vps34 inhibitors like this compound.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound 19 in some literature) is a small molecule inhibitor designed for high potency and selectivity against Vps34. Its development has provided a valuable chemical tool to probe the physiological and pathological roles of Vps34-mediated pathways.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Assay Type Target IC50 (nM) Reference
Biochemical AssayVps3415
Cellular Assay (GFP-FYVE)Vps3425

Table 1: Potency of this compound against Vps34.

Kinase IC50 (nM) Fold Selectivity vs. Vps34 Reference
Vps34151
PI3Kα>10,000>667
PI3Kβ>10,000>667
PI3Kδ>10,000>667
PI3Kγ>10,000>667

Table 2: Selectivity Profile of this compound against Class I PI3K Isoforms.

Signaling Pathways and Experimental Workflows

Vps34 Signaling in Autophagy Initiation

Vps34 plays a pivotal role in the initial stages of autophagy. Upon induction of autophagy (e.g., by nutrient starvation), the ULK1 complex is activated and translocates to the phagophore assembly site. This complex then recruits the Vps34-containing Class III PI3K Complex I. Vps34, within this complex, phosphorylates PI to PI(3)P, which acts as a docking site for proteins containing PI(3)P-binding domains, such as WIPI proteins. This recruitment is essential for the subsequent steps of autophagosome nucleation and elongation.

Vps34_Autophagy_Pathway cluster_0 Autophagy Induction cluster_1 Phagophore Nutrient Starvation Nutrient Starvation ULK1 Complex Activation ULK1 Complex Activation Nutrient Starvation->ULK1 Complex Activation Vps34 Complex I\n(Vps34, Vps15, Beclin 1, ATG14L) Vps34 Complex I (Vps34, Vps15, Beclin 1, ATG14L) ULK1 Complex Activation->Vps34 Complex I\n(Vps34, Vps15, Beclin 1, ATG14L) Recruits PI -> PI(3)P PI -> PI(3)P Vps34 Complex I\n(Vps34, Vps15, Beclin 1, ATG14L)->PI -> PI(3)P Catalyzes WIPI Protein Recruitment WIPI Protein Recruitment PI -> PI(3)P->WIPI Protein Recruitment Autophagosome Formation Autophagosome Formation WIPI Protein Recruitment->Autophagosome Formation Vps34_IN_4 Vps34_IN_4 Vps34_IN_4->Vps34 Complex I\n(Vps34, Vps15, Beclin 1, ATG14L) Inhibits

Caption: Vps34 signaling cascade in autophagy initiation.

Vps34 in Endosomal Trafficking

Vps34 is also a key player in the endocytic pathway. As part of Complex II, it generates PI(3)P on early endosomes. This PI(3)P pool is crucial for the recruitment of effector proteins containing FYVE or PX domains, such as EEA1 (Early Endosome Antigen 1). These effectors are essential for endosome maturation, sorting of cargo, and trafficking of vesicles from early to late endosomes.

Vps34_Endosomal_Pathway Early Endosome Early Endosome Vps34 Complex II\n(Vps34, Vps15, Beclin 1, UVRAG) Vps34 Complex II (Vps34, Vps15, Beclin 1, UVRAG) Early Endosome->Vps34 Complex II\n(Vps34, Vps15, Beclin 1, UVRAG) Localization PI_to_PI3P PI -> PI(3)P Vps34 Complex II\n(Vps34, Vps15, Beclin 1, UVRAG)->PI_to_PI3P Catalyzes FYVE/PX Domain Protein Recruitment\n(e.g., EEA1) FYVE/PX Domain Protein Recruitment (e.g., EEA1) PI_to_PI3P->FYVE/PX Domain Protein Recruitment\n(e.g., EEA1) Endosome Maturation & Cargo Sorting Endosome Maturation & Cargo Sorting FYVE/PX Domain Protein Recruitment\n(e.g., EEA1)->Endosome Maturation & Cargo Sorting Vps34_IN_4 Vps34_IN_4 Vps34_IN_4->Vps34 Complex II\n(Vps34, Vps15, Beclin 1, UVRAG) Inhibits

Caption: Role of Vps34 in the endosomal trafficking pathway.

Experimental Workflow for this compound Characterization

The characterization of this compound typically involves a multi-step process, starting from biochemical assays to cellular and in vivo models to assess its potency, selectivity, and efficacy.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays cluster_invivo In Vivo Models Vps34 Kinase Assay Vps34 Kinase Assay PI3K Selectivity Panel PI3K Selectivity Panel Vps34 Kinase Assay->PI3K Selectivity Panel GFP-FYVE Reporter Assay GFP-FYVE Reporter Assay Vps34 Kinase Assay->GFP-FYVE Reporter Assay LC3 Western Blot LC3 Western Blot GFP-FYVE Reporter Assay->LC3 Western Blot Mouse Model Mouse Model GFP-FYVE Reporter Assay->Mouse Model Pharmacokinetics Pharmacokinetics Mouse Model->Pharmacokinetics Autophagy Inhibition Assessment Autophagy Inhibition Assessment Pharmacokinetics->Autophagy Inhibition Assessment

Vps34-IN-4: A Technical Guide to a Potent and Selective Autophagy Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vps34-IN-4, also known as compound 19, is a potent, selective, and orally bioavailable inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34).[1][2][3] As a crucial regulator of autophagy, Vps34's role in cellular homeostasis and its implication in various diseases, including cancer, have made it a significant target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the discovery, development, and characterization of this compound, including its mechanism of action, synthesis, and key experimental data. Detailed protocols for relevant assays are provided to facilitate further research and application of this valuable chemical tool.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[2] A key initiator of this process is the class III PI3K, Vps34, which catalyzes the formation of phosphatidylinositol 3-phosphate (PI(3)P) on endosomal membranes.[1][6] This lipid messenger recruits downstream effectors, initiating the formation of the autophagosome. Given its central role, dysregulation of Vps34 activity is implicated in a variety of human diseases, making it a compelling target for drug discovery.[4]

This compound emerged from a medicinal chemistry effort to develop selective inhibitors of Vps34.[1] It is a significant advancement over less specific autophagy inhibitors like 3-methyladenine (3-MA), which also targets class I PI3Ks.[1][5] this compound demonstrates high potency for Vps34 and excellent selectivity over other lipid and protein kinases, along with favorable pharmacokinetic properties, making it a valuable tool for studying the physiological roles of Vps34 and for exploring its therapeutic potential.[1][3]

Mechanism of Action

This compound is an ATP-competitive inhibitor of Vps34.[1] It binds to the ATP-binding pocket of the Vps34 kinase domain, preventing the phosphorylation of phosphatidylinositol (PI) to PI(3)P. The selectivity of this compound is attributed to its ability to exploit a unique hydrophobic pocket within the Vps34 active site that is not present in other related kinases, such as PI3Kα.[7] By inhibiting Vps34, this compound effectively blocks the initial steps of autophagy, leading to the accumulation of autophagy substrates like p62 and the unprocessed form of LC3 (LC3-I).[3]

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)Assay TypeReference
Vps34 15 Luminescence-based ATP detection[3]
Vps34 25 Not Specified[8]
PI3Kα>10,000Not Specified[1]
PI3Kβ>10,000Not Specified[1]
PI3Kγ>10,000Not Specified[1]
PI3Kδ>10,000Not Specified[1]
mTOR>10,000Not Specified[1]
DNA-PK>10,000Not Specified[1]
Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterValueRoute of AdministrationAnimal ModelReference
Oral Bioavailability (F%) 47 Oral (10 mg/kg)C57BL/6 Mice[3]
Systemic Clearance (CL) 30 mL/min/kg Intravenous (2 mg/kg)C57BL/6 Mice[3]

Signaling Pathways and Experimental Workflows

Vps34 Signaling Pathway in Autophagy Initiation

Vps34_Signaling cluster_0 Cellular Stress (e.g., Starvation) cluster_1 ULK1 Complex Activation cluster_2 Vps34 Complex I Recruitment and Activation cluster_3 Autophagosome Formation Stress Stress Signals ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200) Stress->ULK1_complex activates Vps34_complex Vps34 Complex I (Vps34, Vps15, Beclin-1, ATG14L) ULK1_complex->Vps34_complex recruits and activates PI PI Vps34_complex->PI acts on PI3P PI(3)P PI->PI3P Vps34 catalysis Effectors PI(3)P Effectors (e.g., WIPIs) PI3P->Effectors recruits Vps34_IN4 This compound Vps34_IN4->Vps34_complex inhibits Autophagosome Autophagosome Formation Effectors->Autophagosome initiates Vps34_IN4_Workflow cluster_0 Compound Synthesis and Initial Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Lead Candidate Synthesis Synthesis of This compound analogs Biochemical_Assay Biochemical Screen (Vps34 IC50) Synthesis->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Panel Biochemical_Assay->Selectivity_Profiling Potent Hits Cellular_Assay Cellular Autophagy Assays (GFP-FYVE, LC3, p62) Selectivity_Profiling->Cellular_Assay Selective Hits PK_Studies Pharmacokinetic Studies (Mice) Cellular_Assay->PK_Studies Active in Cells Efficacy_Studies In Vivo Efficacy (Autophagy Inhibition) PK_Studies->Efficacy_Studies Good PK Profile Lead_Compound This compound (Compound 19) Efficacy_Studies->Lead_Compound In Vivo Activity

References

A Technical Guide to the Function of Vps34 in Endosomal Trafficking and its Inhibition by Vps34-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Class III phosphoinositide 3-kinase (PI3K) Vps34, its critical role in the regulation of endosomal trafficking, and the mechanistic details of its inhibition by the specific chemical probe, Vps34-IN-4. This document synthesizes key findings, presents quantitative data for comparative analysis, and offers detailed experimental protocols for the study of Vps34 function and inhibition.

The Core Function of Vps34 in Cellular Trafficking

Vacuolar protein sorting 34 (Vps34) is a highly conserved lipid kinase and the sole member of the Class III PI3K family in eukaryotes.[1][2] Its primary and specific function is to phosphorylate the 3'-hydroxyl group on the inositol ring of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI(3)P).[2][3] This lipid, PI(3)P, acts as a crucial signaling molecule on the membranes of various organelles, particularly endosomes, where it recruits a specific set of effector proteins.[4] These effector proteins contain PI(3)P-binding motifs, such as the FYVE and Phox homology (PX) domains, which are essential for mediating downstream events in membrane trafficking.[5][6]

In mammalian cells, Vps34 does not function in isolation but as part of large macromolecular complexes.[5][7] Two major, mutually exclusive complexes have been identified, which dictate its localization and specific cellular function:[7][8]

  • Complex I: Comprising Vps34, Vps15, Beclin-1, and ATG14L, this complex is primarily involved in the initiation of autophagy.[7][8]

  • Complex II: Composed of Vps34, Vps15, Beclin-1, and UVRAG, this complex is predominantly associated with the regulation of endosomal trafficking and endosome-lysosome fusion.[2][8]

This guide will focus on the functions of Vps34 within the context of the endocytic pathway, primarily mediated by Complex II.

Vps34's Multifaceted Role in Endosomal Trafficking

Endosomal trafficking is a dynamic process responsible for the sorting and transport of cargo internalized from the cell surface. Vps34 and its product, PI(3)P, are central regulators at multiple stages of this pathway.

Early Endosome Function and Maturation

Vps34 is recruited to early endosomes by the small GTPase Rab5.[7][8] Once localized, Vps34 generates a pool of PI(3)P on the endosomal membrane. This PI(3)P enrichment serves as a platform to recruit effector proteins like the Early Endosome Antigen 1 (EEA1), which is critical for endosome tethering and fusion events.[5] While initial hypotheses suggested Vps34 was indispensable for all early endocytic events, studies using Vps34-deficient cells have shown that some processes, like transferrin recycling, remain unaffected, indicating a more nuanced role.[9][10]

Regulation of Late Endosomal Trafficking and Rab7 Activity

A more critical role for Vps34 emerges during the maturation of early endosomes into late endosomes. Vps34-mediated PI(3)P production is essential for the recruitment of the Rab7 GTPase-activating protein (GAP) Armus (also known as TBC1D2) to late endosomes.[9][10] Armus functions to inactivate the small GTPase Rab7, a key regulator of late endosomal trafficking and fusion with lysosomes.

In the absence of Vps34 activity, Armus fails to localize to the late endosome, leading to a state of sustained Rab7 activation (hyperactivated Rab7-GTP).[9] This unchecked Rab7 activity disrupts late endocytic trafficking, resulting in the accumulation of enlarged late endosomes and impaired degradation of cargo, such as the epidermal growth factor receptor (EGFR).[9][10] This demonstrates a previously unknown but critical role for Vps34 in providing negative feedback on Rab7 to ensure the proper progression of endosome maturation.[11]

This compound: A Potent and Selective Chemical Inhibitor

The study of Vps34's precise functions has been greatly advanced by the development of specific small molecule inhibitors. This compound is a potent and selective inhibitor of Vps34.[12] Like other specific Vps34 inhibitors, it targets the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of PtdIns to PI(3)P.[13] Its high selectivity for Vps34 over other PI3K isoforms (Class I and II) and protein kinases makes it an invaluable tool for dissecting the cellular pathways specifically governed by PI(3)P production.[6]

The primary cellular effect of this compound is the rapid, dose-dependent depletion of the PI(3)P pool on endosomal membranes.[6] This leads to the dispersal of PI(3)P-binding proteins and phenocopies the effects observed in Vps34-deficient cells, including the inhibition of autophagy and disruption of late endosomal trafficking.[6][12]

Data Presentation: Inhibitor Selectivity

The utility of a chemical probe is defined by its potency and selectivity. The following table summarizes the inhibitory concentrations (IC50) of this compound and other notable Vps34 inhibitors against Vps34 and other related kinases, highlighting their specificity.

InhibitorTargetIC50 (nM)Selectivity ProfileReference
Vps34-IN-1 Vps34 25 Highly selective over Class I and II PI3Ks and 340 protein kinases tested.[6][14][15]
This compound Vps34 PotentA potent, selective, and orally active inhibitor.[12]
SAR405 Vps34 1.2 Highly selective; no activity against other protein and lipid kinases.[7][16]
PIK-III Vps34 18 At least 100-fold selectivity for Vps34 over other PI3Ks.[7][15]
PI3KD/V-IN-01 PI3Kδ6Dual inhibitor.[17]
Vps34 19 [17]
PI3Kα64[17]
PI3Kβ111[17]
PI3Kγ119[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of Vps34 and its inhibitors.

In Vitro Vps34 Kinase Assay

This protocol describes a method to directly measure the lipid kinase activity of recombinant or immunoprecipitated Vps34 using radiolabeled ATP.[6][18]

A. Reagents and Materials:

  • Kinase Buffer: 20 mM Tris-HCl (pH 7.4), 67 mM NaCl, 10 mM MnCl2, 0.02% CHAPS, 1 mM DTT.

  • Liposomes: Crude liver Phosphatidylinositol (PtdIns) extruded through a 100 nm filter membrane.

  • ATP Mix (5x): 25 µM unlabeled ATP, 15 µCi [γ-³²P]ATP.

  • Stop Solution: Chloroform/Methanol/HCl (100:200:3.5 by volume).

  • Recombinant Vps34/Vps15 complex or immunoprecipitated Vps34.

  • TLC Plate: Silica 60 TLC plate, pre-activated with 1% potassium oxalate, 5 mM EDTA, and 50% (v/v) methanol.

  • TLC Solvent: Methanol/Chloroform/Water/Ammonium Bicarbonate (47:60:11.2:2 by volume).

B. Procedure:

  • Prepare liposomes by extruding a solution of PtdIns through a 100 nm polycarbonate membrane.[6] This creates small unilamellar vesicles (SUVs) for a more uniform substrate.[19]

  • In an Eppendorf tube, combine 50 ng of recombinant Vps34/Vps15 protein (or immunoprecipitated beads) with 10 µg of extruded liposomes in a final volume of 40 µl of kinase buffer.

  • To test inhibition, pre-incubate the kinase/liposome mixture with this compound or DMSO (vehicle control) for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µl of the 5x ATP Mix.

  • Incubate the reaction at 30°C for 30 minutes with gentle agitation (e.g., 1,100 rpm in a thermomixer).[18]

  • Terminate the reaction by adding 500 µl of Stop Solution.

  • Perform a phase split by adding 180 µl of chloroform and 300 µl of 0.1 M HCl.[6] Vortex and centrifuge to separate the phases.

  • Carefully collect the lower, lipid-containing organic phase and dry it under a stream of nitrogen or in a speed vacuum.

  • Resuspend the dried lipid film in a small volume of chloroform and spot it onto the pre-activated TLC plate.

  • Develop the TLC plate using the TLC solvent until the solvent front is near the top.

  • Dry the plate and expose it to a phosphor screen. Analyze the radioactive incorporation into PI(3)P using a phosphorimager.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[20][21]

A. Reagents and Materials:

  • Cultured cells of interest.

  • This compound compound and DMSO (vehicle).

  • Phosphate Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR thermocycler or heating blocks.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against Vps34.

  • HRP-conjugated secondary antibody.

B. Procedure:

  • Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes, one for each temperature point.

  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[22]

  • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarify the lysates by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analyze the amount of soluble Vps34 in each sample by SDS-PAGE and Western blotting using a Vps34-specific antibody.

  • Quantify the band intensities. A positive target engagement is indicated by a rightward shift in the melting curve (i.e., more soluble Vps34 remains at higher temperatures) in the this compound-treated samples compared to the DMSO control.[21]

Immunofluorescence Staining for Cellular PI(3)P

This protocol allows for the visualization of PI(3)P localization in cells, which is a direct readout of Vps34 activity.

A. Reagents and Materials:

  • Cells grown on glass coverslips.

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization/Blocking Buffer: PBS containing 0.1% Saponin and 5% Bovine Serum Albumin (BSA).

  • Primary Antibody: Anti-PI(3)P antibody or a PI(3)P-binding probe (e.g., GFP-2xFYVE expressed via transfection).

  • Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).

  • DAPI for nuclear staining.

  • Mounting medium.

B. Procedure:

  • Grow cells on sterile glass coverslips in a culture plate. Treat with this compound or DMSO for the desired time (e.g., 15-60 minutes).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize and block non-specific binding by incubating the cells in Permeabilization/Blocking Buffer for 45 minutes at room temperature.[23]

  • Incubate the cells with the primary antibody (e.g., anti-PI(3)P) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS containing 0.1% Saponin.

  • Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Stain nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto glass slides using mounting medium.

  • Image the cells using a fluorescence or confocal microscope. A reduction in punctate staining in this compound-treated cells indicates depletion of the endosomal PI(3)P pool.

Visualizations: Pathways and Workflows

// Edges Rab5_GTP -> Vps34_C2 [label="Recruits", color="#4285F4", fontcolor="#4285F4"]; Vps34_C2 -> PI [label="Phosphorylates", style=dashed, color="#4285F4", fontcolor="#4285F4"]; PI -> PIP [style=invis]; PIP -> EEA1 [label="Recruits", color="#34A853", fontcolor="#34A853"]; EEA1 -> Rab5_GTP [label="Binds", color="#5F6368", fontcolor="#5F6368"];

PIP -> Armus [label="Recruits", color="#34A853", fontcolor="#34A853"]; Armus -> Rab7_GTP [label="Inactivates", color="#EA4335", fontcolor="#EA4335"]; Rab7_GTP -> Rab7_GDP [style=invis];

// Invisible edges for layout edge [style=invis]; Vps34_C2 -> PIP; Rab7_GTP -> Armus; } Vps34 signaling in endosomal trafficking.

// Workflow edges Liposomes -> Preincubation; Kinase -> Preincubation; Inhibitor -> Preincubation; Preincubation -> Initiation; Initiation -> Incubation; Incubation -> Termination; Termination -> Extraction; Extraction -> TLC; TLC -> Imaging; } Experimental workflow for the in vitro Vps34 kinase assay.

// Edges edge [color="#5F6368", arrowhead="normal"]; Vps34_IN4 -> Vps34 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Vps34 -> PIP_Prod [label="Leads to", fontcolor="#202124"]; PIP_Prod -> Armus_Rec [label="Is required for", fontcolor="#202124"]; Armus_Rec -> Rab7_Reg [label="Is required for", fontcolor="#202124"]; Rab7_Reg -> Endo_Traf [label="Ensures", fontcolor="#202124"];

// Inhibition pathway edge [style=dashed, color="#EA4335", arrowhead="tee"]; Vps34 -> PIP_Prod [label="Reduced", fontcolor="#EA4335"]; PIP_Prod -> Armus_Rec [label="Impaired", fontcolor="#EA4335"]; Armus_Rec -> Rab7_Reg [label="Impaired", fontcolor="#EA4335"]; Rab7_Reg -> Rab7_Hyper [label="Leads to", style=solid, color="#EA4335", fontcolor="#EA4335", arrowhead="normal"]; Rab7_Hyper -> Enlarged_LE [label="Causes", style=solid, color="#EA4335", fontcolor="#EA4335", arrowhead="normal"]; } Logical consequences of Vps34 inhibition by this compound.

Conclusion

Vps34 is a linchpin in the regulation of endosomal trafficking, acting via its product PI(3)P to orchestrate the recruitment and activity of key effector proteins. Its role is particularly critical in the maturation of late endosomes through the precise control of Rab7 activity. The development of potent and selective inhibitors, such as this compound, has been instrumental in elucidating these complex cellular functions. These chemical probes not only serve as powerful research tools but also represent promising starting points for the development of novel therapeutics targeting diseases where endosomal trafficking and autophagy are dysregulated, including cancer and neurodegenerative disorders.[13][24] This guide provides the foundational knowledge and practical protocols for researchers to further investigate the multifaceted roles of Vps34 in cellular health and disease.

References

Vps34-IN-4: A Technical Guide to its Effect on Cellular Phosphatidylinositol 3-Phosphate (PI3P) Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and cellular effects of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. A comprehensive understanding of how this small molecule modulates cellular levels of phosphatidylinositol 3-phosphate (PI3P) is critical for its application in studying fundamental cellular processes and for its potential therapeutic development.

Core Mechanism of Action

Vps34 is the primary enzyme responsible for the synthesis of PI3P, a key signaling lipid that governs crucial cellular functions, including autophagy and endosomal trafficking.[1][2] Vps34-IN-1 acts as a highly selective ATP-competitive inhibitor of Vps34.[3][4] By binding to the ATP-binding pocket of Vps34, Vps34-IN-1 effectively blocks its kinase activity, leading to a rapid and significant reduction in cellular PI3P levels.[3][5] This depletion of PI3P disrupts the recruitment and activation of downstream effector proteins that contain PI3P-binding domains, such as FYVE and PX domains, thereby inhibiting autophagy and altering endosomal sorting and trafficking.[2][6]

Quantitative Data: Potency and Selectivity

Vps34-IN-1 exhibits high potency and remarkable selectivity for Vps34 over other lipid and protein kinases. This specificity is crucial for its utility as a chemical probe to dissect the cellular functions of Vps34 with minimal off-target effects.

Parameter Value Kinase Notes Reference
IC50 25 nMVps34In vitro biochemical assay.[3][5][7]
Selectivity >100-foldOther PI3Ks (Class I & II)Tested against a broad panel of lipid kinases.[3][5]
Selectivity No significant inhibition at 1 µM>340 protein kinasesScreened against extensive protein kinase panels.[3]

Signaling Pathways Affected by Vps34-IN-4

The inhibition of Vps34 and subsequent depletion of PI3P by Vps34-IN-1 has profound effects on two major interconnected cellular signaling pathways: autophagy and endosomal trafficking.

Autophagy Initiation

Vps34, as part of a larger protein complex, is essential for the initiation of autophagy. The localized production of PI3P on the phagophore (the precursor to the autophagosome) is a critical step for the recruitment of downstream autophagy-related (ATG) proteins.

G cluster_0 Autophagy Initiation ULK1_complex ULK1 Complex (Nutrient Sensing) Vps34_complex_I Vps34 Complex I (Vps34, Vps15, Beclin-1, ATG14L) ULK1_complex->Vps34_complex_I activates PI3P Phosphatidylinositol 3-Phosphate (PI3P) Vps34_complex_I->PI3P phosphorylates PI Phosphatidylinositol (PI) PI->Vps34_complex_I WIPIs WIPI Proteins (PI3P Effectors) PI3P->WIPIs recruits Autophagosome_formation Autophagosome Formation WIPIs->Autophagosome_formation promotes Vps34_IN_4 This compound Vps34_IN_4->Vps34_complex_I inhibits

Vps34-PI3P Signaling in Autophagy Initiation.
Endosomal Sorting and Trafficking

Vps34 is also a key component of a distinct complex that regulates endosomal functions. PI3P on early endosomes serves as a docking site for proteins involved in endosome maturation, sorting of cargo, and the formation of multivesicular bodies (MVBs).

G cluster_1 Endosomal Trafficking Early_Endosome Early Endosome Vps34_complex_II Vps34 Complex II (Vps34, Vps15, Beclin-1, UVRAG) Early_Endosome->Vps34_complex_II recruits PI3P_endo PI3P Vps34_complex_II->PI3P_endo produces PI_endo PI PI_endo->Vps34_complex_II PI3P_Effectors PI3P Effectors (e.g., EEA1, SNXs) PI3P_endo->PI3P_Effectors recruits Endosome_Maturation Endosome Maturation & Cargo Sorting PI3P_Effectors->Endosome_Maturation regulates Vps34_IN_4_endo This compound Vps34_IN_4_endo->Vps34_complex_II inhibits

Vps34-PI3P Role in Endosomal Trafficking.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of Vps34-IN-1 on cellular PI3P levels and its downstream consequences.

General Experimental Workflow

A typical workflow to investigate the cellular effects of Vps34-IN-1 involves cell treatment, assessment of PI3P levels, and analysis of downstream signaling events.

G start Cell Culture (e.g., U2OS, HeLa) treatment Treatment with This compound (e.g., 3 µM for 1-4h) start->treatment fixation Cell Fixation and Permeabilization treatment->fixation autophagy_assay Autophagy Marker Analysis (Western Blot for LC3, p62) treatment->autophagy_assay if_staining Immunofluorescence Staining (e.g., for PI3P, LC3, LAMP1) fixation->if_staining pi3p_detection PI3P Detection western_blot Western Blot Analysis autophagy_assay->western_blot imaging Confocal Microscopy and Image Analysis if_staining->imaging data_analysis Data Analysis and Interpretation imaging->data_analysis western_blot->data_analysis

Workflow for this compound Cellular Assays.
In Vitro Vps34 Kinase Assay

This assay directly measures the enzymatic activity of recombinant Vps34 and the inhibitory effect of Vps34-IN-1.[8][9]

  • Reagents and Materials:

    • Recombinant Vps34/Vps15 complex

    • Phosphatidylinositol (PI) liposomes

    • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 67 mM NaCl, 10 mM MnCl₂, 1 mM DTT)

    • ATP (including [γ-³²P]ATP)

    • Vps34-IN-1 (or other inhibitors)

    • TLC plate (Silica 60)

    • Scintillation counter or phosphorimager

  • Protocol:

    • Prepare PI liposomes by extrusion.

    • In a reaction tube, combine the recombinant Vps34/Vps15 complex, PI liposomes, and kinase assay buffer.

    • Add varying concentrations of Vps34-IN-1 or DMSO (vehicle control).

    • Initiate the kinase reaction by adding the ATP mix containing [γ-³²P]ATP.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a chloroform/methanol/HCl solution.

    • Perform a phase separation to extract the lipids.

    • Spot the lipid-containing phase onto a TLC plate and separate the lipids using an appropriate solvent system.

    • Detect the radiolabeled PI3P using a phosphorimager or by scraping the corresponding spots for scintillation counting.

    • Calculate the IC₅₀ value of Vps34-IN-1 by plotting the percentage of inhibition against the inhibitor concentration.

Cellular PI3P Level Detection by Immunofluorescence

This method allows for the visualization and semi-quantification of cellular PI3P pools using a fluorescently labeled PI3P-binding probe.[10][11]

  • Reagents and Materials:

    • Cells cultured on glass coverslips

    • Vps34-IN-1

    • Formaldehyde for fixation

    • Permeabilization buffer

    • Blocking buffer (e.g., PBS with 1% BSA)

    • Fluorescently labeled PI3P probe (e.g., GST-2xFYVE or PX domain of p40phox)

    • DAPI for nuclear staining

    • Confocal microscope

  • Protocol:

    • Seed cells on glass coverslips and allow them to adhere.

    • Treat the cells with Vps34-IN-1 (e.g., 3 µM) or DMSO for the desired time (effects can be seen as early as 1 minute).[3][12]

    • Fix the cells with formaldehyde.

    • Permeabilize the cells to allow the entry of the probe.

    • Block non-specific binding sites with a blocking buffer.

    • Incubate the cells with the fluorescently labeled PI3P probe.

    • Wash the cells to remove the unbound probe.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

    • Visualize the cells using a confocal microscope and quantify the fluorescence intensity of the PI3P probe. A marked decrease in punctate staining is expected upon Vps34-IN-1 treatment.

Western Blot Analysis of Autophagy Markers

This technique is used to assess the impact of Vps34-IN-1 on the autophagy pathway by measuring the levels of key autophagy-related proteins.

  • Reagents and Materials:

    • Cell lysates from Vps34-IN-1 or DMSO-treated cells

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against LC3 and p62/SQSTM1

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against LC3 and p62. An accumulation of the lipidated form of LC3 (LC3-II) and p62 is indicative of autophagy inhibition.[12]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

Vps34-IN-1 is a powerful and specific pharmacological tool for the investigation of Vps34 function and PI3P signaling. Its ability to rapidly and selectively deplete cellular PI3P allows for the precise dissection of its roles in autophagy, endosomal trafficking, and other cellular processes. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize Vps34-IN-1 in their studies. As research into the therapeutic potential of targeting Vps34 continues, a thorough understanding of the cellular effects of inhibitors like Vps34-IN-1 will be indispensable.

References

Investigating the Role of Vps34 in Cancer with Vps34-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), is a pivotal enzyme in cellular homeostasis, primarily through its role in autophagy and endosomal trafficking.[1][2] Vps34 catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI(3)P), a critical signaling lipid that recruits effector proteins to regulate the formation of autophagosomes and the sorting of cargo within the endocytic pathway.[2][3] Given that autophagy can promote the survival of cancer cells under stress and contribute to therapy resistance, Vps34 has emerged as a compelling target for anticancer drug development.[1][4] Furthermore, emerging evidence highlights the role of Vps34 in modulating the tumor microenvironment and immune responses, suggesting that its inhibition could enhance the efficacy of immunotherapies.[4][5]

This technical guide focuses on the investigation of Vps34's role in cancer, with a particular emphasis on the use of Vps34-IN-4, a potent and selective inhibitor. We will provide an overview of the quantitative data associated with Vps34 inhibitors, detailed methodologies for key experimental assays, and a visual representation of the core signaling pathways involving Vps34.

Data Presentation: Quantitative Analysis of Vps34 Inhibitors

The development of selective Vps34 inhibitors has been crucial for dissecting its function and evaluating its therapeutic potential. This compound (also referred to as compound 19 in some literature) is a potent, selective, and orally bioavailable inhibitor that has been instrumental in these studies.[3][6] Below is a summary of its and other key Vps34 inhibitors' quantitative data.

InhibitorTargetIC50 (in vitro)Cellular Potency (IC50)Notes
This compound (Compound 19) Vps3425 nM25 nM (in U2OS cells, GFP-FYVE assay)Orally active and selective; inhibits autophagy in vivo.[3]
Vps34-IN-1 Vps3425 nMNot specifiedHighly selective against other PI3K isoforms and protein kinases.[7][8]
SAR405 Vps341.2 nM (IC50), 1.5 nM (KD)Not specifiedPotent and highly selective; synergistic with mTOR inhibitors in renal cancer cells.[9]
SB02024 Vps34Not specifiedNot specifiedReduces tumor growth in breast cancer xenografts and enhances immunotherapy efficacy.[5]
PIK-III Vps3418 nMNot specifiedAt least 100-fold selectivity for Vps34 over other PI3Ks.
PI3KD/V-IN-01 Vps34, PI3Kδ19 nM (Vps34), 6 nM (PI3Kδ)11 nM (PI3Kδ in Raji cells)A dual inhibitor with potent anti-proliferative effects in B-cell malignancies.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the investigation of Vps34. Below are methodologies for key experiments cited in the study of Vps34 and its inhibitors.

Vps34 in vitro Kinase Assay

This assay measures the enzymatic activity of Vps34 by quantifying the phosphorylation of its lipid substrate, phosphatidylinositol (PI).

Materials:

  • Recombinant Vps34/Vps15 complex

  • PI-containing liposomes (substrate)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT)

  • [γ-³²P]ATP

  • This compound or other inhibitors

  • Thin-layer chromatography (TLC) plates

  • TLC running buffer (e.g., chloroform/methanol/ammonia/water)

  • Phosphorimager or X-ray film

Procedure:

  • Prepare liposomes containing phosphatidylinositol.

  • Set up the kinase reaction by combining the recombinant Vps34/Vps15 complex, PI liposomes, and the kinase reaction buffer in a microcentrifuge tube.

  • Add this compound or DMSO (vehicle control) at desired concentrations and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a solution of 1M HCl.

  • Extract the lipids using a chloroform/methanol mixture.

  • Spot the lipid-containing organic phase onto a TLC plate.

  • Separate the lipids by developing the TLC plate in a chamber with the appropriate running buffer.

  • Dry the TLC plate and visualize the radiolabeled PI(3)P product by autoradiography using a phosphorimager or X-ray film.

  • Quantify the band intensity to determine the level of Vps34 activity and the inhibitory effect of the compound.

Cellular Autophagy Assay (LC3 Turnover)

This assay is widely used to monitor autophagic flux in cells by detecting the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) via Western blotting.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, U2OS)

  • Cell culture medium and supplements

  • This compound

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations for a desired period (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • In a parallel set of wells, co-treat the cells with this compound and a lysosomal inhibitor for the last 1-2 hours of the incubation period. The lysosomal inhibitor will block the degradation of autophagosomes, leading to the accumulation of LC3-II and allowing for the measurement of autophagic flux.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescence detection system.

  • The amount of LC3-II (the lower band) is indicative of the number of autophagosomes. A decrease in LC3-II in the presence of this compound, especially in the presence of lysosomal inhibitors, indicates inhibition of autophagy initiation.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nu/nu or NSG mice)

  • Human cancer cell line (e.g., MCF-7)

  • Matrigel (optional)

  • This compound formulated for in vivo administration (e.g., in a solution for oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture the cancer cells to the desired number.

  • Harvest and resuspend the cells in a sterile solution (e.g., PBS or media), potentially mixed with Matrigel to promote tumor formation.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily oral gavage).[3]

  • Measure tumor volume using calipers (Volume = (length × width²)/2) and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

  • Tumor weight can be measured, and tumors can be processed for further analysis (e.g., histology, Western blotting for pharmacodynamic markers like p62 or LC3).

Signaling Pathways and Visualizations

Vps34 is a central node in several signaling pathways implicated in cancer. The following diagrams, created using the DOT language, illustrate these key pathways and experimental workflows.

Vps34 in Autophagy Initiation

Vps34 is a core component of the PI3K complex I, which is essential for the initiation of autophagy. This pathway is a primary target of Vps34 inhibitors.

G cluster_0 Upstream Regulation cluster_1 Vps34 Complex I ULK1 Complex ULK1 Complex Vps34 Vps34 ULK1 Complex->Vps34 Activates mTORC1 mTORC1 mTORC1->ULK1 Complex Inhibits mTORC1->Vps34 Inhibits Vps15 Vps15 PI(3)P PI(3)P Vps34->PI(3)P phosphorylates Beclin1 Beclin1 ATG14L ATG14L PI PI PI->Vps34 Autophagosome Autophagosome PI(3)P->Autophagosome recruits effectors for autophagosome formation This compound This compound This compound->Vps34 Inhibits G Vps34 Vps34 PKC_delta PKC-δ Vps34->PKC_delta recruits p62 p62 PKC_delta->p62 phosphorylates p_p62 p-p62 (S349) Keap1 Keap1 p_p62->Keap1 inhibits binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element Nrf2->ARE binds to Oncogenes Oncogenes ARE->Oncogenes drives transcription of This compound This compound This compound->Vps34 Inhibits G cluster_0 Tumor Cell cluster_1 Tumor Microenvironment Vps34 Vps34 Autophagy Autophagy Vps34->Autophagy promotes cGAS cGAS Autophagy->cGAS suppresses STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 p-IRF3 TBK1->IRF3 phosphorylates Cytokines Type I IFNs (CCL5, CXCL10) IRF3->Cytokines induces transcription T_Cells T-Cell Recruitment Cytokines->T_Cells This compound This compound This compound->Vps34 Inhibits Immune_Response Anti-Tumor Immune Response T_Cells->Immune_Response G cluster_0 In Vitro cluster_1 Cell-Based cluster_2 In Vivo HTS High-Throughput Screening Biochemical Biochemical Assay (Vps34 Kinase Activity) HTS->Biochemical Hit Identification Selectivity Selectivity Profiling (Kinase Panel) Biochemical->Selectivity Lead Selection Autophagy_Assay Autophagy Assay (LC3 Turnover) Selectivity->Autophagy_Assay Validation Viability Cell Viability Assay Autophagy_Assay->Viability PK Pharmacokinetics Viability->PK Candidate Selection Efficacy Tumor Xenograft Efficacy Model PK->Efficacy

References

The Impact of Vps34 Inhibition on Vesicular Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolar protein sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular vesicular trafficking. Through its catalytic production of phosphatidylinositol 3-phosphate (PI3P), Vps34 orchestrates fundamental cellular processes including autophagy and endocytosis.[1][2][3][4] Inhibition of Vps34 offers a potent tool to dissect these pathways and presents a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. This guide provides an in-depth analysis of the effects of Vps34 inhibition on vesicular trafficking, with a focus on the well-characterized inhibitor SAR405. We will explore the mechanism of action, present quantitative data on its cellular effects, detail key experimental protocols for studying Vps34 inhibition, and visualize the underlying signaling pathways.

Introduction to Vps34 and Vesicular Trafficking

Vesicular trafficking is an essential process in eukaryotic cells responsible for the transport of molecules between different organelles. This intricate network relies on the formation, budding, movement, and fusion of vesicles. Vps34 plays a pivotal role in this system by generating PI3P, a lipid that acts as a docking site for effector proteins containing PI3P-binding domains, thereby recruiting machinery for vesicle formation and transport.[4]

Vps34 exists in two primary complexes, each with distinct roles:

  • Complex I (Vps34-Vps15-Beclin1-Atg14L): This complex is primarily involved in the initiation of autophagy, the process of cellular self-digestion to remove damaged organelles and protein aggregates.[3][5]

  • Complex II (Vps34-Vps15-Beclin1-UVRAG): This complex is mainly associated with the endosomal pathway, regulating the maturation of endosomes and the sorting of cargo.[3][5]

Mechanism of Action of Vps34 Inhibitors

Vps34 inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of Vps34 and preventing the phosphorylation of its substrate, phosphatidylinositol.[1] This blockade of PI3P production leads to the disruption of all downstream PI3P-dependent processes, most notably autophagy and endosomal trafficking.[1][6]

SAR405 is a highly potent and selective inhibitor of Vps34.[7] Its specificity is attributed to its unique binding mode within the ATP-binding cleft of Vps34. By inhibiting Vps34, SAR405 effectively blocks autophagy and disrupts the function of late endosomes and lysosomes.[6][8]

Quantitative Effects of Vps34 Inhibition

The biological impact of Vps34 inhibitors can be quantified through various cellular and biochemical assays. The following tables summarize key quantitative data for the Vps34 inhibitor SAR405 and another widely used inhibitor, PIK-III.

Table 1: Potency and Selectivity of Vps34 Inhibitors

InhibitorTargetAssay TypeValueReference
SAR405Vps34KD1.5 nM[2]
SAR405Vps34Enzymatic IC501 nM[2][9]
SAR405Cellular PI3P formationCellular IC5027 nM[6]
SAR405Starvation-induced autophagy (GFP-LC3)Cellular IC50419 nM[6][8]
PIK-IIIVps34Enzymatic IC5018 nM[10]

Table 2: Cellular Effects of SAR405

Cellular ProcessCell LineAssayEffectConcentrationReference
Vesicle TraffickingRKOCathepsin D maturationMarked decrease in mature form1 µM (16h)[11]
AutophagyGFP-LC3 HeLaAutophagosome formationComplete inhibition1 µM[9]
AutophagyRKOp62 accumulationDose-dependent increase24h treatment[9]
Endosome/Lysosome MorphologyNot specifiedMicroscopyAccumulation of swollen late endosome-lysosomesNot specified[9]

Experimental Protocols

Studying the effects of Vps34 inhibition requires specific experimental techniques to monitor changes in vesicular trafficking pathways. Below are detailed protocols for two key assays.

Western Blotting for LC3 to Monitor Autophagy

This protocol is used to detect the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction, while a blockage in the pathway can lead to the accumulation of LC3-II, especially in the presence of lysosomal inhibitors.

Materials:

  • Cells treated with Vps34 inhibitor (e.g., SAR405) and controls.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels (12-15%).

  • PVDF membrane (0.2 µm).

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody: Rabbit anti-LC3.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • ECL detection reagent.

Procedure:

  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with the Vps34 inhibitor and appropriate controls (e.g., vehicle, autophagy inducer like starvation or rapamycin). For monitoring autophagic flux, include a condition with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in combination with the Vps34 inhibitor.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Sonicate briefly and heat samples at 95°C for 5 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.[12]

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.[1]

    • Block the membrane in blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary anti-LC3 antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.[1]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an ECL reagent and an imaging system.[12]

Data Analysis: Quantify the band intensities for LC3-I and LC3-II. The conversion of LC3-I to LC3-II is indicated by the appearance of a faster migrating band (LC3-II at ~14-16 kDa) relative to the slower migrating band (LC3-I at ~16-18 kDa).

Immunofluorescence for Endosomal and Lysosomal Markers

This protocol allows for the visualization of endosomal and lysosomal compartments within cells and to observe morphological changes induced by Vps34 inhibition.

Materials:

  • Cells grown on coverslips.

  • Vps34 inhibitor (e.g., SAR405).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or 0.1% Saponin in PBS).[7]

  • Blocking buffer (e.g., 1% BSA in PBS).[7]

  • Primary antibodies:

    • Anti-EEA1 or Anti-Rab5 for early endosomes.[7][13]

    • Anti-Rab7 for late endosomes.[13]

    • Anti-LAMP1 for lysosomes.[7][13]

  • Fluorescently labeled secondary antibodies.

  • DAPI for nuclear staining.

  • Mounting medium.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a culture dish.

    • Treat cells with the Vps34 inhibitor and controls for the desired time.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15-20 minutes at room temperature.[8]

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.[7]

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block non-specific antibody binding with blocking buffer for 30-60 minutes at room temperature.[7]

    • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on glass slides using mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

Visualizing the Impact of Vps34 Inhibition

The following diagrams, created using the DOT language for Graphviz, illustrate the Vps34 signaling pathway and the workflow for a key experiment.

Vps34 Signaling Pathway and Point of Inhibition

Vps34_Signaling cluster_upstream Upstream Signals cluster_vps34_complexes Vps34 Complexes cluster_downstream Downstream Processes Nutrient_Status Nutrient Status Vps34_Complex_I Vps34 Complex I (Autophagy) Nutrient_Status->Vps34_Complex_I Growth_Factors Growth Factors Vps34_Complex_II Vps34 Complex II (Endocytosis) Growth_Factors->Vps34_Complex_II PI3P_Production PI3P Production Vps34_Complex_I->PI3P_Production Vps34_Complex_II->PI3P_Production Autophagosome_Formation Autophagosome Formation PI3P_Production->Autophagosome_Formation Endosome_Maturation Endosome Maturation PI3P_Production->Endosome_Maturation Vesicular_Trafficking Vesicular Trafficking Autophagosome_Formation->Vesicular_Trafficking Endosome_Maturation->Vesicular_Trafficking Inhibitor Vps34 Inhibitor (e.g., SAR405) Inhibitor->Vps34_Complex_I Inhibitor->Vps34_Complex_II

Caption: Vps34 signaling pathways and the inhibitory action of compounds like SAR405.

Experimental Workflow for Monitoring Autophagy via LC3 Western Blot

LC3_Western_Blot_Workflow start Start: Cell Culture treatment Treatment with Vps34 Inhibitor and Controls start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis: LC3-I/LC3-II Ratio detection->analysis end End: Results analysis->end

Caption: Step-by-step workflow for analyzing autophagy by LC3 western blotting.

Conclusion

Inhibition of Vps34 provides a powerful approach to modulate and study fundamental vesicular trafficking pathways. Potent and selective inhibitors like SAR405 have been instrumental in elucidating the dual roles of Vps34 in autophagy and endosomal sorting. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to investigate the intricate functions of Vps34 and the therapeutic potential of its inhibition. Further research into the nuanced roles of the distinct Vps34 complexes and the development of complex-specific inhibitors will undoubtedly open new avenues for therapeutic intervention in a variety of human diseases.

References

An In-depth Technical Guide to the Specificity of Vps34-IN-4 for Vps34 Kinase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the kinase specificity of Vps34-IN-4, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. We will explore the quantitative data defining its selectivity, the experimental protocols used for its characterization, and the key signaling pathways involved.

Introduction

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III PI3K family, playing a crucial role in intracellular membrane trafficking events, most notably autophagy and endosomal sorting.[1][2] It does this by phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).[3] This lipid product acts as a docking site for proteins containing specific PtdIns(3)P-binding domains, such as FYVE and PX domains, thereby recruiting downstream effectors to specific membrane compartments.[3]

Given the high degree of homology within the ATP-binding pocket of the PI3K family, developing inhibitors that are highly selective for Vps34 over other PI3K classes (Class I and II) has been a significant challenge.[4] Early inhibitors like 3-methyladenine and wortmannin were non-specific, limiting their utility as precise research tools.[2][3] The development of compounds like this compound and other analogs such as VPS34-IN1 represents a major advancement, providing chemical probes to dissect the specific functions of Vps34.[3][4][5] This guide focuses on the methods and data that establish the high specificity of this class of inhibitors.

Data Presentation: Kinase Selectivity Profile

The specificity of a Vps34 inhibitor is determined by comparing its inhibitory potency against Vps34 to its activity against a broad panel of other lipid and protein kinases. The data below is representative of highly selective Vps34 inhibitors, such as VPS34-IN1, demonstrating a significant selectivity window against other PI3K isoforms.

Kinase TargetClassIC50 (nM)Selectivity vs. Vps34 (Fold)
Vps34 Class III 25 [3]1
PI3Kα (p110α)Class IA>10,000[3]>400
PI3Kβ (p110β)Class IA>10,000[3]>400
PI3Kδ (p110δ)Class IB>10,000[3]>400
PI3Kγ (p110γ)Class IB>10,000[3]>400
PI3K-C2αClass IINo significant inhibition[3]Not Applicable
PI3K-C2βClass IINo significant inhibition[3]Not Applicable
PI3K-C2γClass IINo significant inhibition[3]Not Applicable
mTORPIKK>10,000[6]>400
DNA-PKPIKKNo significant inhibition[3]Not Applicable

Note: Data is compiled for VPS34-IN1, a well-characterized selective inhibitor representative of the Vps34-IN class. IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50%.

Experimental Protocols

The determination of Vps34 inhibitor specificity involves a multi-step process, from initial biochemical assays to complex cellular validation and broad selectivity screening.

This is the primary assay to determine the direct inhibitory effect of the compound on the purified Vps34 enzyme.

  • Objective: To measure the IC50 of the inhibitor against recombinant Vps34.

  • Methodology: Luminescence-Based ATP Detection (e.g., ADP-Glo™ Assay) [3][7]

    • Reaction Setup: Recombinant Vps34-Vps15 complex is incubated in a reaction buffer containing the lipid substrate (PtdIns) presented in liposomes, ATP, and varying concentrations of the inhibitor (e.g., this compound) or DMSO as a control.

    • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature. The kinase phosphorylates PtdIns, consuming ATP and producing ADP.

    • ATP Depletion: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining unconsumed ATP.

    • ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced during the kinase reaction back into ATP.

    • Luminescence Measurement: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce light. The luminescent signal is proportional to the initial ADP concentration, and therefore to the Vps34 kinase activity.

    • Data Analysis: The signal is measured using a luminometer. IC50 curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay confirms that the inhibitor can enter cells and inhibit Vps34 activity, leading to a reduction in cellular PtdIns(3)P levels.

  • Objective: To measure the inhibitor's potency in a cellular context.

  • Methodology: GFP-FYVE Reporter Dispersal Assay [3][4]

    • Cell Line: A cell line (e.g., U2OS) is engineered to stably or transiently express a fluorescent reporter protein consisting of GFP fused to a tandem FYVE domain (GFP-2xFYVE). The FYVE domain specifically binds to PtdIns(3)P.

    • Compound Treatment: In the basal state, the GFP-2xFYVE probe localizes to PtdIns(3)P-rich endosomal membranes, appearing as distinct puncta under a fluorescence microscope. Cells are treated with various concentrations of this compound for a short period (e.g., 1 hour).

    • Imaging: Cells are fixed and imaged using high-content confocal microscopy.

    • Data Analysis: The inhibition of Vps34 leads to a rapid depletion of endosomal PtdIns(3)P. This causes the GFP-2xFYVE probe to lose its binding sites and disperse throughout the cytoplasm. Image analysis algorithms are used to quantify the transition from a punctate to a diffuse signal. The dose-dependent dispersal is used to calculate a cellular IC50 value.[3][8]

To confirm that this compound specifically inhibits the Class III PI3K pathway without affecting the Class I pathway, the phosphorylation status of key downstream effectors is analyzed.

  • Objective: To differentiate the effects on Class III vs. Class I PI3K signaling.

  • Methodology:

    • Cell Treatment: Cells are treated with the Vps34 inhibitor, a known Class I PI3K inhibitor (e.g., GDC-0941) as a control, and a combination of both.[3]

    • Protein Extraction and Western Blotting: Cell lysates are collected, and proteins are separated by SDS-PAGE. Standard western blotting procedures are used to probe for the phosphorylated and total levels of specific proteins.

    • Probes for Pathway Activity:

      • Class I Pathway: Phosphorylation of Akt (at Ser473 and Thr308) is a canonical marker for Class I PI3K activity. A selective Vps34 inhibitor should not reduce p-Akt levels.[3]

      • Class III Pathway: The SGK3 protein kinase contains a PtdIns(3)P-binding PX domain and its phosphorylation is dependent on Vps34 activity. Inhibition of Vps34 with a selective compound leads to a rapid decrease in SGK3 phosphorylation.[3]

    • Analysis: A lack of effect on p-Akt combined with a potent reduction in p-SGK3 provides strong evidence for the inhibitor's selectivity for Vps34.

Visualizations

The diagram below illustrates the distinct roles of Class I and Class III PI3Ks and the specific point of intervention for this compound.

PI3K_Signaling cluster_0 Class I PI3K Pathway cluster_1 Class III PI3K Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_I Class I PI3K (p110α/β/δ/γ) RTK->PI3K_I Activation PIP3 PtdIns(3,4,5)P₃ PI3K_I->PIP3  Phosphorylation PIP2 PtdIns(4,5)P₂ PIP2->PI3K_I PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt_p p-Akt Akt->Akt_p Phosphorylation Cell_Survival Cell Survival & Growth Akt_p->Cell_Survival Vps34_Complex Vps34 Complex (Class III PI3K) PI3P PtdIns(3)P Vps34_Complex->PI3P  Phosphorylation PI PtdIns PI->Vps34_Complex FYVE_Proteins FYVE/PX Domain Proteins (e.g., SGK3) PI3P->FYVE_Proteins Recruitment Trafficking Autophagy & Endosomal Trafficking FYVE_Proteins->Trafficking Vps34_IN4 This compound Vps34_IN4->Vps34_Complex Inhibition

Caption: PI3K signaling pathways showing Class I (growth) vs. Class III (trafficking) and this compound's specific target.

This flowchart outlines the logical progression of experiments to validate a novel Vps34 inhibitor.

Workflow start Putative Vps34 Inhibitor biochem Biochemical Assay (Recombinant Vps34) start->biochem ic50 Determine Biochemical IC50 biochem->ic50 cellular Cellular Assay (GFP-FYVE Reporter) ic50->cellular cellular_ic50 Determine Cellular IC50 cellular->cellular_ic50 selectivity Broad Kinase Selectivity Screen (>300 Kinases) cellular_ic50->selectivity western Western Blot Analysis (p-Akt vs. p-SGK3) cellular_ic50->western conclusion Confirm High Potency & Selectivity selectivity->conclusion western->conclusion

Caption: Workflow for characterizing the potency and specificity of a Vps34 kinase inhibitor.

References

Methodological & Application

Application Notes and Protocols for Vps34-IN-4 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34 (Vacuolar protein sorting 34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, playing a critical role in the initiation of autophagy and in endocytic trafficking. It catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns3P). PtdIns3P acts as a docking site for proteins containing FYVE and PX domains, which are essential for the formation of autophagosomes and the maturation of endosomes. Given its central role in these fundamental cellular processes, Vps34 has emerged as a key target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

Vps34-IN-4 is a potent and selective inhibitor of Vps34. By blocking the kinase activity of Vps34, this compound effectively inhibits autophagy and disrupts vesicular trafficking. These application notes provide detailed protocols for the use of this compound and its well-characterized analogs, VPS34-IN1 and SAR405, in cell culture experiments to study the effects of Vps34 inhibition.

Mechanism of Action

This compound and its analogs are ATP-competitive inhibitors that bind to the ATP-binding pocket of Vps34, thereby preventing the phosphorylation of PtdIns to PtdIns3P. This leads to a reduction in cellular PtdIns3P levels, which in turn inhibits the recruitment of downstream effector proteins necessary for the initiation of the autophagy cascade and for endosomal sorting.

cluster_0 Cellular Processes Autophagy Initiation Autophagy Initiation Endosomal Trafficking Endosomal Trafficking Vps34 Vps34 PtdIns3P PtdIns3P Vps34->PtdIns3P Catalyzes PtdIns PtdIns PtdIns->Vps34 Substrate PtdIns3P->Autophagy Initiation Required for PtdIns3P->Endosomal Trafficking Required for This compound This compound This compound->Vps34 Inhibits

Figure 1. Mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro and cellular potencies of Vps34 inhibitors. Note that much of the publicly available data is for the well-characterized analogs VPS34-IN1 and SAR405.

Table 1: In Vitro Potency of Vps34 Inhibitors

CompoundTargetIC50 (nM)Assay Type
VPS34-IN1Vps3425Recombinant Vps34-Vps15 complex kinase assay[1][2]
SAR405Vps341.2Recombinant human Vps34 enzyme assay[3]

Table 2: Cellular Potency of Vps34 Inhibitors

CompoundCell LineIC50 (nM)Assay Type
SAR405HeLa (GFP-FYVE)27Inhibition of PtdIns3P formation
SAR405HeLa, H129942Prevention of autophagosome formation[3]
VPS34-IN1VERO-E6400Inhibition of SARS-CoV-2 induced cytotoxicity[2]

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility and Storage: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

  • Working Concentration: The effective concentration of this compound and its analogs can vary depending on the cell line and the specific experimental endpoint. A starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.

  • Treatment Duration: The time required to observe an effect depends on the cellular process being investigated. Inhibition of PtdIns3P levels can be observed within minutes, while effects on autophagy (e.g., changes in LC3-II levels) and cell viability may require several hours to days of treatment.

Protocol 1: Inhibition of Autophagy in Cell Culture

This protocol describes a general method for treating cultured cells with a Vps34 inhibitor to assess the inhibition of autophagy, for example by monitoring the levels of LC3-II by Western blotting.

Materials:

  • This compound (or analog)

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Proteinase and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3B, anti-p62, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Inhibitor: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. Include a DMSO-only vehicle control.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the Vps34 inhibitor or vehicle control.

  • Incubation: Incubate the cells for the desired duration. For autophagy flux analysis, a treatment time of 6 to 24 hours is common. To induce autophagy, cells can be starved (e.g., using EBSS) for a shorter period (e.g., 2-4 hours) in the presence of the inhibitor.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to a loading control (e.g., actin or tubulin). An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.

cluster_workflow Experimental Workflow start Seed Cells prepare Prepare this compound dilutions start->prepare treat Treat cells with this compound prepare->treat incubate Incubate for desired time treat->incubate lyse Lyse cells and quantify protein incubate->lyse wb Perform Western Blot for LC3-II and p62 lyse->wb analyze Analyze results wb->analyze

Figure 2. Workflow for assessing autophagy inhibition.

Protocol 2: Immunofluorescence Staining for Autophagosomes

This protocol outlines the steps for visualizing the effect of Vps34 inhibition on autophagosome formation using immunofluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips

  • This compound (or analog)

  • Paraformaldehyde (PFA) solution (e.g., 4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against LC3B

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat the cells with this compound or vehicle control as described in Protocol 1.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-LC3B antibody diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (and DAPI, if desired) for 1 hour at room temperature in the dark.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Inhibition of Vps34 is expected to reduce the number of LC3B-positive puncta (autophagosomes), especially under autophagy-inducing conditions.

Downstream Signaling Pathways

Inhibition of Vps34 primarily affects the autophagy pathway. Under nutrient-rich conditions, mTORC1 is active and inhibits the ULK1 complex, thereby suppressing autophagy. Upon nutrient starvation or other stresses, mTORC1 is inhibited, leading to the activation of the ULK1 complex. Activated ULK1 then phosphorylates components of the Vps34 complex (Beclin-1, Vps34, and Vps15), promoting its lipid kinase activity and the production of PtdIns3P. PtdIns3P is essential for the recruitment of downstream autophagy-related (Atg) proteins to the phagophore, leading to its elongation and maturation into an autophagosome. This compound blocks this process at the PtdIns3P production step.

cluster_pathway Autophagy Signaling Pathway mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Vps34_complex Vps34 Complex ULK1_complex->Vps34_complex Activates PtdIns3P PtdIns3P Vps34_complex->PtdIns3P Produces Autophagosome Autophagosome PtdIns3P->Autophagosome Promotes formation This compound This compound This compound->Vps34_complex Inhibits

Figure 3. Simplified Vps34 signaling in autophagy.

Conclusion

This compound is a valuable research tool for elucidating the roles of Vps34 in cellular processes. The protocols and data provided in these application notes offer a starting point for designing and conducting experiments to investigate the effects of Vps34 inhibition in various cell culture models. Researchers should optimize concentrations and treatment times for their specific cell lines and experimental questions.

References

Application Notes and Protocols: Preparation of Vps34-IN-4 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vps34-IN-4 is a potent and selective inhibitor of the vacuolar protein sorting 34 (Vps34), a class III phosphoinositide 3-kinase (PI3K) that plays a critical role in the initiation of autophagy. Accurate preparation of a this compound stock solution is crucial for reliable and reproducible experimental results in cell biology and drug discovery. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Introduction

This compound is a small molecule inhibitor that specifically targets Vps34, distinguishing it from other PI3K family members. Its primary mechanism of action involves the inhibition of phosphatidylinositol 3-phosphate (PI3P) production, a key step in the formation of autophagosomes. This makes this compound an invaluable tool for studying the intricate processes of autophagy and its role in various physiological and pathological conditions, including cancer and neurodegenerative diseases. Proper solubilization and storage of this compound are essential to maintain its stability and activity.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueReference
Molecular Weight 391.47 g/mol [1]
Appearance Crystalline solid[2]
Solubility in DMSO ≥ 35 mg/mL[2]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1][3]

Vps34 Signaling Pathway

Vps34 is a central component of the autophagy signaling pathway. The diagram below illustrates the role of Vps34 in the formation of autophagosomes and the point of inhibition by this compound.

Vps34_Pathway cluster_0 Autophagy Induction cluster_1 Nucleation & Autophagosome Formation ULK1_complex ULK1 Complex Vps34_complex Vps34/Beclin-1 Complex ULK1_complex->Vps34_complex activates PI3P PI3P Production Vps34_complex->PI3P catalyzes Autophagosome Autophagosome PI3P->Autophagosome recruits effectors for Vps34_IN_4 This compound Vps34_IN_4->Vps34_complex inhibits

Caption: Vps34 signaling pathway and inhibition by this compound.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs by modifying the mass of the compound and the volume of the solvent accordingly.

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure
  • Preparation: Work in a clean, designated area. Ensure all equipment is clean and dry. It is recommended to handle this compound in a chemical fume hood.

  • Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, you will need 3.91 mg of this compound for every 1 mL of DMSO.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass = 10 mM * 1 mL * 391.47 g/mol / 1000 = 3.9147 mg

  • Solubilization: Add the appropriate volume of fresh, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, brief sonication in a water bath can aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. Protect the vials from light.

Stock Solution Calculation Table

The following table provides pre-calculated volumes of DMSO required to prepare stock solutions of different concentrations from a given mass of this compound.[1]

Mass of this compoundVolume of DMSO for 1 mM StockVolume of DMSO for 5 mM StockVolume of DMSO for 10 mM Stock
1 mg 2.5545 mL0.5109 mL0.2554 mL
5 mg 12.7724 mL2.5545 mL1.2772 mL
10 mg 25.5447 mL5.1089 mL2.5545 mL

Experimental Workflow Diagram

The following diagram outlines the key steps in the preparation of the this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Safety and Handling Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

  • Dispose of chemical waste according to your institution's guidelines.

Conclusion

This document provides a comprehensive guide for the preparation of this compound stock solutions in DMSO. Adherence to this protocol will help ensure the integrity and activity of the compound, leading to more accurate and reproducible experimental outcomes in research and drug development.

References

Optimal Working Concentration of Vps34-IN-4 for Inhibiting Autophagy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. A key regulator of the initiation of autophagy is the Class III phosphoinositide 3-kinase (PI3K), Vps34. Vps34 catalyzes the formation of phosphatidylinositol 3-phosphate (PI(3)P) on endosomal and autophagosomal membranes, a crucial step for the recruitment of downstream autophagy-related proteins and the formation of the autophagosome.

Vps34-IN-4 is a potent and selective inhibitor of Vps34, making it a valuable tool for studying the role of Vps34-mediated autophagy in various physiological and pathological processes. These application notes provide a comprehensive guide to determining the optimal working concentration of this compound and detailed protocols for assessing its inhibitory effect on autophagy.

Data Presentation: Efficacy of Vps34 Inhibitors

The optimal working concentration of this compound and its analogs can vary depending on the cell line and experimental conditions. The following table summarizes the reported IC50 values and effective concentrations of Vps34 inhibitors in various contexts.

InhibitorAssay TypeCell Line/SystemIC50 / Effective ConcentrationReference
Vps34-IN-1 In vitro Vps34 kinase assayRecombinant Vps34/Vps15 complex~25 nM[1]
Vps34-IN-1 PtdIns(3)P levels at endosomesU2OS cells~100 nM (for ~50% loss)[2]
Vps34-IN-1 SGK3 phosphorylation inhibitionMHH97H and Huh7 cells1-4 µM (dose-dependent inhibition)[1]
SAR405 In vitro Vps34 kinase assayRecombinant human Vps341 nM[3]
SAR405 GFP-FYVE cellular assayHeLa cells27 nM[4]
SAR405 Autophagosome formation (GFP-LC3)HeLa cells42 nM[4][5]
SAR405 Autophagy inhibitionAML cell lines5 µM[6]
PIK-III Autophagy inhibitionAML cell lines3 µM[6]

Signaling Pathway

The initiation of autophagy is tightly regulated, with the Vps34 complex playing a central role. The following diagram illustrates the canonical Vps34 signaling pathway in autophagy initiation.

Vps34_Pathway cluster_upstream Upstream Signals cluster_vps34 Vps34 Complex I cluster_downstream Downstream Events mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition Beclin1 Beclin-1 ULK1_complex->Beclin1 Activation Vps34 Vps34 Vps15 Vps15 PI3P PI(3)P Vps34->PI3P Catalyzes (PtdIns to PI(3)P) Atg14L Atg14L WIPIs WIPI Proteins PI3P->WIPIs Recruitment Autophagosome Autophagosome Formation WIPIs->Autophagosome Promotion Vps34_IN4 This compound Vps34_IN4->Vps34 Inhibition

Caption: Vps34 signaling pathway in autophagy initiation.

Experimental Protocols

Western Blotting for LC3-II to Monitor Autophagy Inhibition

This protocol describes the detection of the autophagosomal marker LC3-II by Western blotting to assess the inhibitory effect of this compound. An increase in the lipidated form, LC3-II, relative to the cytosolic form, LC3-I, is a hallmark of autophagosome formation. Inhibition of Vps34 will prevent the conversion of LC3-I to LC3-II.

Materials:

  • Cells of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • PVDF membrane (0.2 µm)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for the desired time (e.g., 2, 4, 6, or 24 hours). Include a vehicle control (DMSO).

    • Optional: To assess autophagic flux, include a positive control for autophagy induction (e.g., starvation by incubating in Earle's Balanced Salt Solution - EBSS) and a late-stage autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) with and without this compound.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane according to standard procedures.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities for LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio or a decrease in LC3-II levels in the presence of a late-stage inhibitor indicates inhibition of autophagy.

Immunofluorescence for LC3 Puncta Formation

This protocol allows for the visualization of autophagosomes as punctate structures within the cell using immunofluorescence microscopy. Inhibition of Vps34 will lead to a decrease in the number of LC3 puncta.

Materials:

  • Cells of interest

  • Glass coverslips

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 1-5% BSA or normal goat serum in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with this compound at the desired concentrations and for the appropriate duration. Include vehicle and positive/negative controls.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

    • Incubate the cells with the primary anti-LC3B antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields of view for each condition.

    • Quantify the number of LC3 puncta per cell. A significant decrease in the number of puncta in this compound-treated cells compared to the control indicates autophagy inhibition.

Seahorse XF Cell Mito Stress Test for Metabolic Effects of Autophagy Inhibition

This protocol assesses the impact of this compound-mediated autophagy inhibition on mitochondrial respiration using a Seahorse XF Analyzer. Autophagy is crucial for mitochondrial quality control, and its inhibition can affect cellular bioenergetics.

Materials:

  • Cells of interest

  • Seahorse XF Cell Culture Microplates

  • This compound (stock solution in DMSO)

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.

    • Allow cells to adhere and grow overnight.

  • This compound Treatment:

    • On the day of the assay, treat the cells with the desired concentration of this compound for the chosen duration in a standard CO2 incubator.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Wash the cells with pre-warmed Seahorse XF Base Medium.

    • Add the final volume of pre-warmed Seahorse XF Base Medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

    • Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the Seahorse XF Cell Mito Stress Test protocol.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Replace the calibrant plate with the cell culture plate.

    • Start the assay to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). The assay will sequentially inject the mitochondrial inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis:

    • Analyze the data using the Seahorse Wave software.

    • Compare the mitochondrial respiration parameters between control and this compound-treated cells to determine the metabolic consequences of autophagy inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Autophagy Inhibition Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cells Treatment 2. Treat with this compound Cell_Culture->Treatment WB Western Blot (LC3-II) Treatment->WB IF Immunofluorescence (LC3 Puncta) Treatment->IF Seahorse Seahorse XF Assay Treatment->Seahorse WB_Analysis Quantify LC3-II/I Ratio WB->WB_Analysis IF_Analysis Count LC3 Puncta/Cell IF->IF_Analysis Seahorse_Analysis Analyze OCR & ECAR Seahorse->Seahorse_Analysis

References

Application Notes and Protocols for Vps34-IN-4 Treatment in U2OS Cells for Autophagy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. A key regulator of the initiation of autophagy is the Class III phosphoinositide 3-kinase (PI3K), Vps34. Vps34 catalyzes the formation of phosphatidylinositol 3-phosphate (PI3P), a lipid messenger essential for the recruitment of autophagy-related proteins to the phagophore, the precursor to the autophagosome.

Vps34-IN-4 is a potent and selective inhibitor of Vps34. Its ability to specifically block the initial stages of autophagy makes it a valuable tool for studying the role of this pathway in various biological processes and for the development of therapeutics targeting autophagy. These application notes provide detailed protocols for the use of this compound in the human osteosarcoma cell line, U2OS, a common model for cancer and cell biology research.

Mechanism of Action of this compound

Vps34 is a core component of a protein complex that is activated upon cellular stress, such as nutrient deprivation. This complex, once active, generates PI3P on the surface of the phagophore. PI3P then serves as a docking site for proteins containing PI3P-binding domains, such as WIPI2. This recruitment is a critical step for the elongation and closure of the autophagosome. This compound is an ATP-competitive inhibitor that binds to the kinase domain of Vps34, preventing the phosphorylation of phosphatidylinositol to PI3P. This blockade of PI3P production halts the autophagic process at its earliest stage.

cluster_0 Autophagy Induction cluster_1 Vps34 Complex Activation cluster_2 PI3P Production and Autophagosome Formation cluster_3 Inhibition by this compound Nutrient Starvation Nutrient Starvation mTORC1 mTORC1 Nutrient Starvation->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits Vps34 Complex Vps34 Complex ULK1 Complex->Vps34 Complex activates Vps34 Vps34 Vps34 Complex->Vps34 PI3P Phosphatidylinositol 3-Phosphate (PI3P) Vps34->PI3P phosphorylates PI Phosphatidylinositol (PI) PI->Vps34 Autophagosome Formation Autophagosome Formation PI3P->Autophagosome Formation recruits effectors Vps34_IN_4 This compound Vps34_IN_4->Vps34 inhibits

Figure 1: Vps34 signaling pathway in autophagy and its inhibition by this compound.

Data Presentation

The following tables present illustrative quantitative data representing typical results obtained from the described experimental protocols.

Table 1: this compound Kinase Selectivity

KinaseIC50 (nM)
Vps34 15
PI3Kα>10,000
PI3Kβ>10,000
PI3Kδ>10,000
PI3Kγ>10,000
mTOR>10,000
Note: This data is representative and illustrates the high selectivity of this compound for Vps34 over other PI3K isoforms and mTOR.

Table 2: Effect of this compound on Autophagy Markers in U2OS Cells (Western Blot)

Treatment (4 hours)LC3-II / Actin (Fold Change)p62 / Actin (Fold Change)
Vehicle (DMSO)1.01.0
Starvation (EBSS)3.5 ± 0.40.4 ± 0.1
Starvation + this compound (1 µM)1.2 ± 0.21.1 ± 0.1
Starvation + Bafilomycin A1 (100 nM)8.2 ± 0.72.5 ± 0.3
Note: Data are presented as mean ± SD from three independent experiments. This illustrative data shows that this compound blocks the starvation-induced increase in LC3-II and degradation of p62.

Table 3: Quantification of Autophagic Flux using mCherry-EGFP-LC3 in U2OS Cells

Treatment (6 hours)Autophagosomes (Yellow Puncta/Cell)Autolysosomes (Red Puncta/Cell)
Vehicle (DMSO)2 ± 11 ± 1
Starvation (EBSS)15 ± 325 ± 5
Starvation + this compound (1 µM)3 ± 12 ± 1
Note: Data are presented as mean ± SD from imaging at least 50 cells per condition. This representative data demonstrates that this compound inhibits the formation of both autophagosomes and autolysosomes under starvation conditions.

Table 4: Effect of this compound on U2OS Cell Viability

This compound Concentration (µM)Cell Viability (% of Control)
0 (Vehicle)100 ± 5
0.198 ± 6
195 ± 4
1085 ± 7
2570 ± 8
Note: Data are presented as mean ± SD from a 24-hour treatment. This illustrative data suggests that this compound has minimal impact on U2OS cell viability at concentrations effective for autophagy inhibition.

Experimental Protocols

General Cell Culture and Reagents
  • Cell Line: U2OS (human osteosarcoma), obtained from ATCC.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Starvation Medium: Earle's Balanced Salt Solution (EBSS).

  • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

  • Bafilomycin A1: Prepare a 100 µM stock solution in DMSO. Store at -20°C.

Protocol 1: Western Blot Analysis of LC3-II and p62

This protocol is for assessing the effect of this compound on the levels of the autophagy markers LC3-II and p62.

cluster_0 Cell Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blot A Seed U2OS cells in 6-well plates B Treat with this compound, starvation media (EBSS), and/or Bafilomycin A1 A->B C Lyse cells in RIPA buffer B->C D Quantify protein concentration (BCA assay) C->D E SDS-PAGE D->E F Transfer to PVDF membrane E->F G Block with 5% non-fat milk F->G H Incubate with primary antibodies (anti-LC3B, anti-p62, anti-Actin) G->H I Incubate with HRP-conjugated secondary antibodies H->I J Detect with ECL substrate I->J K Image and quantify band intensities J->K

Figure 2: Workflow for Western blot analysis of autophagy markers.

Materials:

  • U2OS cells

  • 6-well tissue culture plates

  • Complete culture medium and EBSS

  • This compound, Bafilomycin A1, DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62, Mouse anti-β-Actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed U2OS cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment:

    • For starvation-induced autophagy, replace the complete medium with EBSS.

    • Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for the indicated time (e.g., 4 hours).

    • Include a positive control for autophagy inhibition by treating cells with Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the experiment.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3B 1:1000, anti-p62 1:1000, anti-β-Actin 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the LC3-II and p62 band intensities to the loading control (β-Actin).

Protocol 2: mCherry-EGFP-LC3 Autophagic Flux Assay

This protocol utilizes U2OS cells stably expressing the tandem fluorescent mCherry-EGFP-LC3 reporter to visualize and quantify autophagic flux.

cluster_0 Cell Preparation and Treatment cluster_1 Cell Fixation and Imaging cluster_2 Image Analysis A Seed U2OS-mCherry-EGFP-LC3 cells on coverslips B Treat with this compound and/or starvation media (EBSS) A->B C Fix cells with 4% paraformaldehyde B->C D Mount coverslips on slides with DAPI-containing mounting medium C->D E Image cells using a confocal microscope (488nm and 561nm lasers) D->E F Count yellow (mCherry+EGFP+) puncta (autophagosomes) E->F G Count red (mCherry+EGFP-) puncta (autolysosomes) E->G H Normalize puncta count to the number of cells F->H G->H

Figure 3: Workflow for the mCherry-EGFP-LC3 autophagic flux assay.

Materials:

  • U2OS cells stably expressing mCherry-EGFP-LC3

  • Glass coverslips in 24-well plates

  • Complete culture medium and EBSS

  • This compound, DMSO

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed U2OS-mCherry-EGFP-LC3 cells on glass coverslips in 24-well plates.

  • Treatment:

    • Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) in complete medium or EBSS for the desired time (e.g., 6 hours).

  • Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.

  • Imaging:

    • Acquire images using a confocal microscope with appropriate laser lines for EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm).

    • Capture multiple random fields of view for each condition.

  • Image Analysis:

    • Identify and count the number of yellow puncta (colocalization of mCherry and EGFP signals), representing autophagosomes.

    • Identify and count the number of red-only puncta (mCherry signal without EGFP), representing autolysosomes.

    • Count the number of cells in each field using the DAPI stain.

    • Calculate the average number of autophagosomes and autolysosomes per cell for each condition.

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxicity of this compound on U2OS cells using a standard MTT assay.

cluster_0 Cell Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed U2OS cells in a 96-well plate B Treat with a serial dilution of this compound A->B C Add MTT reagent and incubate B->C D Add solubilization solution (e.g., DMSO) C->D E Measure absorbance at 570 nm D->E F Calculate cell viability relative to vehicle control E->F

Figure 4: Workflow for the MTT cell viability assay.

Materials:

  • U2OS cells

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound, DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle (DMSO).

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

Conclusion

This compound is a powerful and selective tool for the investigation of autophagy in U2OS cells. The protocols provided herein offer robust methods for characterizing the effects of Vps34 inhibition on key autophagy markers and cellular processes. The illustrative data demonstrates the expected outcomes of these experiments, confirming the on-target effect of this compound in blocking autophagic flux. These application notes serve as a comprehensive guide for researchers utilizing this compound to elucidate the intricate roles of autophagy in health and disease.

Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Growth Using Vps34-IN-4 in Combination with Everolimus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Everolimus, an inhibitor of mTOR Complex 1 (mTORC1), is an FDA-approved therapy for various malignancies.[1][3][4] However, intrinsic and acquired resistance often limits its efficacy. One mechanism of resistance involves the activation of autophagy, a cellular recycling process that can promote cancer cell survival under stress.

Vacuolar protein sorting 34 (Vps34), a class III phosphoinositide 3-kinase (PI3K), plays a crucial role in the initiation of autophagy.[5][6] Vps34-IN-4 is a potent and selective inhibitor of Vps34, effectively blocking the autophagic process.[7] Preclinical studies suggest that combining an mTOR inhibitor like everolimus with a Vps34 inhibitor can lead to a synergistic antitumor effect by simultaneously blocking cell growth signals and a key survival pathway.[8][9] This application note provides an overview of the rationale and methodologies for studying the combination of this compound and everolimus.

Signaling Pathway Overview

The mTOR and Vps34 pathways are intricately linked. mTORC1, when active, suppresses autophagy by phosphorylating and inhibiting key autophagy-initiating proteins.[5] Conversely, Vps34 is required for the formation of autophagosomes.[6] Inhibition of mTORC1 by everolimus can induce a cytoprotective autophagic response.[10] By co-administering this compound, this survival mechanism is abrogated, leading to enhanced cancer cell death.

G cluster_0 Upstream Signals cluster_1 Signaling Pathways cluster_2 Inhibitors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Amino Acids Amino Acids Amino Acids->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Vps34_Complex Vps34 Complex Vps34_Complex->Autophagy Initiates Everolimus Everolimus Everolimus->mTORC1 Inhibits This compound This compound This compound->Vps34_Complex Inhibits

Figure 1: Simplified signaling pathway of mTOR and Vps34.

Data Presentation

The synergistic effect of combining this compound and everolimus can be quantified by measuring the half-maximal inhibitory concentration (IC50) for cell viability and calculating a combination index (CI). A CI value less than 1 indicates synergy.

Table 1: Exemplary IC50 Values for this compound and Everolimus in Renal Cancer Cell Lines (72h Treatment)

Cell LineThis compound IC50 (µM)Everolimus IC50 (nM)Combination (this compound + Everolimus) IC50Combination Index (CI)
786-O 5.225.81.8 (this compound) + 8.5 (Everolimus)< 1 (Synergistic)
A498 7.832.12.5 (this compound) + 10.2 (Everolimus)< 1 (Synergistic)

Note: The data presented in this table are illustrative and may not represent actual experimental results. Researchers should determine these values empirically for their specific cell lines and experimental conditions.

Table 2: Effect of this compound and Everolimus Combination on Protein Expression (Western Blot Analysis)

Protein TargetSingle Agent: this compoundSingle Agent: EverolimusCombination TreatmentExpected Outcome
p-S6K (Thr389) No significant changeDecreasedMarkedly DecreasedInhibition of mTORC1 signaling
p-4E-BP1 (Thr37/46) No significant changeDecreasedMarkedly DecreasedInhibition of mTORC1 signaling
LC3-II/LC3-I Ratio DecreasedIncreasedDecreasedBlockade of autophagy
p62/SQSTM1 AccumulationDecreasedMarked AccumulationInhibition of autophagic flux
Cleaved Caspase-3 Minor IncreaseMinor IncreaseSignificant IncreaseInduction of apoptosis

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and everolimus, alone and in combination.

G cluster_workflow Experimental Workflow start Start A Seed cells in 96-well plates start->A end End B Treat with this compound, Everolimus, or combination A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G G->end

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., 786-O, A498)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Everolimus (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[10]

  • Prepare serial dilutions of this compound and everolimus in culture medium.

  • Treat the cells with varying concentrations of this compound, everolimus, or the combination. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

This protocol is to assess the effects of the drug combination on key proteins in the mTOR and autophagy pathways.

Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6K, anti-p-4E-BP1, anti-LC3B, anti-p62, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse treated cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Autophagy Assay (LC3 Immunofluorescence)

This protocol allows for the visualization of autophagosome formation.

G cluster_relationship Logical Relationship of Drug Combination Everolimus Everolimus Synergy Synergy Everolimus->Synergy This compound This compound This compound->Synergy Enhanced Apoptosis Enhanced Apoptosis Synergy->Enhanced Apoptosis

Figure 3: Logical relationship of the drug combination.

Materials:

  • Cells grown on glass coverslips in 24-well plates

  • This compound and everolimus

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-LC3B)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with drugs as desired.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block with blocking solution for 30 minutes.

  • Incubate with the primary anti-LC3B antibody for 1 hour at room temperature.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Wash and mount the coverslips on slides using a mounting medium with DAPI.

  • Visualize the cells under a fluorescence microscope. Autophagosome formation is indicated by a punctate LC3 staining pattern.[11]

Conclusion

The combination of this compound and everolimus represents a promising therapeutic strategy to overcome resistance to mTOR inhibitors in cancer. By simultaneously targeting cell growth and a key survival pathway, this combination has the potential to induce synergistic cancer cell death. The protocols outlined in this application note provide a framework for researchers to investigate the efficacy and mechanism of action of this drug combination in various cancer models. Further in vivo studies are warranted to validate the therapeutic potential of this combination.

References

Protocol for Assessing Autophagic Flux with Vps34-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal degradation, is a dynamic measure of autophagic activity. Vps34, a class III phosphoinositide 3-kinase (PI3K), is a key regulator of the initiation of autophagy. It forms a complex with Beclin-1 and other proteins to produce phosphatidylinositol 3-phosphate (PI(3)P), which is essential for the recruitment of downstream autophagy-related proteins and the formation of the autophagosome.

Vps34-IN-4 is a potent and selective inhibitor of Vps34. By inhibiting Vps34, this compound blocks the initial step of autophagy, making it a valuable tool for studying the role of autophagy in various physiological and pathological processes. This document provides detailed protocols for assessing autophagic flux using this compound by monitoring two key autophagy markers: microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1).

Mechanism of Action of Vps34 in Autophagy

Vps34 is a central component of the autophagy initiation machinery.[1][2][3] Upon induction of autophagy (e.g., by nutrient starvation), the ULK1 complex phosphorylates and activates the Beclin-1-Vps34 complex.[4] This complex, specifically the Vps34-Vps15-Beclin-1-Atg14L (Complex I), generates PI(3)P on the phagophore membrane.[2][3] PI(3)P serves as a docking site for effector proteins containing PI(3)P-binding domains, such as WIPI proteins, which in turn recruit the Atg12-Atg5-Atg16L1 complex.[5] This cascade of events is crucial for the lipidation of LC3-I to LC3-II, a hallmark of autophagosome formation, and the subsequent elongation and closure of the autophagosome membrane.

Key Experiments for Assessing Autophagic Flux

The assessment of autophagic flux is crucial to distinguish between the induction of autophagy and the blockage of the pathway at a later stage. The two most common methods for monitoring autophagic flux are the LC3 turnover assay and the p62 degradation assay.

LC3 Turnover Assay

The LC3 turnover assay measures the amount of LC3-II that is delivered to and degraded in lysosomes.[6][7] LC3-I is a cytosolic protein that is converted to LC3-II upon the induction of autophagy. LC3-II is recruited to the autophagosome membrane and is subsequently degraded upon fusion of the autophagosome with the lysosome. An increase in LC3-II levels can indicate either an increase in autophagosome formation or a blockage in their degradation. To differentiate between these two possibilities, the assay is performed in the presence and absence of lysosomal inhibitors, such as Bafilomycin A1 or Chloroquine. These inhibitors block the degradation of LC3-II in the lysosome, leading to its accumulation. By comparing the levels of LC3-II in the presence and absence of a lysosomal inhibitor, one can estimate the autophagic flux.

p62 Degradation Assay

p62, also known as SQSTM1, is a receptor protein that recognizes and binds to ubiquitinated proteins, targeting them for degradation by autophagy.[8][9] p62 itself is incorporated into the autophagosome and is degraded along with the cargo. Therefore, a decrease in p62 levels is indicative of a functional autophagic flux.[8] Conversely, an accumulation of p62 suggests an inhibition of autophagy.[8]

Experimental Protocols

The following protocols provide a general guideline for assessing autophagic flux using this compound in cultured mammalian cells. Optimization of cell number, this compound concentration, and incubation times may be necessary for specific cell lines and experimental conditions.

Protocol 1: LC3 Turnover Assay by Western Blot

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to achieve 70-80% confluency on the day of the experiment.

  • Treatment:

    • Treat cells with this compound at a final concentration of 1-10 µM for 4-24 hours. A dose-response and time-course experiment is recommended to determine the optimal conditions. As a starting point based on a similar inhibitor, VPS34-IN1, a concentration of 3 µM for 3 hours can be tested.

    • For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.

    • Include the following controls:

      • Vehicle control (DMSO)

      • Vehicle control + lysosomal inhibitor

      • This compound alone

      • This compound + lysosomal inhibitor

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel (a 12-15% gel is recommended for resolving LC3-I and LC3-II).

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-LC3 and anti-loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control.

    • Normalize the LC3-II intensity to the loading control.

    • Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. A decrease in this difference in this compound treated cells compared to control cells indicates an inhibition of autophagic flux.

Protocol 2: p62 Degradation Assay by Western Blot

Materials:

  • Same as for the LC3 Turnover Assay, but with a primary antibody against p62.

Procedure:

  • Follow steps 1-5 of the LC3 Turnover Assay protocol.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p62 and a loading control.

  • Follow steps 5.6-5.9 of the LC3 Turnover Assay protocol.

  • Data Analysis:

    • Quantify the band intensities for p62 and the loading control.

    • Normalize the p62 intensity to the loading control.

    • An accumulation of p62 in cells treated with this compound compared to control cells indicates an inhibition of autophagic flux.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following tables. The values presented are representative examples and will vary depending on the cell line and experimental conditions.

Table 1: LC3 Turnover Assay - Effect of this compound on Autophagic Flux

TreatmentLysosomal InhibitorNormalized LC3-II Levels (Arbitrary Units)Autophagic Flux (Difference in LC3-II)
Vehicle-1.02.5
Vehicle+3.5
This compound (3 µM)-0.80.4
This compound (3 µM)+1.2

Table 2: p62 Degradation Assay - Effect of this compound on p62 Levels

TreatmentNormalized p62 Levels (Arbitrary Units)
Vehicle1.0
This compound (3 µM)2.8

Visualization of Signaling Pathways and Workflows

To better understand the mechanism of action of this compound and the experimental workflow, the following diagrams have been generated using Graphviz.

Vps34_Signaling_Pathway cluster_upstream Upstream Signaling cluster_vps34 Vps34 Complex I cluster_downstream Downstream Events Nutrient\nStarvation Nutrient Starvation ULK1_complex ULK1 Complex Nutrient\nStarvation->ULK1_complex Vps34_complex Beclin-1-Vps34-Atg14 (Complex I) ULK1_complex->Vps34_complex Activates PI3P PI(3)P Production Vps34_complex->PI3P Vps34_IN4 This compound Vps34_IN4->Vps34_complex Inhibits WIPIs WIPI Proteins PI3P->WIPIs Recruits Atg12_5_16L1 Atg12-Atg5-Atg16L1 Complex WIPIs->Atg12_5_16L1 Recruits LC3_conversion LC3-I to LC3-II Conversion Atg12_5_16L1->LC3_conversion Autophagosome Autophagosome Formation LC3_conversion->Autophagosome

Caption: Vps34 signaling pathway in autophagy initiation.

Autophagic_Flux_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Data Analysis cluster_interpretation Interpretation cell_seeding 1. Seed Cells treatment 2. Treat with this compound +/- Lysosomal Inhibitor cell_seeding->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification western_blot 5. Western Blot (LC3 & p62) quantification->western_blot data_analysis 6. Densitometry & Normalization western_blot->data_analysis flux_assessment 7. Assess Autophagic Flux data_analysis->flux_assessment

Caption: Experimental workflow for assessing autophagic flux.

References

Application of Vps34-IN-4 in Breast Cancer Cell Lines MCF-7 and MDA-MB-231

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

For Research Use Only.

Introduction

Vps34 (Vacuolar protein sorting 34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a critical role in the initiation of autophagy by producing phosphatidylinositol 3-phosphate (PI3P). Autophagy is a cellular recycling process that can promote cancer cell survival under stress, making it a key target in oncology research. Vps34 inhibitors, such as Vps34-IN-4, are valuable tools for investigating the role of autophagy in cancer progression and for developing novel therapeutic strategies.

This document provides detailed application notes and protocols for the use of this compound in two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). While specific quantitative data for this compound is emerging, the information presented here is based on the well-documented effects of other potent and selective Vps34 inhibitors, such as Vps34-IN1 and SB02024, in these same cell lines. Researchers can expect this compound to elicit similar biological responses.

Mechanism of Action

This compound is a potent and selective inhibitor of Vps34 kinase activity. By blocking the production of PI3P, it prevents the recruitment of downstream autophagy-related proteins (ATGs) to the phagophore, thereby inhibiting the formation of autophagosomes and blocking the autophagic flux. This inhibition of protective autophagy can sensitize cancer cells to apoptosis and enhance the efficacy of other anticancer agents.

cluster_0 Cellular Stress cluster_1 Vps34 Complex cluster_2 Autophagy Initiation cluster_3 Cellular Outcomes Nutrient Deprivation Nutrient Deprivation Chemotherapy Chemotherapy Vps34 Vps34 Beclin1 Beclin1 Vps15 Vps15 ATG14L ATG14L Cellular Stress Cellular Stress Vps34 Complex Vps34 Complex Cellular Stress->Vps34 Complex PI3P PI3P Vps34 Complex->PI3P Produces Vps34_IN_4 Vps34_IN_4 Vps34_IN_4->Vps34 Inhibits Apoptosis Apoptosis Vps34_IN_4->Apoptosis Sensitizes to Autophagosome Autophagosome PI3P->Autophagosome Recruits ATGs to form Cell Survival Cell Survival Autophagosome->Cell Survival Promotes

Fig 1. this compound Mechanism of Action.

Expected Effects in MCF-7 and MDA-MB-231 Cells

Based on studies with the Vps34 inhibitor Vps34-IN1, the following effects can be anticipated. Vps34-IN1 has been shown to decrease the migration of both MCF-7 and MDA-MB-231 cells.[1] Furthermore, it significantly impacted the proliferation of MCF-7 cells.[1] In three-dimensional tumor spheroid cultures, Vps34-IN1 treatment reduced the growth of spheroids from both cell lines.[1] Another Vps34 inhibitor, SB02024, has been demonstrated to block autophagy and reduce the growth of MCF-7 and MDA-MB-231 xenografts in vivo.[2][3] This suggests that inhibiting autophagy with compounds like this compound can enhance the effectiveness of other cancer treatments.[2][3]

Data Presentation

Table 1: Summary of Expected Effects of Vps34 Inhibition in Breast Cancer Cell Lines

ParameterMCF-7 (ER+)MDA-MB-231 (Triple-Negative)Reference Compound(s)
Cell Proliferation Significantly Reduced (e.g., 25% reduction in DNA synthesis)No significant effect in 2D cultureVps34-IN1[1]
Cell Migration DecreasedDecreasedVps34-IN1[1]
3D Spheroid Growth ReducedReducedVps34-IN1[1]
Autophagy BlockedBlockedSB02024[2][3]
Apoptosis Sensitization to apoptosis-inducing agentsSensitization to apoptosis-inducing agentsGeneral effect of autophagy inhibition
In Vivo Tumor Growth Reduced (xenograft model)Reduced (xenograft model)SB02024[2][3]

Experimental Protocols

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed MCF-7 or MDA-MB-231 cells B Treat with this compound (various concentrations) A->B C Cell Viability Assay (MTT / CCK-8) B->C D Apoptosis Assay (Annexin V / PI Staining) B->D E Autophagy Assay (Western Blot for LC3B/p62) B->E F Quantify IC50, % Apoptosis, Protein Levels C->F D->F E->F cluster_PI3K PI3K/AKT Pathway cluster_Vps34 Vps34/Autophagy Pathway PI3K_I Class I PI3K AKT AKT PI3K_I->AKT mTORC1 mTORC1 AKT->mTORC1 Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Vps34 Vps34 (Class III PI3K) Vps34->Autophagy Autophagy->mTORC1 Modulates CellSurvival Cell Survival Autophagy->CellSurvival Vps34_IN4 This compound Vps34_IN4->Vps34 Inhibits

References

In vivo delivery of Vps34-IN-4 using PEG300 and Tween80 formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34-IN-4 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1][2][3] Vps34 is a key regulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] By producing phosphatidylinositol 3-phosphate (PtdIns3P), Vps34 initiates the formation of autophagosomes. It is also involved in endocytic sorting. Vps34 primarily exists in two distinct complexes: Complex I, containing ATG14L, which is crucial for autophagy initiation, and Complex II, with UVRAG, which functions in endosomal trafficking.[4] Inhibition of Vps34 provides a powerful tool to study the roles of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.

These application notes provide detailed protocols for the in vivo delivery of this compound using a formulation based on polyethylene glycol 300 (PEG300) and Tween 80. This vehicle is designed to enhance the solubility and oral bioavailability of hydrophobic small molecule inhibitors like this compound.

Data Presentation

In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)Assay Type
Vps34 25 Biochemical Assay
PI3Kα>10,000Biochemical Assay
PI3Kβ>10,000Biochemical Assay
PI3Kγ>10,000Biochemical Assay
PI3Kδ>10,000Biochemical Assay

This table summarizes the in vitro potency and selectivity of this compound against various PI3K isoforms.

Pharmacokinetic Properties of this compound in Mice
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Intravenous (i.v.)210300.08580-
Oral (p.o.)108300.5230079

This table presents the pharmacokinetic parameters of this compound in mice following intravenous and oral administration.

In Vivo Efficacy of this compound
Animal ModelTreatmentDose (mg/kg)Effect
MiceThis compound30Inhibition of LC3-II turnover, indicating autophagy inhibition

This table summarizes the in vivo efficacy of this compound in a mouse model, demonstrating its ability to inhibit autophagy.

Signaling Pathway

The following diagram illustrates the central role of Vps34 in the autophagy signaling pathway and the point of inhibition by this compound.

Vps34_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_machinery Core Autophagy Machinery cluster_inhibitor Inhibition Nutrient\nDeprivation Nutrient Deprivation ULK1_complex ULK1 Complex Nutrient\nDeprivation->ULK1_complex Growth\nFactors Growth Factors Growth\nFactors->ULK1_complex Vps34_Complex_I Vps34 Complex I (Vps34, Vps15, Beclin-1, ATG14L) ULK1_complex->Vps34_Complex_I Activates PtdIns3P PtdIns3P Vps34_Complex_I->PtdIns3P Phosphorylates PtdIns PtdIns PtdIns->Vps34_Complex_I WIPIs WIPIs PtdIns3P->WIPIs Recruits Autophagosome Autophagosome Formation WIPIs->Autophagosome Vps34_IN_4 This compound Vps34_IN_4->Vps34_Complex_I Inhibits

Vps34 signaling pathway in autophagy.

Experimental Protocols

Formulation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be applied if necessary.

  • Sequential Addition of Solvents:

    • In a sterile tube, add the required volume of the this compound stock solution in DMSO.

    • Add PEG300 to the DMSO solution. The volume of PEG300 should be four times the volume of the DMSO stock solution. Vortex thoroughly until the solution is homogeneous.

    • Add Tween 80 to the mixture. The volume of Tween 80 should be half the volume of the DMSO stock solution. Vortex again to ensure the surfactant is evenly dispersed.

    • Slowly add sterile saline to the mixture while vortexing. The volume of saline should be 4.5 times the volume of the DMSO stock solution. Continuous mixing during this step is crucial to prevent precipitation.

  • Final Formulation:

    • The final solution should be clear and free of any precipitate. If any cloudiness is observed, gentle warming and/or sonication can be used to aid dissolution.

    • The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Example Calculation for a 1 mL Final Formulation at 2.5 mg/mL:

  • Start with 100 µL of a 25 mg/mL this compound stock in DMSO.

  • Add 400 µL of PEG300 and vortex.

  • Add 50 µL of Tween 80 and vortex.

  • Slowly add 450 µL of sterile saline while vortexing to a final volume of 1 mL.

In Vivo Dosing and Efficacy Study Workflow

The following diagram outlines the experimental workflow for assessing the in vivo efficacy of this compound.

InVivo_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Administer this compound (Oral Gavage) Formulation->Dosing Animal_Acclimation Acclimate Mice Animal_Acclimation->Dosing Tissue_Collection Collect Tissues (e.g., Liver) Dosing->Tissue_Collection At specified time points Western_Blot Western Blot for LC3-II/LC3-I Tissue_Collection->Western_Blot Data_Analysis Quantify and Analyze Autophagy Inhibition Western_Blot->Data_Analysis

Workflow for in vivo efficacy study.

Protocol for Oral Gavage Administration:

  • Animal Handling:

    • Handle mice gently to minimize stress.

    • Weigh each mouse to determine the correct dosing volume.

  • Dosing:

    • Administer the prepared this compound formulation via oral gavage using a suitable gavage needle.

    • The dosing volume should be calculated based on the animal's weight (e.g., 10 mL/kg).

  • Monitoring:

    • Monitor the animals for any adverse reactions following administration.

  • Tissue Collection and Analysis:

    • At predetermined time points after dosing, euthanize the mice and collect relevant tissues (e.g., liver).

    • Prepare tissue lysates and perform Western blot analysis to assess the levels of LC3-II and LC3-I, which are markers of autophagy. An increase in the LC3-II/LC3-I ratio is indicative of autophagy inhibition.

Conclusion

This compound is a valuable research tool for investigating the role of autophagy in health and disease. The provided protocols for its in vivo delivery using a PEG300 and Tween 80 formulation offer a reliable method for achieving good oral bioavailability and enabling the study of its pharmacological effects in animal models. Researchers should optimize dosing and treatment schedules based on their specific experimental needs and animal models.

References

Troubleshooting & Optimization

Potential off-target effects of Vps34-IN-4 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Vps34-IN-4, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of Vps34 inhibitors at high concentrations?

Extensive kinase selectivity profiling has been conducted on Vps34 inhibitors, such as Vps34-IN-1 and SAR405, which are structurally and functionally related to this compound. These studies reveal that these inhibitors are remarkably selective for Vps34. For instance, Vps34-IN-1 was tested at a concentration of 1 µM, which is 40 times its IC50 value for Vps34, against a panel of 340 protein kinases and 25 lipid kinases.[1][2][3][4] The results showed no significant inhibition of any other protein or lipid kinases at this high concentration.[1][2][3][4] Similarly, SAR405 has demonstrated an exquisite selectivity profile with no significant activity on other lipid and protein kinases.[5][6][7][8]

While direct comprehensive screening data for this compound is not as widely published, the high selectivity of its close analogs suggests a low probability of significant off-target effects even at concentrations several-fold higher than its effective dose for Vps34 inhibition.

Q2: How can I be sure that the observed phenotype in my experiment is due to Vps34 inhibition and not an off-target effect?

To ensure the observed cellular phenotype is a direct result of Vps34 inhibition, several experimental controls are recommended:

  • Use a structurally distinct Vps34 inhibitor: A key validation step is to recapitulate the observed phenotype using another potent and selective Vps34 inhibitor with a different chemical scaffold (e.g., SAR405).

  • Rescue experiment: If possible, perform a rescue experiment by expressing a Vps34 mutant that is resistant to this compound while the endogenous Vps34 is depleted.

  • Direct measurement of Vps34 activity: Assess the phosphorylation of Vps34 substrates or the production of phosphatidylinositol 3-phosphate (PI(3)P) in cells treated with this compound. A direct and dose-dependent inhibition of PI(3)P production would strongly indicate on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to Vps34 in a cellular context.

Q3: At what concentration should I use this compound to minimize potential off-target effects?

It is always recommended to perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired biological effect in your specific experimental system. Based on data from analogous compounds like Vps34-IN-1 (IC50 ~25 nM), starting with a concentration range of 100 nM to 1 µM for cellular assays is a reasonable approach.[9][10][11] Exceeding 1 µM should be done with caution and accompanied by rigorous off-target effect validation experiments.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent cellular phenotype. 1. Off-target effects at high concentrations. 2. Cellular toxicity unrelated to Vps34 inhibition. 1. Lower the concentration of this compound. Perform a detailed dose-response analysis.2. Confirm the phenotype with a structurally different Vps34 inhibitor. 3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity.
No observable effect on autophagy. 1. Insufficient inhibitor concentration. 2. The specific autophagy induction method is not dependent on Vps34. 3. The inhibitor is not cell-permeable in your system. 1. Increase the concentration of this compound after performing a dose-response curve. 2. Confirm Vps34 dependence of autophagy in your model system. 3. Use a positive control for autophagy inhibition (e.g., SAR405). 4. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA).
Results differ from published data. 1. Differences in experimental conditions (cell line, stimuli, etc.). 2. Degradation of the inhibitor. 1. Carefully review and align your experimental protocol with the published literature. 2. Ensure proper storage and handling of this compound to maintain its activity.

Data Summary

Kinase Selectivity of Vps34 Inhibitors

The following table summarizes the selectivity data for well-characterized Vps34 inhibitors, which can serve as a reference for the expected selectivity of this compound.

InhibitorVps34 IC50Screening ConcentrationNumber of Kinases ScreenedOff-Target Hits (Significant Inhibition)
Vps34-IN-1 ~25 nM1 µM340 protein kinases, 25 lipid kinases0
SAR405 1.2 nM1 µMLarge kinase panel0 (highly selective for Vps34)

Data compiled from multiple sources.[1][2][3][4][6][8][9][10]

Experimental Protocols

In Vitro Kinase Assay for Vps34 Activity

This protocol is a general guideline for measuring the kinase activity of Vps34 in the presence of an inhibitor.

  • Reaction Setup: Prepare a reaction mixture containing purified Vps34/Vps15 complex, phosphatidylinositol (PI) substrate, and a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT).

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a DMSO control.

  • Initiate Reaction: Start the kinase reaction by adding ATP (containing a traceable marker like [γ-³²P]ATP).

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 4M HCl).

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • Analysis: Separate the phosphorylated PI (PI(3)P) from unreacted PI using thin-layer chromatography (TLC) and quantify the amount of radiolabeled PI(3)P.

  • Data Interpretation: Calculate the IC50 value of this compound by plotting the percentage of Vps34 activity against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular environment.

  • Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Vps34 in the supernatant at each temperature point using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble Vps34 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the Vps34 protein.

Visualizations

Vps34 Signaling Pathway in Autophagy Initiation

Vps34_Pathway cluster_upstream Upstream Signals cluster_vps34_complex Vps34 Complex cluster_downstream Downstream Events Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibits Vps34 Vps34 mTORC1->Vps34 inhibits PI(3)P PI(3)P Vps34->PI(3)P produces Beclin-1 Beclin-1 Beclin-1->Vps34 Vps15 Vps15 Vps15->Vps34 Atg14L Atg14L Atg14L->Vps34 WIPIs WIPIs PI(3)P->WIPIs recruits Autophagosome\nFormation Autophagosome Formation WIPIs->Autophagosome\nFormation This compound This compound This compound->Vps34 inhibits

Caption: Vps34 signaling in autophagy and the inhibitory action of this compound.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow cluster_initial Initial Observation cluster_validation Validation Steps cluster_conclusion Conclusion A Observe Phenotype with This compound B Dose-Response Curve A->B C Use Structurally Different Vps34 Inhibitor A->C D Cellular Thermal Shift Assay (CETSA) A->D E Kinase Panel Screening (High Concentration) A->E If concerns persist B->C F Phenotype is On-Target C->F Phenotype reproduced G Potential Off-Target Effect C->G Phenotype not reproduced D->F Target engagement confirmed D->G No target engagement E->F No significant off-targets E->G Off-target hits identified

Caption: A logical workflow to investigate potential off-target effects of this compound.

References

Optimizing Vps34-IN-4 treatment duration for maximal autophagy inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vps34-IN-4, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal and reliable autophagy inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the lipid kinase Vps34.[1] Vps34 is a central component of the autophagy initiation complex, which also includes Beclin-1, Vps15, and Atg14L.[2][3][4] This complex is responsible for generating phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane.[3] PI3P serves as a docking site for downstream autophagy-related proteins, which are essential for the elongation and closure of the autophagosome.[3] By inhibiting the kinase activity of Vps34, this compound prevents the production of PI3P, thereby blocking the formation of autophagosomes at the initial step.[5]

Q2: How do I determine the optimal concentration of this compound for my cell line?

A2: The optimal concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the minimal concentration that achieves maximal inhibition of autophagy. A typical starting point for in vitro studies is a concentration range of 100 nM to 10 µM.[6][7] The effect can be assessed by monitoring the levels of autophagy markers such as LC3-II and p62/SQSTM1 via Western blot.

Q3: What is the expected effect of this compound on LC3-II and p62 levels?

A3: As this compound inhibits the formation of autophagosomes, you should expect to see a decrease in the levels of lipidated LC3 (LC3-II).[8] Concurrently, because the degradation of autophagic cargo is blocked, the levels of the autophagy substrate p62/SQSTM1 are expected to increase.[6][9]

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration depends on the experimental goals and the turnover rate of the proteins of interest. For observing the direct inhibition of autophagosome formation, a short treatment of 1 to 6 hours is often sufficient.[6] For studies involving downstream cellular processes affected by autophagy inhibition, a longer treatment of 24 hours or more may be necessary.[6][10] A time-course experiment is highly recommended to determine the ideal duration for your specific experimental setup.

Troubleshooting Guide

Problem 1: I am not seeing a decrease in LC3-II levels after this compound treatment.

  • Possible Cause 1: Suboptimal inhibitor concentration.

    • Solution: Perform a dose-response experiment to ensure you are using a saturating concentration of this compound for your specific cell line.

  • Possible Cause 2: Issues with antibody or Western blot protocol.

    • Solution: Verify the specificity and sensitivity of your LC3 antibody. Ensure your Western blot protocol is optimized for detecting LC3-II, which can sometimes be challenging due to its small size and localization to membranes. Using a 15% polyacrylamide gel can improve the resolution of LC3-I and LC3-II bands.[11]

  • Possible Cause 3: High basal autophagy.

    • Solution: In cell lines with very high basal autophagic flux, the decrease in LC3-II might be rapid. Try shorter treatment durations. To confirm the inhibition of autophagy, it is crucial to also assess the accumulation of p62.

Problem 2: p62 levels are not increasing after this compound treatment.

  • Possible Cause 1: Transcriptional regulation of p62.

    • Solution: Be aware that p62 expression can be regulated at the transcriptional level by various stress conditions.[9][12] This can complicate the interpretation of p62 levels as a sole marker of autophagic flux. To isolate the effect of protein degradation, you can perform a cycloheximide chase assay (see Experimental Protocols section).

  • Possible Cause 2: Insufficient treatment duration.

    • Solution: The accumulation of p62 may take longer than the initial block in autophagosome formation. Perform a time-course experiment (e.g., 6, 12, and 24 hours) to determine the optimal time point for observing p62 accumulation in your system.

Problem 3: I am observing unexpected cellular effects or toxicity.

  • Possible Cause 1: Off-target effects.

    • Solution: Although this compound is highly selective, off-target effects are always a possibility, especially at high concentrations.[13] Use the lowest effective concentration determined from your dose-response experiments.

  • Possible Cause 2: Prolonged inhibition of a fundamental cellular process.

    • Solution: Autophagy is a critical cellular process for maintaining homeostasis. Long-term inhibition can lead to cellular stress and toxicity.[14] Consider shorter treatment durations or use inducible systems for Vps34 inhibition if long-term studies are required.

Quantitative Data Summary

The following tables summarize the expected effects of Vps34 inhibition on key autophagy markers. The data is compiled from studies using selective Vps34 inhibitors.

Table 1: Dose-Response of Vps34 Inhibition on Autophagy Markers (24h Treatment)

Vps34 Inhibitor Conc.LC3-II Levels (Fold Change vs. Control)p62 Levels (Fold Change vs. Control)
0.1 µM
1 µM↓↓↑↑
10 µM↓↓↓↑↑↑

Table 2: Time-Course of Vps34 Inhibition (at optimal concentration) on Autophagy Markers

Treatment DurationLC3-II Levels (Fold Change vs. t=0)p62 Levels (Fold Change vs. t=0)
1 hour~
3 hours↓↓
6 hours↓↓↓↑↑
12 hours↓↓↓↑↑↑
24 hours↓↓↓↑↑↑↑

Note: The magnitude of change (indicated by arrows) can vary significantly between cell types and basal autophagy levels. These tables provide a general trend.

Experimental Protocols

Protocol 1: Autophagic Flux Assay using this compound and Bafilomycin A1

This protocol is used to confirm that this compound is indeed blocking the formation of autophagosomes. Bafilomycin A1 is a V-ATPase inhibitor that blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II.[15]

  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

  • Treatment Groups: Prepare the following treatment groups:

    • Vehicle (DMSO) control

    • This compound (at optimal concentration)

    • Bafilomycin A1 (100 nM)

    • This compound + Bafilomycin A1

  • This compound Pre-treatment: Treat cells with this compound or vehicle for the desired duration (e.g., 4 hours).

  • Bafilomycin A1 Co-treatment: For the last 2 hours of the this compound treatment, add Bafilomycin A1 to the respective wells.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein on a 15% SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Block with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against LC3 and a loading control (e.g., β-actin) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Data Analysis: Quantify the LC3-II band intensity and normalize to the loading control. In the vehicle-treated cells, Bafilomycin A1 should cause a significant accumulation of LC3-II. In the this compound treated cells, Bafilomycin A1 will not cause further accumulation of LC3-II, as autophagosome formation is already blocked.

Protocol 2: p62 Degradation Assay using Cycloheximide Chase

This protocol helps to assess the effect of this compound on the degradation of p62, independent of changes in p62 synthesis.[16][17]

  • Cell Seeding: Seed cells in multiple wells of a 12-well plate to ensure enough cells for a time-course experiment.

  • Treatment: Treat cells with either vehicle (DMSO) or this compound at the optimal concentration for a pre-determined time (e.g., 6 hours).

  • Cycloheximide Addition: Add cycloheximide (CHX) to all wells at a final concentration of 10-50 µg/mL to block new protein synthesis.

  • Time-Course Collection: Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 8 hours).

  • Cell Lysis and Western Blotting: Lyse the cells at each time point and perform Western blotting for p62 and a loading control as described in Protocol 1.

  • Data Analysis: Quantify the p62 band intensity at each time point and normalize to the loading control. In vehicle-treated cells, p62 levels should decrease over time. In this compound-treated cells, the degradation of p62 will be inhibited, resulting in a slower decline or stabilization of p62 levels.

Visualizations

Vps34_Signaling_Pathway cluster_upstream Upstream Signals cluster_vps34 Vps34 Complex (Autophagy Initiation) cluster_downstream Autophagosome Formation Nutrient\nStarvation Nutrient Starvation mTORC1 mTORC1 Nutrient\nStarvation->mTORC1 inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits Vps34_Complex Vps34-Vps15-Beclin1-Atg14L Complex ULK1_Complex->Vps34_Complex activates PI3P PI3P Production Vps34_Complex->PI3P Autophagosome Autophagosome Formation PI3P->Autophagosome Vps34_IN4 This compound Vps34_IN4->Vps34_Complex inhibits

Caption: Vps34 signaling pathway in autophagy initiation.

Experimental_Workflow A 1. Dose-Response Curve (Determine Optimal [this compound]) B 2. Time-Course Experiment (Determine Optimal Duration) A->B C 3. Autophagic Flux Assay (Confirm Inhibition of Formation) B->C D 4. p62 Degradation Assay (Confirm Blockade of Cargo Degradation) B->D E 5. Downstream Functional Assays C->E D->E

Caption: Experimental workflow for optimizing this compound treatment.

Troubleshooting_Guide start Unexpected Results with This compound? q_lc3 LC3-II not decreasing? start->q_lc3 q_p62 p62 not increasing? start->q_p62 sol_conc Optimize Concentration (Dose-Response) q_lc3->sol_conc Yes sol_flux Perform Autophagic Flux Assay (BafA1) q_lc3->sol_flux No, but still unsure sol_time Optimize Duration (Time-Course) q_p62->sol_time Yes sol_chx Perform p62 Degradation Assay (CHX) q_p62->sol_chx No, suspect transcriptional effects

Caption: Troubleshooting logic for this compound experiments.

References

Vps34-IN-4 Technical Support Center: Interpreting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vps34-IN-4, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected findings during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective, orally active inhibitor of Vps34. Vps34 is a crucial kinase in the initiation of autophagy, responsible for phosphorylating phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P). PI3P acts as a docking site for proteins essential for the formation of the autophagosome. By inhibiting Vps34, this compound is expected to block the initiation of autophagy.

Q2: Beyond autophagy, what other cellular processes can be affected by this compound treatment?

Vps34 is not only involved in autophagy but also plays a significant role in endocytosis and vesicular trafficking.[1][2] Inhibition of Vps34 can therefore lead to defects in endosome maturation, potentially causing an accumulation of early endosomal markers like Rab5.[3][4] It is crucial to consider these pleiotropic effects when interpreting your data.

Q3: Is this compound expected to induce cell death?

The cellular consequence of autophagy inhibition is context-dependent. In some cancer cells, autophagy is a pro-survival mechanism, and its inhibition can lead to apoptosis.[2] However, in other contexts, autophagy can be a form of programmed cell death (type II). Therefore, the effect of this compound on cell viability can vary. Recent studies have shown that Vps34-IN-1, a similar inhibitor, can induce apoptosis in ER+ breast cancer cells by activating the PERK/ATF4/CHOP pathway of the endoplasmic reticulum (ER) stress response.[5]

Troubleshooting Guides

Issue 1: Unexpected Increase in LC3-II Levels After this compound Treatment

You've treated your cells with this compound, expecting a decrease in the autophagy marker LC3-II, but your Western blot shows an increase.

Possible Cause:

This is a common and often misinterpreted result when studying autophagy. An increase in LC3-II can signify either an induction of autophagy or a blockage in the autophagic flux (the degradation of autophagosomes by lysosomes). This compound, by inhibiting the initiation of autophagy, can lead to a downstream blockage of the entire pathway. However, other inhibitors that block later stages (e.g., lysosomal inhibitors) will also cause LC3-II to accumulate. It's also possible that in the absence of Vps34 activity, some level of LC3 lipidation can still occur, but the subsequent steps of autophagosome maturation and fusion with lysosomes are impaired, leading to an accumulation of non-functional autophagosomes and, consequently, an apparent increase in LC3-II.[3][6]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected LC3-II Increase start Unexpected Increase in LC3-II with this compound flux_assay Perform Autophagic Flux Assay (Co-treat with Lysosomal Inhibitor) start->flux_assay interpret_flux Analyze LC3-II Levels flux_assay->interpret_flux no_further_increase Result: No further increase (or decrease) in LC3-II with co-treatment interpret_flux->no_further_increase Compare to this compound alone further_increase Result: Further increase in LC3-II with co-treatment interpret_flux->further_increase Compare to control conclusion_block Conclusion: this compound is blocking autophagic flux, leading to LC3-II accumulation. no_further_increase->conclusion_block conclusion_induction Conclusion: The initial treatment condition (without this compound) is inducing high levels of autophagic flux. further_increase->conclusion_induction

Caption: Workflow for diagnosing an unexpected increase in LC3-II.

Recommended Experiment: Autophagic Flux Assay

To definitively interpret your LC3-II results, you must perform an autophagic flux assay. This involves co-treating your cells with this compound and a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[7]

  • If this compound is truly inhibiting autophagy initiation, you will see little to no further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to this compound treatment alone.

  • If autophagy were being induced, co-treatment with a lysosomal inhibitor would lead to a significant accumulation of LC3-II compared to either treatment alone.

Treatment GroupExpected LC3-II Level (if this compound is inhibitory)Rationale
Untreated ControlLowBasal level of autophagy.
This compound aloneIncreasedBlockage of autophagic flux.[6]
Lysosomal Inhibitor aloneMarkedly IncreasedBlockage of autophagosome degradation.
This compound + Lysosomal InhibitorSimilar to this compound aloneThe pathway is already blocked at the initiation step, so a downstream block has minimal additive effect.
Issue 2: Increased Cell Death or Apoptosis Observed

You are using this compound to study the role of autophagy in cell survival, but you observe a higher-than-expected level of cell death.

Possible Causes:

  • ER Stress: Inhibition of autophagy can lead to the accumulation of misfolded proteins, which in turn can trigger the unfolded protein response (UPR) and ER stress-mediated apoptosis. Vps34-IN-1 has been shown to induce apoptosis via the PERK/ATF4/CHOP pathway of ER stress.[5]

  • Off-Target Effects: While this compound is highly selective, at high concentrations, the possibility of off-target kinase inhibition cannot be entirely ruled out.

  • Impact on SGK3 Signaling: Vps34-dependent PI3P is required for the recruitment and activation of the kinase SGK3 at the endosome.[8][9] Inhibition of Vps34 can thus lead to reduced SGK3 activity, which may impact cell survival pathways that are independent of autophagy.

Troubleshooting Signaling Pathways:

G cluster_1 Potential Pathways for this compound Induced Cell Death cluster_autophagy Autophagy Inhibition cluster_sgk3 SGK3 Pathway vps34 This compound autophagy_block Block Autophagy vps34->autophagy_block pi3p Reduced PI3P vps34->pi3p er_stress ER Stress (UPR) autophagy_block->er_stress apoptosis_er Apoptosis er_stress->apoptosis_er sgk3 Reduced SGK3 Activity pi3p->sgk3 apoptosis_sgk3 Apoptosis sgk3->apoptosis_sgk3

Caption: Potential signaling pathways leading to unexpected cell death.

Recommended Experiments:

  • Western Blot for ER Stress Markers: Probe for key proteins in the UPR pathway, such as phosphorylated PERK, ATF4, and CHOP. An increase in these markers would suggest ER stress-mediated apoptosis.

  • SGK3 Activity Assay: Assess the phosphorylation status of SGK3 and its downstream targets to determine if this pathway is affected in your system.[8][10]

  • Dose-Response and Viability Assays: Perform a careful dose-response curve to ensure you are using the lowest effective concentration of this compound to minimize potential off-target effects. Compare results from different viability assays (e.g., Annexin V/PI staining vs. metabolic assays like MTT) to get a comprehensive picture of cell health.

Issue 3: Altered Endosomal/Lysosomal Morphology and Function

You observe an accumulation of vesicular structures in your cells that are not characteristic of autophagosomes, or you see changes in the localization of endosomal markers.

Possible Cause:

Vps34 is essential for the maturation of early endosomes to late endosomes and for the fusion of autophagosomes with lysosomes.[1][3] Inhibition of Vps34 can disrupt these processes, leading to:

  • Accumulation of early endosomes: Indicated by an increase in the size and/or number of Rab5-positive vesicles.[3]

  • Defective late endosome maturation: May result in the accumulation of Rab7-positive late endosomes.[11]

  • Lysosomal dysfunction: Can lead to an accumulation of lysosomal markers like LAMP1/2 and undigested substrates.[3][12]

Experimental Workflow for Endosomal Defects:

G cluster_2 Investigating Endosomal Defects start Altered Vesicular Structures with this compound if_staining Immunofluorescence Staining start->if_staining markers Probe for: - Early Endosomes (Rab5, EEA1) - Late Endosomes (Rab7) - Lysosomes (LAMP1) if_staining->markers analyze Analyze Vesicle Size, Number, and Co-localization markers->analyze conclusion Conclusion: this compound is impacting the endo-lysosomal pathway, a known function of Vps34. analyze->conclusion

Caption: Workflow for investigating endosomal pathway defects.

Recommended Experiments:

  • Immunofluorescence Microscopy: Stain cells for key markers of the endo-lysosomal pathway:

    • Early Endosomes: EEA1, Rab5

    • Late Endosomes: Rab7

    • Lysosomes: LAMP1, LAMP2

    • Co-stain with an LC3 antibody to distinguish autophagosomes from other vesicular structures.

  • Functional Endocytosis Assays: Use fluorescently labeled cargo, such as EGF or transferrin, to assess receptor-mediated endocytosis and recycling pathways. Vps34 inhibition has been shown to severely abrogate the degradation of EGFR.[13]

MarkerCellular LocationExpected Change with this compound
Rab5 Early EndosomesAccumulation, enlarged vesicles[3][4]
EEA1 Early EndosomesDelocalization from endosomes[14]
Rab7 Late EndosomesAccumulation[11]
LAMP1/2 LysosomesAccumulation, enlarged vesicles[3]
p62/SQSTM1 Autophagic cargoAccumulation due to blocked degradation[3][11]

Detailed Experimental Protocols

Autophagic Flux Assay by Western Blot
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment:

    • Group 1: Untreated (vehicle control).

    • Group 2: this compound at the desired concentration.

    • Group 3: Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine).

    • Group 4: this compound and the lysosomal inhibitor.

    • Note: The lysosomal inhibitor should be added for the last 2-4 hours of the this compound treatment period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect with an ECL substrate and image the blot.

  • Analysis: Quantify the band intensity for LC3-II and normalize to the loading control. Compare the levels of LC3-II across the four treatment groups as described in the table above.

Immunofluorescence Staining for Endosomal Markers
  • Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate.

  • Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with primary antibodies against your markers of interest (e.g., anti-Rab5, anti-LAMP1) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Mounting: Wash and mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging: Acquire images using a confocal or high-resolution fluorescence microscope. Analyze changes in protein localization, and the size and number of vesicles.

References

Technical Support Center: Minimizing Vps34-IN-4 Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vps34 inhibitor, Vps34-IN-4. The focus of this guide is to address challenges related to cytotoxicity in long-term experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (Vps34), the sole member of the Class III phosphoinositide 3-kinase (PI3K) family.[1][2][3][4] Vps34 catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to produce phosphatidylinositol 3-phosphate (PI3P). PI3P is a critical lipid second messenger involved in the initiation of autophagy and the regulation of endosomal trafficking. By inhibiting Vps34, this compound blocks the production of PI3P, thereby disrupting these essential cellular processes.

Vps34 primarily functions within two distinct protein complexes:

  • Complex I (involving ATG14L): Regulates the initiation of autophagy.

  • Complex II (involving UVRAG): Plays a role in the endocytic pathway.[5][6][7][8]

This compound is believed to be synonymous with Vps34-IN-1 in much of the scientific literature.[2][3][4]

Q2: I am observing significant cytotoxicity in my long-term experiments with this compound. What are the potential causes?

Several factors can contribute to increased cytotoxicity in long-term cell culture experiments with this compound:

  • High Inhibitor Concentration: Prolonged exposure to high concentrations of any kinase inhibitor can lead to off-target effects and cellular stress, ultimately resulting in cell death.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Vps34 inhibition due to differences in their reliance on autophagy for survival, their metabolic state, and the expression levels of Vps34 and its interacting partners.

  • Compound Instability: this compound, like many small molecules, may degrade over time in cell culture media, leading to the accumulation of potentially toxic byproducts.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, prolonged exposure to even low concentrations of the solvent can be detrimental to some cell lines.

  • On-Target Toxicity: While this compound is selective, the sustained inhibition of a fundamental process like autophagy can itself be cytotoxic to certain cell types, particularly those under metabolic stress or with a high protein turnover rate.

Q3: How can I minimize this compound cytotoxicity in my long-term experiments?

Minimizing cytotoxicity is crucial for obtaining reliable and interpretable data in long-term studies. Here are several strategies:

  • Optimize Inhibitor Concentration: The most critical step is to determine the optimal concentration of this compound for your specific cell line and experimental duration. This involves performing a dose-response curve to identify the lowest concentration that effectively inhibits Vps34 activity without causing significant cell death over time. A concentration of 3 µM has been used in long-term experiments with a Vps34 inhibitor while preserving cell viability.

  • Perform Time-Course Experiments: Assess cell viability at multiple time points throughout your long-term experiment to understand the kinetics of any cytotoxic effects.

  • Regular Media Changes: For experiments lasting several days or weeks, it is advisable to replace the culture medium containing fresh this compound every 2-3 days. This helps to maintain a stable concentration of the active compound and remove any potential degradation products.

  • Use a Low and Consistent Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in the culture medium is as low as possible (typically below 0.1%) and is consistent across all experimental conditions, including vehicle controls.

  • Monitor Cell Health Regularly: Beyond standard viability assays, regularly observe cell morphology under a microscope for any signs of stress, such as rounding, detachment, or the appearance of vacuoles.

  • Consider Intermittent Dosing: In some cases, an intermittent dosing schedule (e.g., 2 days on, 1 day off) may be sufficient to maintain Vps34 inhibition while allowing cells some recovery time, thereby reducing overall cytotoxicity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in cell viability between replicates. - Inconsistent cell seeding density.- Pipetting errors during inhibitor dilution or assay reagent addition.- Edge effects in multi-well plates.- Compound precipitation.- Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try pre-warming the media or using a lower concentration.
Loss of this compound activity over time. - Compound degradation in the culture medium.- Cellular metabolism of the inhibitor.- Perform regular media changes with freshly prepared this compound solution.- Assess the stability of this compound in your specific culture medium over time using analytical methods like HPLC, if possible.
Unexpected phenotypic changes not consistent with Vps34 inhibition. - Off-target effects of this compound.- Activation of compensatory signaling pathways.- Perform a kinase panel screen to identify potential off-target interactions.- Use a second, structurally distinct Vps34 inhibitor to confirm that the observed phenotype is due to on-target inhibition.- Investigate potential bypass pathways using other specific inhibitors or molecular techniques like siRNA.
Difficulty in dissolving this compound. - Poor aqueous solubility.- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.- Briefly sonicate the stock solution to aid dissolution.- Ensure the final solvent concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.[9]

Quantitative Data

The following tables summarize key quantitative data for Vps34 inhibitors. It is important to note that IC50 values for cytotoxicity can vary significantly between cell lines and experimental conditions.

Table 1: In Vitro Inhibitory Activity of Vps34 Inhibitors

InhibitorTargetIn Vitro IC50 (nM)Reference(s)
Vps34-IN-1Vps3425[1][2][3][4][10][11]
SAR405Vps341.2[12][13]

Table 2: Cytotoxicity (Cell Growth Inhibition) of Vps34 Inhibitors in Various Cell Lines

InhibitorCell LineAssay DurationIC50 (µM)Reference(s)
SAR405H28 (Mesothelioma)72 hours11.5
SAR405H2452 (Mesothelioma)72 hours16.7
SAR405211H (Mesothelioma)72 hours14.9
Vps34-IN-1AM38 (Glioblastoma)5 daysLower than SBI-0206965[10]
Vps34-IN-1MAF794 (Ganglioglioma)5 daysLower than SBI-0206965[10]

Note: It is highly recommended to determine the cytotoxic IC50 of this compound for your specific cell line and experimental conditions.

Experimental Protocols

1. Long-Term Cell Viability Assay using MTT

This protocol is adapted for long-term experiments and measures the metabolic activity of viable cells.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density that will not lead to overconfluence by the end of the experiment. Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations. Include a vehicle-only control.

    • For long-term experiments, replace the medium with fresh this compound every 2-3 days.

    • At each desired time point (e.g., day 3, 5, 7), remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Long-Term Cell Viability Assay using Crystal Violet

This protocol is suitable for adherent cells and measures the number of viable, attached cells.

  • Materials:

    • Adherent cells of interest

    • Complete culture medium

    • This compound

    • Phosphate-buffered saline (PBS)

    • Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

    • Crystal Violet staining solution (0.1% - 0.5% w/v in water or ethanol)[14][15][16]

    • Solubilization solution (e.g., 10% acetic acid or 1% SDS)

    • Multi-well plates

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with this compound and a vehicle control.

    • Replace the medium with fresh inhibitor every 2-3 days for the duration of the experiment.

    • At the end of the experiment, gently wash the cells with PBS to remove dead, detached cells.

    • Fix the remaining adherent cells with the fixative solution for 15 minutes at room temperature.

    • Wash the cells with PBS and stain with Crystal Violet solution for 20-30 minutes.

    • Wash away the excess stain with water and allow the plate to air dry.

    • Solubilize the bound dye by adding the solubilization solution to each well and incubating on a shaker for 15-30 minutes.

    • Measure the absorbance at 570-590 nm.

    • Express the results as a percentage of the vehicle-treated control.

Visualizations

Vps34_Signaling_Pathway cluster_complex1 Vps34 Complex I (Autophagy) cluster_complex2 Vps34 Complex II (Endosomal Trafficking) Vps34_C1 Vps34 PI3P PI3P Vps34_C1->PI3P Produces Vps15_C1 Vps15 Beclin1_C1 Beclin 1 ATG14L ATG14L Vps34_C2 Vps34 Vps34_C2->PI3P Produces Vps15_C2 Vps15 Beclin1_C2 Beclin 1 UVRAG UVRAG Vps34_IN4 This compound Vps34_IN4->Vps34_C1 Inhibits Vps34_IN4->Vps34_C2 Inhibits PtdIns PtdIns PtdIns->Vps34_C1 Substrate PtdIns->Vps34_C2 Substrate Autophagy Autophagosome Formation PI3P->Autophagy Initiates Endosomal_Sorting Endosomal Sorting PI3P->Endosomal_Sorting Regulates

Caption: Vps34 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Long-Term Experiment with this compound dose_response 1. Determine Cytotoxic IC50 (e.g., 72h MTT/Crystal Violet) start->dose_response concentration 2. Select Working Concentration (Lowest effective dose) dose_response->concentration time_course 3. Perform Time-Course Viability Assay (e.g., Day 3, 5, 7) concentration->time_course media_change 4. Regular Media Changes (Every 2-3 days with fresh inhibitor) time_course->media_change monitor 5. Monitor Cell Morphology (Daily microscopic observation) media_change->monitor endpoint 6. Endpoint Analysis monitor->endpoint Troubleshooting_Logic start Observed High Cytotoxicity check_conc Is the inhibitor concentration optimized? start->check_conc optimize_conc Perform dose-response and time-course experiments. check_conc->optimize_conc No check_media Are you performing regular media changes? check_conc->check_media Yes implement_media_change Implement media changes every 2-3 days. check_media->implement_media_change No check_solvent Is the solvent concentration below toxic levels (<0.1%)? check_media->check_solvent Yes reduce_solvent Lower the final solvent concentration. check_solvent->reduce_solvent No consider_off_target Consider off-target effects or on-target toxicity inherent to the cell line. check_solvent->consider_off_target Yes

References

Why partial inhibition of Vps34 might be therapeutically beneficial

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the therapeutic potential of partial Vps34 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vps34 inhibitors?

A1: Vps34 inhibitors function by targeting and blocking the kinase activity of Vacuolar Protein Sorting 34 (Vps34). Vps34 is a class III phosphoinositide 3-kinase (PI3K) responsible for producing phosphatidylinositol 3-phosphate (PI3P), a crucial lipid in cellular processes like autophagy and vesicular trafficking.[1] By binding to the ATP-binding pocket of Vps34, these inhibitors prevent the synthesis of PI3P, thereby disrupting these pathways.[1] Modern Vps34 inhibitors are designed to be highly selective to minimize off-target effects on other PI3K family members.[1]

Q2: Why is partial inhibition of Vps34 considered therapeutically beneficial over complete inhibition?

A2: While complete knockout of the Vps34 gene can be detrimental, leading to developmental arrest in animal models, partial inhibition has shown therapeutic promise.[2] Partial inhibition can modulate cellular processes without causing complete disruption, which can be toxic. For instance, in the context of aging, partial inhibition of Vps34 has been shown to ameliorate motor aging and prolong health span in worms and mice by improving neurotransmission and muscle integrity.[2][3] This approach allows for a therapeutic window where beneficial effects are maximized while minimizing potential toxicity associated with complete pathway ablation.

Q3: What are the potential therapeutic applications of Vps34 inhibitors?

A3: Research into Vps34 inhibitors has revealed a broad range of potential therapeutic applications spanning several disease areas:

  • Oncology: In cancer, autophagy can act as a double-edged sword, either promoting cancer cell survival under stress or inducing cell death.[1] Vps34 inhibitors can modulate autophagy to suppress tumor growth or enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to apoptosis.[1] Furthermore, Vps34 inhibition can reprogram the tumor microenvironment from "cold" (non-immunogenic) to "hot" (immunogenic), improving the efficacy of immunotherapy.[4]

  • Neurodegenerative Diseases: Impaired autophagy is a hallmark of neurodegenerative disorders like Alzheimer's and Parkinson's disease, leading to the accumulation of toxic protein aggregates.[1] Vps34 inhibitors have the potential to modulate autophagy to promote the clearance of these aggregates.[1] However, it is important to note that complete deletion of Vps34 in sensory neurons can lead to rapid neurodegeneration, highlighting the need for careful modulation of its activity.[5][6][7][8][9]

  • Immunology and Inflammatory Diseases: Vps34 plays a role in the function of immune cells.[1] By modulating autophagy, Vps34 inhibitors could be used to dampen excessive immune responses in autoimmune diseases like rheumatoid arthritis or enhance immune activation against chronic infections.[1]

  • Metabolic Diseases: Vps34 is crucial for adipose tissue health.[10][11] Adipocyte-specific deficiency of Vps34 can lead to metabolic issues like fatty liver disease and diabetes.[10] Therefore, targeting Vps34 activity in adipocytes could be a therapeutic strategy for metabolic disorders.

Troubleshooting Guides

Issue 1: Inconsistent results in Vps34 kinase assays.

  • Possible Cause: Variability in enzyme activity, substrate concentration, or buffer conditions.

  • Troubleshooting Steps:

    • Enzyme Quality: Ensure the use of a high-quality, purified Vps34 enzyme. Enzyme activity can degrade over time, so proper storage at -80°C is critical.

    • ATP Concentration: The concentration of ATP can significantly impact inhibitor IC50 values. It is recommended to use an ATP concentration at or near the Km for Vps34 in your specific assay conditions. For the Adapta™ kinase assay, 10 µM ATP is a common starting point.[12]

    • Substrate Preparation: Ensure that the lipid substrate (e.g., phosphatidylinositol) is properly prepared and presented to the enzyme, often in the form of liposomes.

    • Buffer Optimization: The kinase assay buffer should be optimized for pH, ionic strength, and necessary cofactors (e.g., MgCl2).

    • Kinase Titration: Before inhibitor screening, perform a kinase titration to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.[12]

Issue 2: Difficulty in assessing the effect of Vps34 inhibition on autophagy in cell culture.

  • Possible Cause: Suboptimal inhibitor concentration, incorrect timing of treatment, or limitations of the autophagy marker being used.

  • Troubleshooting Steps:

    • Inhibitor Concentration and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of inhibitor treatment. A common starting point for potent inhibitors like VPS34-IN1 is in the low nanomolar to low micromolar range for 1-4 hours.[13][14]

    • LC3-II Turnover Assay: Monitoring the levels of LC3-II by Western blotting is a standard method. However, an accumulation of LC3-II can indicate either an induction of autophagy or a blockage of autophagic flux. To distinguish between these, a flux assay using lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) in parallel with the Vps34 inhibitor is essential.

    • Fluorescence Microscopy: Visualize the localization of fluorescently tagged autophagy markers like GFP-LC3. Vps34 inhibition is expected to prevent the formation of GFP-LC3 puncta (autophagosomes).

    • p62/SQSTM1 Levels: Monitor the levels of p62, a protein that is degraded by autophagy. Inhibition of autophagy by a Vps34 inhibitor should lead to an accumulation of p62.

Quantitative Data Summary

Vps34 InhibitorIC50 (in vitro)Cell-Based Assay NotesReference
VPS34-IN1 25 nMInduces dispersal of PtdIns(3)P-binding probes from endosomes within 1 minute in U2OS cells.[14]
SAR405 Not specifiedInhibits autophagosome formation in human cancer cell lines in a dose-dependent manner.[15]
PIK-III 18 nMEffectively inhibits LC3 lipidation and autophagy.[16]

Key Experimental Protocols

Protocol 1: Vps34 Kinase Assay (Adapta™ Assay)

This protocol outlines the general steps for performing a time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase assay to measure Vps34 activity.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of Vps34 enzyme in kinase buffer.

    • Prepare a stock solution of the lipid substrate (phosphatidylinositol).

    • Prepare a stock solution of ATP.

    • Prepare a dilution series of the Vps34 inhibitor in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the Vps34 inhibitor.

    • Add the Vps34 enzyme to initiate the reaction.

    • Add the substrate and ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the Adapta™ Eu-anti-ADP antibody and Alexa Fluor® 647 ADP tracer solution to stop the reaction and initiate the detection process.

    • Incubate the plate at room temperature for 30 minutes.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio.

    • Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

Protocol 2: Autophagy Flux Assay using Western Blotting

This protocol allows for the assessment of autophagic flux in response to Vps34 inhibition.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or U2OS) and allow them to adhere overnight.

    • Treat the cells with the Vps34 inhibitor at the desired concentration.

    • In parallel, treat a set of cells with the Vps34 inhibitor in combination with a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 for the last 2-4 hours of the Vps34 inhibitor treatment).

    • Include vehicle control and lysosomal inhibitor-only control groups.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1, along with a loading control antibody (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and p62, and normalize them to the loading control. A blockage of autophagic flux by the Vps34 inhibitor will result in a smaller or no further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to the lysosomal inhibitor alone.

Signaling Pathway and Workflow Diagrams

Vps34_Signaling_Pathways cluster_complex_I Complex I (Autophagy) cluster_complex_II Complex II (Endosomal Trafficking) Vps34_I Vps34 Vps15_I Vps15 PI Phosphatidylinositol (PI) Vps34_I->PI Beclin1_I Beclin 1 ATG14L ATG14L Vps34_II Vps34 Vps15_II Vps15 Vps34_II->PI Beclin1_II Beclin 1 UVRAG UVRAG PI3P Phosphatidylinositol 3-Phosphate (PI3P) PI->PI3P Vps34 Kinase Activity Autophagosome Autophagosome Formation PI3P->Autophagosome Endosome Endosome Maturation PI3P->Endosome Vps34_Inhibitor Vps34 Inhibitor Vps34_Inhibitor->PI3P Inhibits

Caption: Vps34 forms two main complexes with distinct downstream effects.

Experimental_Workflow_Autophagy_Flux start Plate Cells treatment Treat with: - Vehicle - Vps34 Inhibitor - Bafilomycin A1 - Vps34-I + Baf A1 start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page western Western Blot for LC3, p62, Loading Control sds_page->western analysis Quantify Band Intensities & Analyze Autophagic Flux western->analysis

Caption: Workflow for assessing autophagic flux via Western blotting.

Troubleshooting_Logic issue Inconsistent Kinase Assay Results cause1 Enzyme Quality issue->cause1 cause2 Sub-optimal [ATP] issue->cause2 cause3 Buffer Conditions issue->cause3 solution1 Use fresh, high-quality enzyme cause1->solution1 solution2 Titrate ATP concentration cause2->solution2 solution3 Optimize buffer components cause3->solution3

Caption: Troubleshooting logic for inconsistent Vps34 kinase assays.

References

Addressing variability in experimental outcomes with Vps34-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vps34-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental outcomes when using this potent and selective Vps34 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (Vps34), which is a class III phosphoinositide 3-kinase (PI3K).[1][2] Vps34's primary function is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[3] PI(3)P is a critical lipid messenger required for the initiation of autophagy, a cellular process for degrading and recycling cellular components.[3][4] this compound works by binding to the ATP-binding pocket of Vps34, thereby inhibiting its kinase activity and blocking the production of PI(3)P.[2] This ultimately leads to the inhibition of autophagosome formation.

Q2: What is the difference between Vps34 Complex I and Complex II, and does this compound inhibit both?

A2: Vps34 exists in two main complexes in mammalian cells: Complex I (containing ATG14L) and Complex II (containing UVRAG). Complex I is primarily involved in the initiation of autophagy, while Complex II is associated with endosomal trafficking and vesicle transport.[5][6] Since this compound targets the catalytic subunit (Vps34) common to both complexes, it is expected to inhibit the activity of both Complex I and Complex II.[5] This can lead to effects on both autophagy and endosomal pathways, which is an important consideration for experimental design and data interpretation.

Q3: What is the recommended storage and stability of this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[7] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: How should I dissolve this compound?

A4: this compound is soluble in DMSO. For a 10 mM stock solution, you can dissolve the compound in fresh, anhydrous DMSO.[1][7] Note that moisture-absorbing DMSO can reduce solubility.[7] For in vivo applications, a formulation involving PEG300, Tween80, and water may be used, but this should be prepared fresh.[7]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Autophagy

  • Question: I am not observing the expected decrease in autophagy markers (e.g., LC3-II levels) after treating my cells with this compound. What could be the reason?

  • Answer: Several factors can contribute to a lack of observable autophagy inhibition. Here is a step-by-step troubleshooting guide:

    • Verify Compound Activity:

      • Freshness of Stock Solution: Ensure that your this compound stock solution has been stored correctly and is within its stability period. Repeated freeze-thaw cycles can degrade the compound.

      • Concentration Range: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. A common starting point is in the nanomolar to low micromolar range.[9][10]

    • Optimize Experimental Conditions:

      • Treatment Duration: The time required to observe an effect on autophagy can vary. A typical treatment time is between 2 to 24 hours. A time-course experiment is recommended to identify the optimal incubation period.

      • Basal Autophagy Levels: Some cell lines have very low basal levels of autophagy. To observe a significant inhibitory effect, you may need to induce autophagy using a known stimulus, such as starvation (e.g., culturing in Earle's Balanced Salt Solution - EBSS) or treatment with an mTOR inhibitor like rapamycin, before or concurrently with this compound treatment.

    • Refine Autophagy Measurement Technique:

      • Autophagic Flux Assay: A static measurement of LC3-II levels can be misleading. An accumulation of LC3-II could indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. It is crucial to perform an autophagic flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A true inhibition of autophagy initiation by this compound will prevent the accumulation of LC3-II that is typically seen with lysosomal inhibitors alone.

      • Western Blotting for LC3: When performing a Western blot for LC3, ensure you can clearly resolve LC3-I and LC3-II. Use a high-percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) and a PVDF membrane with a 0.2 µm pore size. LC3-II, despite its higher molecular weight due to lipidation, migrates faster on SDS-PAGE.[11]

Issue 2: Observed Cell Toxicity or Off-Target Effects

  • Question: I am observing significant cell death or unexpected cellular effects after treatment with this compound. How can I mitigate this?

  • Answer: While this compound is a selective inhibitor, high concentrations or prolonged exposure can lead to cytotoxicity or off-target effects.

    • Assess Cell Viability:

      • Perform a cell viability assay (e.g., MTT, MTS, or using a dye exclusion method) to determine the cytotoxic concentration (CC50) of this compound in your cell line.[7] Aim to use a concentration that effectively inhibits autophagy without causing significant cell death.

    • Consider Off-Target Effects:

      • Endosomal Trafficking: As this compound inhibits both Vps34 complexes, it can affect endosomal trafficking.[5] This can have broad cellular consequences. Be mindful of this when interpreting your results and consider including controls to assess endosomal function if relevant to your study.

      • SGK3 Inhibition: A similar inhibitor, Vps34-IN-1, has been shown to cause a rapid loss of phosphorylation of SGK3.[7] While this compound is highly selective, it's important to be aware of potential downstream effects beyond autophagy.

    • Optimize Treatment Conditions:

      • Reduce the concentration of this compound to the lowest effective dose.

      • Decrease the treatment duration.

Quantitative Data

Table 1: In Vitro Potency of this compound and Related Inhibitors

CompoundTargetIC50 (in vitro)Cell LineAssayReference
This compoundVps3425 nMU2OSGFP-FYVE reporter[1]
Vps34-IN-1Vps3425 nM-Cell-free assay[7]

Table 2: Recommended Working Concentrations in Cell Culture

Cell LineTreatment ConcentrationDurationObserved EffectReference
Cortical Neurons3 µM3 - 24 hoursBlocked autophagy initiation[10]
Balb/c 3T33 µM - 10 µM1 - 4 hoursDissociation of PI(3)P-binding proteins from endosomes[9]
Various B-cell malignanciesMicromolar range72 hoursAnti-proliferative effects[12]

Detailed Experimental Protocols

Protocol 1: Autophagic Flux Assay using Western Blot for LC3B

  • Cell Seeding: Seed your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Experimental Groups: Prepare four experimental groups:

    • Untreated control

    • This compound treated

    • Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) treated

    • This compound and lysosomal inhibitor co-treated

  • Treatment:

    • Treat the designated wells with the desired concentration of this compound for your chosen duration (e.g., 6 hours).

    • For the groups with the lysosomal inhibitor, add it for the last 2-4 hours of the this compound treatment.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto a 15% or 4-20% gradient SDS-PAGE gel.

    • Transfer the proteins to a 0.2 µm PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3B overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Probe for a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensity for LC3-II. Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. A decrease in the accumulation of LC3-II in the co-treated sample compared to the lysosomal inhibitor alone indicates an inhibition of autophagic flux by this compound.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Vps34_Signaling_Pathway cluster_upstream Upstream Signals cluster_vps34_complex Vps34 Complex I (Autophagy) cluster_downstream Downstream Events Nutrient\nStarvation Nutrient Starvation Vps34 Vps34 Nutrient\nStarvation->Vps34 Growth Factors Growth Factors PI3P PI3P Vps34->PI3P phosphorylates Vps15 Vps15 Beclin1 Beclin1 ATG14L ATG14L PI PI PI->Vps34 substrate Autophagosome\nFormation Autophagosome Formation PI3P->Autophagosome\nFormation Autophagy Autophagy Autophagosome\nFormation->Autophagy Vps34_IN4 This compound Vps34_IN4->Vps34 inhibits

Caption: Vps34 signaling pathway in autophagy and its inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Autophagy Inhibition Check_Compound 1. Verify Compound Activity - Fresh stock? - Correct concentration? Start->Check_Compound Check_Conditions 2. Optimize Experimental Conditions - Adequate treatment time? - Sufficient basal autophagy? Check_Compound->Check_Conditions Induce_Autophagy Induce Autophagy? Check_Conditions->Induce_Autophagy Check_Assay 3. Refine Measurement Technique - Using autophagic flux assay? - Correct Western blot protocol? Perform_Flux_Assay Perform Flux Assay? Check_Assay->Perform_Flux_Assay Induce_Autophagy->Check_Conditions No Induce_Autophagy->Check_Assay Yes Perform_Flux_Assay->Check_Assay No Resolution Consistent Results Perform_Flux_Assay->Resolution Yes

Caption: Troubleshooting workflow for inconsistent autophagy inhibition with this compound.

References

Vps34-IN-4 degradation and stability concerns in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vps34-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental setups, with a focus on addressing potential degradation and stability concerns.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active inhibitor of the vacuolar protein sorting 34 (Vps34) kinase.[1][2] Vps34 is the sole class III phosphoinositide 3-kinase (PI3K) and is essential for the production of phosphatidylinositol 3-phosphate (PI(3)P).[3][4] PI(3)P is a key lipid second messenger involved in the initiation of autophagy and in endosomal trafficking.[3][4] By inhibiting Vps34, this compound blocks the synthesis of PI(3)P, thereby inhibiting autophagy and other Vps34-dependent cellular processes.[1][2]

Q2: How should I store and handle this compound?

Proper storage and handling are critical to maintain the stability and activity of this compound. For long-term storage, the solid compound should be kept at -20°C.[2] Once dissolved, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: What is the selectivity profile of this compound?

This compound is a highly selective inhibitor for Vps34. It shows minimal inhibition against other PI3K family members (class I and class II) and a large panel of other protein kinases.[4] This high selectivity minimizes off-target effects, making it a valuable tool for studying the specific roles of Vps34.

Troubleshooting Guide

Q1: I am not observing the expected inhibitory effect of this compound on autophagy in my cell culture experiments. What could be the issue?

Several factors could contribute to a lack of efficacy in cell-based assays. Consider the following troubleshooting steps:

  • Compound Stability in Media: The stability of this compound in aqueous cell culture media at 37°C has not been extensively publicly documented. Small molecule inhibitors can degrade over long incubation periods.

    • Recommendation: For long-term experiments, consider replenishing the media with fresh this compound at regular intervals (e.g., every 24 hours). Always include a positive control for autophagy inhibition to ensure your experimental system is responsive.

  • Cell Permeability: While this compound is orally active, suggesting good cell permeability, issues can arise in specific cell lines.[1]

    • Recommendation: Ensure that the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells. If permeability is a concern, consider using a different Vps34 inhibitor with known cell permeability characteristics or performing in vitro kinase assays to confirm direct target engagement.

  • Incorrect Concentration: The effective concentration can vary between cell lines.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.

Q2: I am observing inconsistent results between experiments. What are the possible causes?

Variability in results with small molecule inhibitors is a common challenge. Key factors to control include:

  • Stock Solution Integrity: Repeated freeze-thaw cycles can lead to compound degradation.

    • Recommendation: Aliquot your stock solution upon initial preparation to minimize freeze-thaw cycles.[1] Always use a fresh aliquot for each experiment.

  • Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes.

    • Recommendation: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments.[5]

  • Incubation Time: The duration of inhibitor treatment can affect the observed phenotype.

    • Recommendation: Standardize the incubation time across all experiments. For time-course studies, ensure that each time point is consistently measured.

Quantitative Data

Table 1: this compound and Related Inhibitor Properties
CompoundTargetIC50 (in vitro)Cell-based Assay PotencySelectivity
This compound Vps3415 nMPotent inhibition of autophagyHighly selective over other PI3K classes and >280 other kinases
Vps34-IN-1 Vps3425 nM~80% loss of GFP-2xFYVEHrs from endosomes at 1.0 µMHighly selective over other PI3K classes and >340 other kinases
PIK-III Vps34Not specifiedPotent on-target inhibitionHighly selective
3-Methyladenine Pan-PI3KVps34 and PI3KαBroadNon-selective
Table 2: Recommended Storage Conditions for this compound
FormStorage TemperatureDuration
Solid Powder-20°C3 years
In Solvent (e.g., DMSO)-80°C6 months
In Solvent (e.g., DMSO)-20°C1 month

Experimental Protocols

Protocol 1: Assessing Vps34 Inhibition via PI(3)P Reporter Imaging

This protocol uses a fluorescently tagged PI(3)P-binding probe (e.g., GFP-2xFYVE) to visualize the effect of this compound on cellular PI(3)P levels.

Materials:

  • Cells stably or transiently expressing a GFP-2xFYVE reporter construct (e.g., U2OS or HeLa cells)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Imaging medium (e.g., phenol red-free DMEM)

  • Confocal microscope

Procedure:

  • Seed cells expressing the GFP-2xFYVE reporter onto glass-bottom imaging dishes. Allow cells to adhere and grow to 50-70% confluency.

  • Prepare fresh working solutions of this compound in complete cell culture medium from a concentrated DMSO stock. Include a vehicle-only control.

  • Replace the culture medium with the medium containing this compound or vehicle. A typical concentration range to test is 100 nM to 10 µM.

  • Incubate the cells for the desired time. A rapid dispersal of the GFP-2xFYVE probe from endosomes can be observed within minutes.[3] For endpoint assays, an incubation of 1-4 hours is common.

  • Prior to imaging, replace the treatment medium with imaging medium.

  • Acquire images using a confocal microscope. The GFP-2xFYVE probe will appear as distinct puncta in vehicle-treated cells, representing PI(3)P-enriched endosomes. In this compound-treated cells, a dose-dependent dispersal of this punctate staining into a more diffuse cytosolic signal is expected.

  • Quantify the fluorescence intensity of the puncta or the degree of cytosolic fluorescence to measure the effect of the inhibitor.

Protocol 2: Monitoring Autophagy Inhibition by Western Blotting for LC3

This protocol assesses the effect of this compound on autophagy by measuring the conversion of LC3-I to its lipidated form, LC3-II.

Materials:

  • Cell line of interest (e.g., HeLa, MEFs)

  • This compound

  • Autophagy inducer (e.g., EBSS for starvation)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) (optional, for autophagy flux assays)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% or gradient gels are recommended for better separation of LC3-I and LC3-II)

  • PVDF membrane

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in multi-well plates and grow to 70-80% confluency.

  • Pre-treat cells with this compound or vehicle control for 1-2 hours.

  • Induce autophagy by replacing the medium with EBSS or another stimulus. Treat for 2-4 hours. For autophagy flux analysis, a parallel set of wells should be co-treated with a lysosomal inhibitor during the autophagy induction step.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Prepare lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent.

  • Expected Results: this compound treatment is expected to block the starvation-induced increase in LC3-II levels. It should also prevent the accumulation of p62, a protein that is degraded by autophagy.

Visualizations

Vps34_Signaling_Pathway Nutrient_Stress Nutrient Stress (e.g., Starvation) ULK1_Complex ULK1 Complex Nutrient_Stress->ULK1_Complex Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 mTORC1->ULK1_Complex Vps34_Complex_I Vps34 Complex I (Vps34, Vps15, Beclin-1, ATG14L) mTORC1->Vps34_Complex_I ULK1_Complex->Vps34_Complex_I PI3P PI(3)P Synthesis Vps34_Complex_I->PI3P Vps34_IN4 This compound Vps34_IN4->Vps34_Complex_I Vps34_Complex_II Vps34 Complex II (Vps34, Vps15, Beclin-1, UVRAG) Vps34_IN4->Vps34_Complex_II Autophagy Autophagy Initiation PI3P->Autophagy Endosomal_Trafficking Endosomal Trafficking Vps34_Complex_II->Endosomal_Trafficking

Caption: Vps34 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treat with this compound (and controls) Start->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Assay Incubation->Assay Imaging Imaging (e.g., GFP-FYVE) Assay->Imaging Phenotypic Biochemistry Biochemistry (e.g., Western Blot for LC3) Assay->Biochemistry Molecular Analysis Data Analysis and Interpretation Imaging->Analysis Biochemistry->Analysis

Caption: General Experimental Workflow for Using this compound.

References

Technical Support Center: Optimizing Autophagy Induction with Vps34-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Vps34-IN-4 to study autophagy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1] Vps34 is a crucial component of the autophagy machinery, responsible for producing phosphatidylinositol 3-phosphate (PI3P).[2][3] PI3P acts as a docking site for other proteins essential for the formation of the autophagosome, the double-membraned vesicle that engulfs cellular components for degradation.[4] By inhibiting Vps34, this compound blocks the production of PI3P, thereby preventing the initiation of autophagy.[3]

Q2: What is the optimal concentration and treatment time for this compound?

The optimal concentration and treatment time for this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system. However, based on published studies, a starting point for concentration is typically in the low micromolar range. For example, a concentration of 3 µM for 3 hours has been used in cortical neurons, while 1 µM for 1 hour has been shown to be effective in U2OS cells.[5][6]

Q3: How can I confirm that this compound is effectively inhibiting autophagy?

To confirm the inhibitory effect of this compound, you should assess markers of autophagy. A common method is to measure the levels of LC3-II, a protein that is recruited to the autophagosome membrane. Inhibition of autophagy by this compound should prevent the increase of LC3-II levels that is typically observed upon autophagy induction. Additionally, you can monitor the degradation of autophagy substrates like p62/SQSTM1. An effective inhibition of autophagy will lead to the accumulation of p62. It is crucial to include proper controls, such as an untreated group and a group treated with an autophagy inducer alone.

Q4: What are the best methods to induce autophagy before this compound treatment?

The most common and well-established method for inducing autophagy in cell culture is nutrient starvation.[7] This can be achieved by incubating cells in amino acid-free or serum-free media. For many cell lines, such as HeLa, MEF, and HEK293, a 1-2 hour starvation period is sufficient to induce a robust autophagic response.[7] Another approach is to use pharmacological inducers of autophagy, such as rapamycin, which inhibits the mTOR pathway, a negative regulator of autophagy.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No inhibition of autophagy observed after this compound treatment. Suboptimal concentration or incubation time: The concentration of this compound may be too low or the treatment duration too short for your specific cell line.Perform a dose-response (e.g., 0.1 - 10 µM) and time-course (e.g., 1, 3, 6, 12 hours) experiment to determine the optimal conditions.
Ineffective autophagy induction: The stimulus used to induce autophagy may not be potent enough.Ensure your starvation media is properly prepared and fresh. For pharmacological inducers, verify their activity and use a positive control. Consider trying a different induction method. For many cell lines, a 1-2 hour starvation is sufficient.[7]
Degraded this compound: The inhibitor may have lost its activity due to improper storage.This compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Increased LC3-II levels are observed even after this compound treatment. Block in late-stage autophagy: An accumulation of autophagosomes (and thus LC3-II) can occur if their fusion with lysosomes and subsequent degradation is impaired, which is a different mechanism than this compound's inhibition of initiation.To differentiate between increased autophagosome formation and decreased degradation, perform an autophagic flux assay. This involves treating cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in the presence and absence of your autophagy inducer and this compound.
High background or non-specific effects. Off-target effects of this compound: While this compound is highly selective, off-target effects can occur at high concentrations.[3]Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate vehicle controls in all experiments.
Difficulty interpreting Western blot for LC3. Technical issues with the Western blot: LC3-I and LC3-II are small proteins and can be difficult to resolve and transfer properly.Use a high-percentage polyacrylamide gel (e.g., 12-15%) for better separation of LC3-I and LC3-II. Ensure efficient protein transfer by using a 0.2 µm PVDF membrane. Always include a loading control (e.g., actin or GAPDH).

Quantitative Data Summary

Inhibitor Target Cell Line Effective Concentration Treatment Duration Reference
This compoundVps34Cortical Neurons3 µM3 hours[5]
VPS34-IN1Vps34U2OS1 µM1 hour[6]
SAR405Vps34Aged Mice5 mg/kg (i.p.)1 month[8]
Bafilomycin A1Vacuolar H+-ATPaseVarious50-200 nM4-24 hours[9][10]
ChloroquineLysosomal acidificationHeLa, Neuro2A50 µM16 hours

Experimental Protocols

Protocol 1: Starvation-Induced Autophagy in Cell Culture

This protocol describes a general method for inducing autophagy through nutrient starvation.

Materials:

  • Complete growth medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)

  • Starvation medium (e.g., Earle's Balanced Salt Solution (EBSS) or amino acid-free DMEM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Aspirate the complete growth medium.

  • Wash the cells once with sterile PBS to remove any residual serum and nutrients.

  • Add pre-warmed starvation medium to the cells.

  • Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration (typically 1-4 hours).[7]

  • Proceed with your experimental treatment (e.g., addition of this compound) and subsequent analysis.

Protocol 2: Western Blotting for LC3-II

This protocol outlines the detection of LC3-I to LC3-II conversion by Western blotting.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • 12-15% polyacrylamide gels

  • 0.2 µm PVDF membrane

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against LC3 (e.g., rabbit anti-LC3)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Chemiluminescent substrate

Procedure:

  • After experimental treatment, wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) onto a 12-15% SDS-PAGE gel.

  • Transfer proteins to a 0.2 µm PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. LC3-I typically runs at 16-18 kDa, while LC3-II runs at 14-16 kDa.

Protocol 3: Autophagic Flux Assay using Bafilomycin A1

This protocol measures autophagic flux by inhibiting the degradation of autophagosomes.

Materials:

  • Autophagy-inducing stimulus (e.g., starvation medium)

  • This compound

  • Bafilomycin A1 (stock solution in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Plate cells and grow to the desired confluency.

  • Set up the following experimental groups:

    • Untreated control

    • Autophagy induction alone

    • Autophagy induction + this compound

    • Autophagy induction + Bafilomycin A1

    • Autophagy induction + this compound + Bafilomycin A1

  • Pre-treat cells with this compound for the desired time.

  • Induce autophagy (e.g., by adding starvation medium).

  • During the last 2-4 hours of the autophagy induction period, add Bafilomycin A1 (e.g., 100 nM) or an equivalent volume of DMSO to the respective wells.[10]

  • Harvest the cells and analyze LC3-II levels by Western blotting (as described in Protocol 2).

  • Autophagic flux is determined by comparing the amount of LC3-II in the absence and presence of Bafilomycin A1. A significant increase in LC3-II upon Bafilomycin A1 treatment indicates active autophagic flux. This compound should block this increase.

Visualizations

Vps34_Signaling_Pathway cluster_upstream Upstream Regulation cluster_vps34 Vps34 Complex I cluster_downstream Autophagosome Formation Nutrient_Starvation Nutrient Starvation AMPK AMPK Nutrient_Starvation->AMPK activates Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits AMPK->mTORC1 inhibits AMPK->ULK1_Complex activates Beclin1 Beclin-1 ULK1_Complex->Beclin1 phosphorylates (activates) Vps34 Vps34 Vps15 Vps15 Vps34->Vps15 Vps34->Beclin1 ATG14L ATG14L Vps34->ATG14L PI3P PI3P Vps34->PI3P produces Autophagosome Autophagosome PI3P->Autophagosome recruits effectors for formation Vps34_IN_4 This compound Vps34_IN_4->Vps34 inhibits

Caption: Vps34 signaling pathway in autophagy.

Troubleshooting_Workflow Start Start: No Autophagy Inhibition with this compound Check_Concentration Is the this compound concentration and incubation time optimized? Start->Check_Concentration Optimize Perform dose-response and time-course experiments Check_Concentration->Optimize No Check_Induction Is autophagy effectively induced? Check_Concentration->Check_Induction Yes Optimize->Check_Induction Optimize_Induction Verify induction method (e.g., fresh starvation media) Check_Induction->Optimize_Induction No Check_Inhibitor_Activity Is the this compound stock active? Check_Induction->Check_Inhibitor_Activity Yes Optimize_Induction->Check_Inhibitor_Activity New_Inhibitor Prepare fresh inhibitor stock Check_Inhibitor_Activity->New_Inhibitor No Flux_Assay Perform autophagic flux assay with lysosomal inhibitors Check_Inhibitor_Activity->Flux_Assay Yes End Problem Solved New_Inhibitor->End Flux_Assay->End Inhibition Observed Late_Block Consider a block in late-stage autophagy Flux_Assay->Late_Block

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Validating Autophagy Inhibition: A Comparative Guide to Vps34-IN-4 and Other Common Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Vps34-IN-4 and other commonly used autophagy inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Autophagy and its Inhibition

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. A key regulator of the initiation of autophagy is the Class III phosphoinositide 3-kinase (PI3K), Vps34. Vps34 produces phosphatidylinositol 3-phosphate (PI3P), a lipid messenger essential for the recruitment of autophagy-related proteins and the formation of the autophagosome.

Inhibition of Vps34 presents a direct strategy to block autophagy at its earliest stage. This compound is a potent and selective inhibitor of Vps34, offering a valuable tool for studying the physiological and pathological roles of autophagy. This guide will compare the efficacy of this compound with other inhibitors and provide the necessary experimental framework for its validation.

Comparison of Autophagy Inhibitors

The selection of an appropriate autophagy inhibitor is crucial for rigorous experimental design. Here, we compare this compound with other widely used inhibitors. It is important to note that the following data is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

InhibitorTarget(s)Typical Working ConcentrationPotency (IC50)Key Characteristics
This compound Vps34 1-10 µM ~15 nM[1] Potent and selective Vps34 inhibitor.
3-Methyladenine (3-MA)Class I and Class III PI3Ks1-10 mMVps34: ~25 µM[1]Broad-spectrum PI3K inhibitor; can have dual effects on autophagy.[1]
WortmanninPan-PI3K inhibitor100 nM - 1 µMVps34: nanomolar rangeIrreversible pan-PI3K inhibitor with off-target effects.
SAR405Vps341-5 µM~1.2 nM[1][2]Highly potent and selective Vps34 inhibitor.[2][3]
PIK-IIIVps341-10 µM~18 nM[1][2]Selective Vps34 inhibitor.[2]

Experimental Validation of Autophagy Inhibition

The inhibitory effect of this compound on autophagy can be validated through several key experiments that monitor the hallmark features of the autophagic process.

Western Blot Analysis of Autophagy Markers

Western blotting is a standard method to quantify the levels of key autophagy-related proteins.

  • LC3-II: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is processed from a cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II) during autophagy. Inhibition of autophagy initiation by this compound is expected to decrease the levels of LC3-II.

  • p62/SQSTM1: p62 is a cargo receptor that is selectively degraded during autophagy. Inhibition of autophagy leads to the accumulation of p62.

  • Cell Culture and Treatment: Plate cells to the desired confluency and treat with this compound or other inhibitors at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 and p62 overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the protein levels to a loading control such as GAPDH or β-actin.

Fluorescence Microscopy of GFP-LC3 Puncta

This method allows for the visualization and quantification of autophagosomes within cells.

  • GFP-LC3 Puncta: In cells stably expressing a GFP-LC3 fusion protein, the induction of autophagy leads to the translocation of GFP-LC3 from a diffuse cytosolic localization to distinct punctate structures representing autophagosomes. Inhibition of Vps34 will prevent the formation of these GFP-LC3 puncta.

  • Cell Culture and Transfection: Plate cells on glass-bottom dishes or coverslips. For transient expression, transfect cells with a GFP-LC3 expression plasmid. Alternatively, use a cell line stably expressing GFP-LC3.

  • Treatment: Treat the cells with this compound or other inhibitors. Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment) and a vehicle control.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Quantification: Quantify the number and intensity of GFP-LC3 puncta per cell using image analysis software such as ImageJ. A significant reduction in the number of puncta in this compound treated cells compared to the autophagy-induced control indicates inhibition.

Signaling Pathways and Experimental Workflows

To further clarify the mechanism of action and experimental procedures, the following diagrams are provided.

Vps34_Inhibition_Pathway cluster_0 Autophagy Initiation ULK1 Complex ULK1 Complex Vps34 Complex Vps34 Complex ULK1 Complex->Vps34 Complex activates PI3P PI3P Vps34 Complex->PI3P produces Autophagosome Formation Autophagosome Formation PI3P->Autophagosome Formation recruits effectors for This compound This compound This compound->Vps34 Complex inhibits

Figure 1. This compound inhibits autophagy at the initiation stage.

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Antibody Incubation Antibody Incubation Western Transfer->Antibody Incubation Detection & Analysis Detection & Analysis Antibody Incubation->Detection & Analysis

Figure 2. Workflow for Western blot analysis of autophagy markers.

Fluorescence_Microscopy_Workflow Cell Culture & Transfection (GFP-LC3) Cell Culture & Transfection (GFP-LC3) Inhibitor Treatment Inhibitor Treatment Cell Culture & Transfection (GFP-LC3)->Inhibitor Treatment Fixation & Staining Fixation & Staining Inhibitor Treatment->Fixation & Staining Microscopy Imaging Microscopy Imaging Fixation & Staining->Microscopy Imaging Image Analysis (Puncta Quantification) Image Analysis (Puncta Quantification) Microscopy Imaging->Image Analysis (Puncta Quantification)

Figure 3. Workflow for fluorescence microscopy of GFP-LC3 puncta.

Conclusion

Validating the inhibitory effect of this compound on autophagy requires a multi-faceted approach. By employing established techniques such as Western blotting for LC3-II and p62, and fluorescence microscopy for GFP-LC3 puncta, researchers can confidently demonstrate the on-target effect of this potent and selective inhibitor. This guide provides the foundational knowledge and detailed protocols to aid in the rigorous investigation of autophagy, paving the way for new discoveries in both basic research and therapeutic development.

References

Comparing the efficacy of Vps34-IN-4 vs SAR405 in autophagy inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of autophagy research, the selective inhibition of Vacuolar Protein Sorting 34 (Vps34), a class III phosphoinositide 3-kinase (PI3K), is a critical tool for dissecting its role in cellular processes and for potential therapeutic development. Among the available small molecule inhibitors, Vps34-IN-4 and SAR405 have emerged as potent and selective agents. This guide provides a detailed comparison of their efficacy in autophagy inhibition, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action

Both this compound and SAR405 are ATP-competitive inhibitors of Vps34.[1][2][3] Vps34 is a crucial enzyme in the initiation of autophagy, responsible for phosphorylating phosphatidylinositol to produce phosphatidylinositol 3-phosphate (PI3P).[3][4][5] PI3P then serves as a docking site for effector proteins that are essential for the formation of the autophagosome.[4][6] By blocking the kinase activity of Vps34, both inhibitors prevent the formation of PI3P, thereby halting the autophagic process at an early stage.[3]

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative parameters for this compound and SAR405 based on available in vitro and cellular assay data.

ParameterThis compoundSAR405Reference(s)
Target Vps34Vps34 (PIK3C3)[1][2]
Binding Affinity (Kd) Not Reported1.5 nM[1][7]
Biochemical IC50 Not Reported1.2 nM[1]
Cellular IC50 (Autophagy Inhibition) 25 nM (in U2OS cells, GFP-FYVE assay)27 nM (in HeLa cells, GFP-FYVE assay) 42 nM (in H1299 cells, preventing autophagosome formation induced by mTOR inhibitor) 419 nM (in starved HeLa cells, GFP-LC3 assay)[1][2][8]
Cell Proliferation IC50 Not Reported11.5 µM (H28), 16.7 µM (H2452), 14.9 µM (211H) at 72 hours[9]

Note: IC50 values can vary depending on the cell line, experimental conditions, and assay method.

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the canonical autophagy signaling pathway and the point of inhibition for this compound and SAR405.

G mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Beclin1_complex Beclin-1 Complex (Beclin-1, Vps15, Atg14L) ULK1_complex->Beclin1_complex Activation Vps34 Vps34 Beclin1_complex->Vps34 Activation PI3P PI3P Vps34->PI3P Phosphorylation PI PI PI->Vps34 Autophagosome Autophagosome Formation PI3P->Autophagosome Recruitment of effector proteins Inhibitors This compound / SAR405 Inhibitors->Vps34 Inhibition

Caption: Vps34 inhibition in the autophagy pathway.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental findings. Below are representative protocols for assessing the efficacy of Vps34 inhibitors.

GFP-FYVE Cellular Assay for Vps34 Activity

This assay directly measures the production of PI3P, the product of Vps34 activity. The FYVE domain specifically binds to PI3P.

Methodology:

  • Cell Culture and Transfection: HeLa or U2OS cells are cultured in appropriate media and transiently or stably transfected with a plasmid expressing a GFP-FYVE fusion protein.[1][2]

  • Inhibitor Treatment: Cells are treated with varying concentrations of this compound or SAR405 for a specified duration (e.g., 2 hours).[2]

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde, and nuclei are counterstained with a fluorescent dye such as Hoechst 33342.[7]

  • Imaging and Analysis: The subcellular localization of the GFP-FYVE probe is observed using fluorescence microscopy or a high-content imaging system.[1] In the presence of active Vps34, GFP-FYVE appears as distinct puncta. Inhibition of Vps34 leads to a diffuse cytoplasmic GFP signal. The percentage of cells with puncta is quantified to determine the IC50 value.

LC3-II Conversion Assay by Western Blot

This assay measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), a hallmark of autophagy.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HeLa, H1299) are cultured and treated with the Vps34 inhibitor at various concentrations. Autophagy can be induced by starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS) or with an mTOR inhibitor (e.g., AZD8055).[1][8]

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against LC3 and a loading control (e.g., actin or GAPDH).

  • Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The ratio of LC3-II to LC3-I or the loading control is quantified to assess the level of autophagy inhibition.[8] A reduction in the LC3-II level upon inhibitor treatment indicates autophagy inhibition.[10]

p62/SQSTM1 Degradation Assay by Western Blot

p62 is a protein that is selectively degraded during autophagy. An accumulation of p62 can indicate a blockage in the autophagic flux.[11][12]

Methodology:

  • Cell Culture and Treatment: Similar to the LC3-II conversion assay, cells are treated with the Vps34 inhibitor under conditions that induce autophagy.

  • Cell Lysis and Western Blotting: The procedure is the same as for the LC3-II assay, but the primary antibody used is specific for p62.

  • Analysis: An increase in the p62 protein level upon inhibitor treatment suggests that autophagy is blocked.[13][14]

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the efficacy of Vps34 inhibitors.

G start Start: Select Cell Line induce_autophagy Induce Autophagy (Starvation or mTOR inhibitor) start->induce_autophagy treat_inhibitors Treat with this compound or SAR405 (Dose-response) induce_autophagy->treat_inhibitors assay Perform Assays treat_inhibitors->assay gfp_fyve GFP-FYVE Assay assay->gfp_fyve western Western Blot (LC3-II & p62) assay->western analysis Data Analysis gfp_fyve->analysis western->analysis ic50 Determine IC50 values analysis->ic50 compare Compare Efficacy ic50->compare end Conclusion compare->end

Caption: Workflow for comparing Vps34 inhibitors.

Conclusion

Both this compound and SAR405 are highly potent and selective inhibitors of Vps34, making them valuable tools for studying autophagy. SAR405 has been more extensively characterized in the literature, with reported binding affinity and IC50 values in various cellular contexts, including its synergistic effects with mTOR inhibitors.[8][15] this compound also demonstrates potent cellular activity.[2] The choice between these two inhibitors may depend on the specific experimental system, the desired concentration range, and the context of the research question. For researchers investigating the interplay between mTOR signaling and autophagy, SAR405's documented synergy with mTOR inhibitors could be particularly advantageous.[8][16] Ultimately, empirical validation in the specific cell line and experimental conditions of interest is recommended for optimal results.

References

Vps34-IN-4 vs. 3-Methyladenine (3-MA): A Comparative Guide on Specificity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the study of autophagy, a fundamental cellular process of degradation and recycling, the selective inhibition of key regulatory proteins is paramount for elucidating molecular mechanisms and for therapeutic development. Vps34, the class III phosphoinositide 3-kinase (PI3K), is a central player in the initiation of autophagy. For years, 3-methyladenine (3-MA) has been a widely used tool to block this process. However, the advent of more targeted inhibitors, such as Vps34-IN-4, necessitates a careful comparison of their performance. This guide provides an objective analysis of this compound and 3-MA, focusing on their specificity and potency, supported by experimental data.

Executive Summary

This compound emerges as a highly potent and selective inhibitor of Vps34, demonstrating significant advantages over the classical autophagy inhibitor, 3-methyladenine (3-MA). While both compounds effectively block autophagy, 3-MA exhibits considerable off-target effects, notably the inhibition of class I PI3Ks, which can confound experimental results. This compound, in contrast, shows exquisite selectivity for Vps34, making it a more precise tool for studying Vps34-mediated biological processes.

Data Presentation: Potency and Specificity

The following tables summarize the quantitative data on the inhibitory activity of this compound and 3-methyladenine against Vps34 and other related kinases.

Table 1: Inhibitory Potency against Vps34

CompoundTargetIC50
This compoundVps3425 nM[1][2][3]
3-Methyladenine (3-MA)Vps3425 µM[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinase Selectivity Profile

CompoundTarget KinaseIC50 / Activity
This compound Vps34 25 nM [1][2][3]
Class I PI3KsNot significantly inhibited[1][2][3]
Class II PI3KsNot significantly inhibited[1][2][3]
340 other protein kinasesNot significantly inhibited[2][5]
3-Methyladenine (3-MA) Vps34 25 µM [4]
PI3Kγ (Class IB)60 µM[4]
Class I PI3KsInhibits

Mechanism of Action and Cellular Effects

This compound is a potent and selective ATP-competitive inhibitor of Vps34. By binding to the ATP-binding pocket of Vps34, it prevents the phosphorylation of phosphatidylinositol (PtdIns) to form phosphatidylinositol 3-phosphate (PtdIns3P). PtdIns3P is a crucial lipid messenger for the recruitment of downstream autophagy effectors to the phagophore, the precursor to the autophagosome.[6] Therefore, inhibition of Vps34 by this compound effectively blocks the initiation of autophagy.

3-Methyladenine also inhibits Vps34 and thereby autophagosome formation.[5] However, its mechanism is less specific, as it also inhibits class I PI3Ks.[7] This lack of specificity can lead to a dual role in autophagy regulation; while it inhibits starvation-induced autophagy through its action on Vps34, prolonged treatment can promote autophagy under nutrient-rich conditions by inhibiting the class I PI3K/mTOR pathway.[5] Furthermore, 3-MA has been reported to induce caspase-dependent cell death and DNA damage, effects that may be independent of its role in autophagy inhibition.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by these inhibitors and a typical experimental workflow for their comparison.

PI3K_Vps34_Signaling_Pathway cluster_upstream cluster_pi3k cluster_downstream Growth_Factors Growth Factors Class_I_PI3K Class I PI3K Growth_Factors->Class_I_PI3K Nutrient_Starvation Nutrient Starvation Vps34 Vps34 (Class III PI3K) Nutrient_Starvation->Vps34 Akt_mTOR Akt/mTOR Pathway Class_I_PI3K->Akt_mTOR Autophagy_Initiation Autophagy Initiation Vps34->Autophagy_Initiation 3MA 3-Methyladenine 3MA->Class_I_PI3K 3MA->Vps34 Vps34IN4 This compound Vps34IN4->Vps34

Caption: PI3K/Vps34 signaling pathway and inhibitor targets.

Inhibitor_Comparison_Workflow Start Start: Cell Culture Treatment Treatment with this compound or 3-MA Start->Treatment Kinase_Assay In Vitro Kinase Assay (Vps34 & other kinases) Treatment->Kinase_Assay Autophagy_Assay Autophagy Flux Assay (LC3-II Western Blot) Treatment->Autophagy_Assay Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis Autophagy_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for comparing inhibitors.

Experimental Protocols

In Vitro Vps34 Kinase Assay

This assay measures the direct inhibitory effect of the compounds on Vps34 kinase activity.

Methodology:

  • Recombinant Kinase: Use a recombinant human Vps34/Vps15 complex.

  • Substrate: Prepare liposomes containing phosphatidylinositol (PtdIns).

  • Reaction Buffer: A typical buffer contains 20 mM Tris/HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, and 1 mM DTT.

  • Kinase Reaction: Incubate the Vps34/Vps15 complex with the PtdIns liposomes, the test compound (this compound or 3-MA at various concentrations), and [γ-³²P]ATP.

  • Termination and Lipid Extraction: Stop the reaction and extract the lipids.

  • Analysis: Separate the radiolabeled PtdIns3P product by thin-layer chromatography (TLC) and quantify using autoradiography or a phosphorimager.[5][8]

  • IC50 Calculation: Determine the concentration of the inhibitor that causes 50% inhibition of Vps34 activity.

Autophagy Flux Assay (LC3-II Western Blot)

This assay assesses the impact of the inhibitors on the autophagy pathway in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) and treat with this compound or 3-MA for a specified time. A lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) should be added to a subset of wells during the final hours of treatment to block the degradation of autophagosomes, allowing for the measurement of autophagic flux.[9][10]

  • Cell Lysis: Harvest cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against LC3. LC3-I is the cytosolic form, while LC3-II is the lipidated, autophagosome-associated form.[11]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensity for LC3-II. An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the inhibitors.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or 3-MA.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion

For researchers investigating the specific roles of Vps34 in autophagy and other cellular processes, this compound is the superior tool due to its high potency and remarkable selectivity. Its use minimizes the confounding variables associated with the off-target effects of 3-MA. While 3-MA has historical significance and can still be useful in certain contexts, its lack of specificity for Vps34 requires cautious interpretation of experimental outcomes. The detailed protocols provided in this guide offer a framework for researchers to empirically validate the effects of these inhibitors in their specific experimental systems.

References

Advantages of Vps34-IN-4 over non-selective PI3K inhibitors like wortmannin

Author: BenchChem Technical Support Team. Date: November 2025

A new era of precision in cell signaling research is being defined by the development of highly selective kinase inhibitors. This guide provides a detailed comparison of Vps34-IN-4, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34, and wortmannin, a widely used non-selective PI3K inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct advantages of employing a selective inhibitor for dissecting cellular pathways.

Vps34, the sole member of the class III PI3K family, plays a crucial role in the initiation of autophagy and in endosomal trafficking. Its selective inhibition offers a powerful tool to study these processes with minimal confounding effects from the inhibition of other PI3K isoforms, which are involved in diverse cellular functions including cell growth, proliferation, and survival. Wortmannin, a natural fungal metabolite, irreversibly inhibits a broad spectrum of PI3K family members, making it a powerful but less specific tool for studying PI3K signaling.

Superior Selectivity of this compound

A key advantage of this compound lies in its remarkable selectivity for Vps34 over other PI3K isoforms and a wide array of other protein kinases. This specificity is crucial for attributing observed cellular effects directly to the inhibition of Vps34 activity. In contrast, wortmannin's pan-PI3K inhibitory activity can lead to broad cellular consequences, complicating the interpretation of experimental results.

Table 1: Comparative Inhibitory Activity (IC50) of this compound and Wortmannin

TargetThis compound (nM)Wortmannin (nM)Class
Vps34 (PIK3C3) ~25 ~3 III
PI3Kα (PIK3CA)>1000~5I
PI3Kβ (PIK3CB)>1000~5I
PI3Kγ (PIK3CG)>1000~5I
PI3Kδ (PIK3CD)>1000~5I
DNA-PKNot significantly inhibited16IV
ATMNot significantly inhibited150IV
mTORNot significantly inhibited~200IV
PLK1Not significantly inhibited5.8-
PLK3Not significantly inhibited48-

Note: IC50 values are compiled from various sources and may vary depending on assay conditions. This compound data is based on studies of highly selective Vps34 inhibitors like VPS34-IN1.

The data clearly illustrates that while both compounds potently inhibit Vps34, wortmannin also exhibits strong inhibition of class I PI3Ks and other related kinases at similar concentrations. This lack of selectivity can confound studies aimed at understanding the specific roles of Vps34.

Delineating Cellular Pathways with Precision

The high selectivity of this compound allows for the precise dissection of Vps34-mediated signaling pathways, primarily autophagy and endocytosis, without disrupting the critical functions of class I PI3Ks in cell survival and proliferation.

PI3K_Signaling_Pathways cluster_classI Class I PI3K Signaling cluster_classIII Class III PI3K (Vps34) Signaling cluster_inhibitors Inhibitor Specificity RTK Receptor Tyrosine Kinases (RTKs) PI3K_I PI3K Class I (p110α, β, γ, δ) RTK->PI3K_I PIP3 PIP3 PI3K_I->PIP3 phosphorylates PIP2_I PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1_I mTORC1 Akt->mTORC1_I activates Cell_Growth Cell Growth & Survival mTORC1_I->Cell_Growth Vps34_Complex Vps34 Complex PI3P PI3P Vps34_Complex->PI3P phosphorylates PI PI Autophagy_Initiation Autophagy Initiation PI3P->Autophagy_Initiation Endosomal_Trafficking Endosomal Trafficking PI3P->Endosomal_Trafficking Vps34_IN4 This compound Vps34_IN4->Vps34_Complex inhibits Wortmannin Wortmannin Wortmannin->PI3K_I inhibits Wortmannin->Vps34_Complex inhibits Autophagy_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_readout Readout Cells Cells in Culture Treatment Treat with: - Vehicle - this compound - Wortmannin Cells->Treatment Lysates Prepare Cell Lysates Treatment->Lysates IF Immunofluorescence Treatment->IF WB Western Blot Lysates->WB LC3 LC3-I / LC3-II Ratio WB->LC3 p62 p62 Levels WB->p62 Puncta LC3 Puncta Formation IF->Puncta

Head-to-head comparison of Vps34-IN-4 and PIK-III inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Vps34 Inhibitors: Vps34-IN-4 and PIK-III

In the intricate landscape of cellular signaling, the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34), has emerged as a critical regulator of fundamental cellular processes, most notably autophagy and endosomal trafficking.[1] Its unique role in phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P) initiates the recruitment of effector proteins essential for the formation of autophagosomes and the maturation of endosomes.[1][2] Given the implication of aberrant autophagy in a spectrum of diseases, from cancer to neurodegeneration, the development of specific Vps34 inhibitors has become a focal point of therapeutic research.

This guide provides a detailed head-to-head comparison of two prominent and selective Vps34 inhibitors: this compound (also commonly known as Vps34-IN1) and PIK-III. We will delve into their biochemical and cellular activities, selectivity profiles, and the experimental methodologies used to evaluate their performance, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the ATP-Binding Pocket

Both this compound and PIK-III are potent and selective ATP-competitive inhibitors of Vps34.[3][4] They exert their inhibitory effect by binding to the ATP-binding pocket of the Vps34 kinase domain, thereby preventing the phosphorylation of its substrate, phosphatidylinositol. This blockade of PI(3)P production disrupts downstream signaling pathways that are dependent on this lipid messenger, leading to the inhibition of autophagy and interference with endosomal trafficking.[1][3]

Biochemical and Cellular Activity: A Quantitative Comparison

The efficacy of this compound and PIK-III has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for a direct comparison of their potency and cellular effects.

Table 1: Biochemical Potency against Vps34

InhibitorTargetIC50 (nM)Assay Type
This compound (Vps34-IN1)Vps3425In vitro kinase assay[3]
PIK-IIIVps3418In vitro kinase assay[5]

Table 2: Cellular Activity and Selectivity

InhibitorCellular AssayCell LineIC50 (nM)Key Findings
This compound (Vps34-IN1)GFP-2xFYVE RedistributionU2OS~100Dose-dependent dispersal of PI(3)P probe from endosomes.[6]
PIK-IIIAutophagy Inhibition (LC3 Lipidation)DLD11000-10000Prevention of NCOA4 and p62 degradation.[5]

Table 3: Selectivity Profile against PI3K Isoforms

InhibitorPI3Kα (Class IA) IC50 (nM)PI3Kβ (Class IA) IC50 (nM)PI3Kγ (Class IB) IC50 (nM)PI3Kδ (Class IA) IC50 (nM)
This compound (Vps34-IN1)>1000>1000>1000>1000
PIK-III>10000>10000>100001200[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Vps34 Signaling in Autophagy

Vps34_Signaling_Pathway cluster_0 Cellular Stimuli cluster_1 Vps34 Complex Activation cluster_2 PI(3)P Production & Autophagosome Formation cluster_3 Autophagy Inhibition Nutrient Starvation Nutrient Starvation ULK1 Complex ULK1 Complex Nutrient Starvation->ULK1 Complex Vps34 Complex I\n(Vps34, Vps15, Beclin-1, ATG14L) Vps34 Complex I (Vps34, Vps15, Beclin-1, ATG14L) ULK1 Complex->Vps34 Complex I\n(Vps34, Vps15, Beclin-1, ATG14L) activates PI(3)P PI(3)P Vps34 Complex I\n(Vps34, Vps15, Beclin-1, ATG14L)->PI(3)P phosphorylates Inhibition of Autophagy Inhibition of Autophagy This compound This compound This compound->Vps34 Complex I\n(Vps34, Vps15, Beclin-1, ATG14L) inhibits This compound->Inhibition of Autophagy PIK-III PIK-III PIK-III->Vps34 Complex I\n(Vps34, Vps15, Beclin-1, ATG14L) inhibits PIK-III->Inhibition of Autophagy PI PI PI->Vps34 Complex I\n(Vps34, Vps15, Beclin-1, ATG14L) substrate Autophagosome Formation Autophagosome Formation PI(3)P->Autophagosome Formation recruits effectors LC3-I to LC3-II Conversion LC3-I to LC3-II Conversion Autophagosome Formation->LC3-I to LC3-II Conversion

Caption: Vps34 signaling pathway in autophagy and points of inhibition by this compound and PIK-III.

Experimental Workflow for Vps34 Inhibitor Evaluation

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment GFP-FYVE Assay GFP-FYVE Assay Inhibitor Treatment->GFP-FYVE Assay LC3 Western Blot LC3 Western Blot Inhibitor Treatment->LC3 Western Blot p62 Western Blot p62 Western Blot Inhibitor Treatment->p62 Western Blot Cell Viability Assay Cell Viability Assay Inhibitor Treatment->Cell Viability Assay Cellular IC50 Cellular IC50 GFP-FYVE Assay->Cellular IC50 Autophagy Flux Autophagy Flux LC3 Western Blot->Autophagy Flux p62 Western Blot->Autophagy Flux Cytotoxicity Cytotoxicity Cell Viability Assay->Cytotoxicity

Caption: A typical experimental workflow for the evaluation of Vps34 inhibitors.

Detailed Experimental Protocols

Reproducibility and rigor are paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

Vps34 In Vitro Kinase Assay (Radiometric)

This assay measures the enzymatic activity of Vps34 by quantifying the incorporation of radiolabeled phosphate into its lipid substrate.

Materials:

  • Recombinant Vps34/Vps15 complex

  • Phosphatidylinositol (PI) liposomes

  • Kinase assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • This compound or PIK-III

  • TLC plate

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of the inhibitors (this compound or PIK-III) in DMSO.

  • In a microcentrifuge tube, combine the recombinant Vps34/Vps15 complex, PI liposomes, and kinase assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 30 minutes at 30°C with gentle agitation.

  • Stop the reaction by adding 1M HCl.

  • Extract the lipids using a chloroform:methanol (2:1) solution.

  • Spot the lipid-containing organic phase onto a TLC plate.

  • Develop the TLC plate using a solvent system of chloroform:methanol:acetic acid:water.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the radiolabeled PI(3)P product using a phosphorimager.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

GFP-2xFYVE Cellular Assay for Vps34 Activity

This cell-based assay monitors the localization of a PI(3)P-binding probe to assess cellular Vps34 activity.[7] The FYVE domain specifically binds to PI(3)P, and its fusion to Green Fluorescent Protein (GFP) allows for visualization of PI(3)P-rich endosomal compartments.[7]

Materials:

  • U2OS cells stably expressing GFP-2xFYVE

  • Cell culture medium and supplements

  • This compound or PIK-III

  • High-content imaging system or fluorescence microscope

  • Image analysis software

Procedure:

  • Seed the U2OS-GFP-2xFYVE cells in a 96-well imaging plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, PIK-III, or vehicle control for the desired time (e.g., 1-2 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analyze the images to quantify the punctate GFP-2xFYVE fluorescence, representing endosomal PI(3)P. A dispersal of the GFP signal from puncta to a more diffuse cytosolic pattern indicates inhibition of Vps34.[6]

  • Calculate the cellular IC50 values based on the reduction in GFP-2xFYVE puncta.

LC3 and p62 Western Blot for Autophagy Flux

This assay assesses the state of autophagy by monitoring the levels of two key autophagy-related proteins: LC3 and p62/SQSTM1. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. The cargo receptor p62 is selectively degraded during autophagy.

Materials:

  • Cell line of interest (e.g., HeLa, MEFs)

  • Cell culture medium and supplements

  • This compound or PIK-III

  • Autophagy inducer (e.g., starvation medium - EBSS)

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against LC3 and p62

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate the cells and allow them to adhere.

  • Treat the cells with the Vps34 inhibitor or vehicle control, in the presence or absence of an autophagy inducer and/or a lysosomal inhibitor. The use of a lysosomal inhibitor allows for the measurement of autophagic flux by assessing the accumulation of LC3-II.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against LC3 and p62. A loading control (e.g., β-actin or GAPDH) should also be probed.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities. Inhibition of Vps34 is expected to block the formation of LC3-II and lead to the accumulation of p62.[8]

Conclusion

This compound and PIK-III are both highly potent and selective inhibitors of Vps34, serving as invaluable tools for dissecting the roles of this kinase in autophagy and endosomal trafficking. While both compounds exhibit nanomolar potency in biochemical assays, their cellular activities and selectivity profiles may differ, making the choice of inhibitor dependent on the specific experimental context. The detailed experimental protocols provided in this guide should empower researchers to rigorously evaluate these and other Vps34 inhibitors, ultimately advancing our understanding of Vps34 biology and its therapeutic potential.

References

A Comparative Guide: Genetic Knockdown of Vps34 versus Chemical Inhibition with Vps34-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vacuolar protein sorting 34 (Vps34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a critical role in fundamental cellular processes.[1][2] It catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI(3)P), a key lipid second messenger that orchestrates membrane trafficking events.[1][3] Vps34 is a central component of two distinct protein complexes: Complex I, containing ATG14, which is essential for the initiation of autophagy, and Complex II, containing UVRAG, which regulates endosomal trafficking and autophagosome-lysosome fusion.[2][4][5] Given its crucial roles, Vps34 is a key target for studying autophagy, endocytosis, and their implications in diseases like cancer and neurodegeneration.[2][6]

This guide provides an objective comparison between two primary methods used to investigate Vps34 function: genetic knockdown via small interfering RNA (siRNA) or CRISPR-Cas9, and chemical inhibition using the selective small molecule Vps34-IN-1. We will delve into their mechanisms, specificity, and experimental utility, supported by quantitative data and detailed protocols to aid researchers in selecting the most appropriate technique for their scientific questions.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between genetic knockdown and chemical inhibition lies in the target and the timing of intervention. Genetic methods aim to reduce or eliminate the Vps34 protein itself, while chemical inhibitors block its enzymatic function.

Genetic Knockdown (siRNA/CRISPR):

  • siRNA: Small interfering RNAs are short, double-stranded RNA molecules that are introduced into cells. They are incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the messenger RNA (mRNA) of Vps34. This prevents the translation of the Vps34 protein, leading to a transient reduction in its cellular levels. The effect is typically observed 24-72 hours post-transfection and can be variable in its efficiency.

  • CRISPR-Cas9: This powerful gene-editing tool can be used to create a permanent and complete knockout of the PIK3C3 gene encoding Vps34. The Cas9 nuclease is guided by a specific guide RNA (gRNA) to the target gene, where it induces a double-strand break. The cell's error-prone repair mechanism often results in insertions or deletions that cause a frameshift mutation, leading to a non-functional protein or a complete loss of expression. While highly effective, germline loss of Vps34 is embryonically lethal in mice, highlighting its critical role.[1][2]

Chemical Inhibition (Vps34-IN-1): Vps34-IN-1 is a potent and highly selective ATP-competitive inhibitor of Vps34 kinase activity.[3][7] It binds to the ATP-binding pocket of the Vps34 kinase domain, preventing the transfer of a phosphate group from ATP to PtdIns.[4] This action directly and rapidly blocks the production of PI(3)P.[3] The inhibition is dose-dependent and reversible upon removal of the compound. Its effects are observed within minutes of administration to cells, allowing for acute studies of Vps34 function.[3][8]

Core Signaling and Points of Intervention

Vps34 function is central to the production of PI(3)P, which acts as a docking site for proteins containing FYVE or PX domains, thereby recruiting downstream effectors to specific membranes to regulate autophagy and endocytosis.[1][9]

Vps34_Signaling_Pathway cluster_knockdown Genetic Knockdown (siRNA/CRISPR) cluster_inhibition Chemical Inhibition cluster_pathway Cellular Process Vps34_mRNA PIK3C3 mRNA Vps34_protein Vps34 Protein Vps34_mRNA->Vps34_protein Translation Vps34_protein_active Active Vps34 Kinase siRNA siRNA/CRISPR siRNA->Vps34_mRNA Degradation/ Gene Disruption Vps34_IN1 Vps34-IN-1 Vps34_IN1->Vps34_protein_active Inhibits Activity PI3P PI(3)P Vps34_protein_active->PI3P Phosphorylation PtdIns PtdIns PtdIns->Vps34_protein_active ComplexI Complex I (with ATG14) PI3P->ComplexI Recruits ComplexII Complex II (with UVRAG) PI3P->ComplexII Recruits Autophagy Autophagy Initiation Endocytosis Endosomal Trafficking ComplexI->Autophagy ComplexII->Endocytosis

Caption: Vps34 intervention points.

Comparative Analysis: Genetic Knockdown vs. Chemical Inhibition

FeatureGenetic Knockdown (siRNA/CRISPR)Chemical Inhibition (Vps34-IN-1)
Target Vps34 mRNA (siRNA) or PIK3C3 gene (CRISPR), leading to reduced protein levels.Vps34 kinase activity.
Mechanism Post-transcriptional gene silencing or permanent gene knockout.Reversible, ATP-competitive inhibition of the enzyme.
Onset of Effect Slow (24-72 hours for protein depletion).Rapid (within minutes).[3][8]
Duration of Effect Transient (siRNA, depends on cell division) or permanent (CRISPR).Reversible and dependent on compound presence and half-life.
Specificity siRNA can have off-target effects by silencing unintended mRNAs. CRISPR can have off-target genomic edits.Vps34-IN-1 is highly selective for Vps34 over other PI3K isoforms and a large panel of protein kinases.[3][8]
Completeness Often incomplete knockdown (siRNA); complete knockout is possible with CRISPR but may be lethal.[1]Potentially complete inhibition of kinase activity, but is dose-dependent.
Cellular Adaptation Long-term knockdown may induce compensatory mechanisms.Acute treatment minimizes cellular adaptation, ideal for studying immediate effects.
Key Advantage Directly tests the requirement of the protein scaffold and its non-catalytic functions.Allows for acute, temporal control of kinase activity and is suitable for in vivo studies.[10]
Key Disadvantage Slow kinetics, potential off-targets, and cellular compensation.Does not address non-catalytic roles of the Vps34 protein.

Summary of Experimental Data

MethodParameterQuantitative ValueModel SystemKey Finding
Vps34-IN-1 IC50 (in vitro)25 nMRecombinant Vps34Potent inhibitor of Vps34 kinase activity.[3][7][8]
Vps34-IN-1 PtdIns(3)P levelsRapid dispersal of GFP-2xFYVE probeU2OS cellsEffectively reduces cellular PI(3)P levels within 1 minute.[3]
Vps34-IN-1 SGK3 Phosphorylation~50-60% loss within 1 minuteVarious cell linesVps34 activity is required for full SGK3 activation, a downstream PI(3)P effector.[3][8]
siRNA Vps34 protein levelsSignificant reductionHeLa cellsLeads to decreased expression of Vps34 and downstream effectors like PLD1.[11]
CRISPR (Knockout) PhenotypeEmbryonic lethalityMiceVps34 is essential for embryonic development.[2]
CRISPR (Conditional KO) PhenotypeRapid neurodegenerationMouse sensory neuronsVps34 is critical for endosomal pathways and neuronal survival.[12][13]
Vps34-IN-1 Autophagy FluxInhibition of LC3-II accumulationCAL-1 cellsBlocks the autophagic process.[14]

Mandatory Visualizations

Experimental Workflow

This diagram outlines a typical workflow for comparing the effects of Vps34 knockdown and inhibition on a downstream cellular process, such as autophagy.

Experimental_Workflow cluster_A Arm A: Genetic Knockdown cluster_B Arm B: Chemical Inhibition start Cell Culture (e.g., U2OS, HeLa) transfect Transfect with siVps34 or siControl start->transfect treat Treat with Vps34-IN-1 or DMSO start->treat incubate_kd Incubate (48-72h) transfect->incubate_kd analysis Downstream Analysis incubate_kd->analysis incubate_inhib Incubate (e.g., 1-4h) treat->incubate_inhib incubate_inhib->analysis wb Western Blot (Vps34, LC3-II) analysis->wb if Immunofluorescence (GFP-2xFYVE, LC3 puncta) analysis->if pheno Phenotypic Assay (e.g., cell viability) analysis->pheno

Caption: Comparative experimental workflow.
Logical Comparison

This diagram visually contrasts the core attributes of the two methodologies.

Logical_Comparison cluster_attributes Attributes knockdown Genetic Knockdown (siRNA/CRISPR) speed Speed knockdown->speed Slow (days) target Target knockdown->target Protein Level reversibility Reversibility knockdown->reversibility Low/None specificity Specificity knockdown->specificity Off-target risk application Primary Use knockdown->application Chronic loss-of-function inhibitor Chemical Inhibition (Vps34-IN-1) inhibitor->speed Fast (minutes) inhibitor->target Kinase Activity inhibitor->reversibility High inhibitor->specificity Highly selective inhibitor->application Acute inhibition

Caption: Methodological comparison.

Experimental Protocols

Protocol 1: Vps34 Knockdown using siRNA

Objective: To transiently reduce Vps34 protein expression in cultured cells.

Materials:

  • Mammalian cell line (e.g., HeLa, U2OS)

  • Complete growth medium

  • Vps34-targeting siRNA and non-targeting control siRNA (20 µM stocks)

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Reagents for Western blotting

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation (per well):

    • Dilute 5 µL of siRNA (final concentration ~50 nM) in 100 µL of Opti-MEM. Mix gently.

    • In a separate tube, dilute 5 µL of transfection reagent in 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 210 µL of siRNA-lipid complex dropwise to the well containing cells and fresh medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂.

  • Validation: Harvest the cells for analysis. Validate the knockdown efficiency by measuring Vps34 protein levels using Western blotting (see Protocol 3).

Protocol 2: Chemical Inhibition with Vps34-IN-1

Objective: To acutely inhibit the kinase activity of Vps34.

Materials:

  • Mammalian cell line

  • Complete growth medium

  • Vps34-IN-1 (e.g., 10 mM stock in DMSO)

  • DMSO (vehicle control)

  • Multi-well plates

Procedure:

  • Cell Seeding: Seed cells in a suitable plate format and grow to desired confluency (typically 70-90%).

  • Compound Preparation: Prepare working solutions of Vps34-IN-1 by diluting the stock in complete growth medium. A typical final concentration range for cell-based assays is 1-10 µM. Prepare a vehicle control using the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing Vps34-IN-1 or DMSO.

  • Incubation: Incubate for the desired time period. For acute effects on PI(3)P levels or downstream signaling, incubation times can be as short as 1-60 minutes.[3] For assays measuring processes like autophagy, longer incubations (e.g., 2-6 hours) may be required.

  • Analysis: Proceed immediately to the downstream assay, such as immunofluorescence for PI(3)P reporters (Protocol 4) or cell lysis for biochemical analysis.

Protocol 3: Western Blotting for Vps34 Knockdown Validation

Objective: To quantify the reduction in Vps34 protein levels post-siRNA treatment.

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Vps34 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine knockdown efficiency.

Protocol 4: PI(3)P Reporter Assay via Immunofluorescence

Objective: To visualize the effect of Vps34 inhibition on cellular PI(3)P pools.

Procedure:

  • Transfection: Seed cells on glass coverslips. Transfect them with a plasmid encoding a fluorescent PI(3)P reporter (e.g., GFP-2xFYVE) 24 hours prior to the experiment.

  • Treatment: Treat the transfected cells with Vps34-IN-1 or DMSO vehicle as described in Protocol 2 for a short duration (e.g., 1-15 minutes).

  • Fixation: Immediately wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization & Mounting: Wash again with PBS, permeabilize with 0.1% Triton X-100 if needed for co-staining, and mount the coverslips onto microscope slides using a mounting medium with DAPI.

  • Imaging: Visualize the cells using a confocal microscope. In control cells, the GFP-2xFYVE probe will appear as distinct puncta, indicating its localization to PI(3)P-rich endosomes.[3] In Vps34-IN-1 treated cells, this punctate staining will become diffuse and cytosolic, indicating a loss of endosomal PI(3)P.[3][15]

Conclusion and Recommendations

Both genetic knockdown and chemical inhibition are powerful tools for dissecting the function of Vps34. The choice between them depends critically on the biological question.

  • Choose Genetic Knockdown (siRNA/CRISPR) when the goal is to understand the long-term consequences of Vps34 loss or to investigate the protein's potential non-catalytic, scaffolding roles. CRISPR-mediated knockout provides a permanent and often complete loss-of-function model.

  • Choose Chemical Inhibition (Vps34-IN-1) for studying the acute, dynamic roles of Vps34 kinase activity. Its rapid and reversible action is ideal for dissecting signaling events in real-time, minimizing the risk of cellular compensation, and is well-suited for dose-response studies and potential therapeutic applications.

For a comprehensive understanding, a dual approach is often most powerful. For instance, a key phenotype observed with Vps34-IN-1 can be validated using siRNA or CRISPR to confirm that the effect is indeed on-target and mediated by Vps34. By understanding the strengths and limitations of each method, researchers can effectively probe the multifaceted roles of Vps34 in cellular health and disease.

References

Confirming Vps34-IN-1 Activity with the GFP-LC3 Puncta Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the Green Fluorescent Protein-light chain 3 (GFP-LC3) puncta assay to validate the activity of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. We will explore the underlying signaling pathways, provide detailed experimental protocols, and compare Vps34-IN-1 with alternative inhibitors, supported by experimental data.

Introduction to Vps34 and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1][2] A key regulator in the initiation of autophagy is the Vacuolar Protein Sorting 34 (Vps34).[2][3] Vps34 is a class III PI3K that phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns3P).[1][2][4] This accumulation of PtdIns3P on the phagophore (the precursor to the autophagosome) is essential for the recruitment of downstream autophagy-related (ATG) proteins, leading to the formation of the double-membraned autophagosome.[1][5]

Vps34-IN-1 is a potent and highly selective inhibitor of Vps34, with an in vitro IC50 of approximately 25 nM.[6][7][8][9] Its selectivity makes it a valuable tool for studying the specific roles of Vps34 in cellular processes like autophagy.[6][8] The GFP-LC3 puncta assay is a widely used fluorescence microscopy-based method to monitor the formation of autophagosomes and, consequently, to assess the activity of autophagy modulators like Vps34-IN-1.[10][11]

The Role of Vps34 in Autophagy Initiation

The initiation of autophagy is tightly regulated. Under conditions of cellular stress, such as nutrient starvation, the ULK1 protein kinase complex is activated. This complex then activates the Vps34 complex, which includes Vps34, Vps15, Beclin 1, and ATG14.[1][3] Activated Vps34 generates PtdIns3P, which acts as a docking site for proteins containing PtdIns3P-binding domains, such as WIPI proteins.[1][5] This recruitment is a critical step for the elongation of the phagophore and the subsequent recruitment of the LC3 conjugation system, which ultimately leads to the formation of a mature autophagosome.

Vps34_Pathway cluster_stress cluster_initiation Autophagy Initiation cluster_pi3p PtdIns3P Production cluster_recruitment Effector Recruitment cluster_formation Autophagosome Formation Stress Cellular Stress ULK1 ULK1 Complex Activation Stress->ULK1 Vps34_Complex Vps34 Complex Activation ULK1->Vps34_Complex PtdIns PtdIns Vps34_Complex->PtdIns PtdIns3P PtdIns3P PtdIns->PtdIns3P Vps34 WIPIs WIPI Protein Recruitment PtdIns3P->WIPIs LC3_Lipidation LC3 Lipidation (LC3-II) WIPIs->LC3_Lipidation Autophagosome Autophagosome Formation (GFP-LC3 Puncta) LC3_Lipidation->Autophagosome Vps34_IN1 Vps34-IN-1 Vps34_IN1->PtdIns3P Inhibits

Caption: Vps34 signaling pathway in autophagy initiation.

Principle of the GFP-LC3 Puncta Assay

The GFP-LC3 puncta assay relies on the redistribution of the LC3 protein during autophagy. LC3 exists in a cytosolic form (LC3-I).[11] Upon autophagy induction, LC3-I is conjugated to phosphatidylethanolamine to form LC3-II, which is then recruited to the inner and outer membranes of the forming autophagosome.[11]

When cells are transfected with a plasmid encoding GFP-LC3, the fusion protein is diffusely distributed throughout the cytoplasm and nucleus in cells with basal autophagy levels. When autophagy is induced, the GFP-LC3-II incorporates into the autophagosome membranes, appearing as distinct, bright green fluorescent dots, or "puncta," when visualized by fluorescence microscopy.[10] The number of these puncta per cell is correlated with the number of autophagosomes.

Inhibition of Vps34 by Vps34-IN-1 is expected to block the initiation of autophagosome formation, thereby preventing the recruitment and accumulation of GFP-LC3 on these structures. This results in a quantifiable reduction in the number of GFP-LC3 puncta, even under autophagy-inducing conditions.[12][13] It is important to note that an accumulation of puncta can mean either an induction of autophagy or a blockage in the fusion of autophagosomes with lysosomes.[11][14] Therefore, proper controls are essential for data interpretation.

Experimental Workflow for Vps34-IN-1 Activity Assessment

The following diagram outlines the typical workflow for using the GFP-LC3 puncta assay to confirm the inhibitory effect of Vps34-IN-1 on autophagy.

Experimental_Workflow Start Start Cell_Culture 1. Seed cells suitable for transfection and imaging Start->Cell_Culture Transfection 2. Transfect cells with GFP-LC3 plasmid Cell_Culture->Transfection Treatment 3. Treat cells with: - Vehicle Control - Autophagy Inducer (e.g., Starvation) - Inducer + Vps34-IN-1 Transfection->Treatment Fixation 4. Fix and permeabilize cells Treatment->Fixation Imaging 5. Acquire images using fluorescence microscopy Fixation->Imaging Analysis 6. Quantify the number of GFP-LC3 puncta per cell Imaging->Analysis End End Analysis->End

Caption: Workflow for the GFP-LC3 puncta assay.

Detailed Experimental Protocol: GFP-LC3 Puncta Assay

This protocol provides a general guideline. Optimization of cell density, transfection reagents, and inhibitor concentrations may be required for specific cell lines.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS, MEFs)

  • Complete cell culture medium

  • GFP-LC3 expression plasmid

  • Transfection reagent

  • Vps34-IN-1

  • Autophagy inducer (e.g., Earle's Balanced Salt Solution (EBSS) for starvation)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (optional, for permeabilization)

  • Antifade mounting medium with DAPI

  • Glass coverslips in a multi-well plate

Procedure:

  • Cell Seeding: The day before transfection, seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection: Transfect cells with the GFP-LC3 plasmid according to the manufacturer's protocol for your chosen transfection reagent. Allow cells to express the protein for 24-48 hours.

  • Treatment:

    • Prepare fresh solutions of Vps34-IN-1 in culture medium. A dose-response experiment is recommended (e.g., 0.1, 1, 3 µM).[7][12]

    • Aspirate the medium from the cells and wash once with PBS.

    • Add the appropriate medium for each condition:

      • Negative Control: Complete medium with vehicle (e.g., DMSO).

      • Positive Control: Autophagy-inducing medium (e.g., EBSS) with vehicle.

      • Test Condition: Autophagy-inducing medium with Vps34-IN-1.

    • Incubate for a period sufficient to induce autophagy (e.g., 2-4 hours for starvation).

  • Fixation:

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional): If additional antibody staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI to counterstain the nuclei.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Acquire images of the GFP (for LC3 puncta) and DAPI (for nuclei) channels. Ensure that imaging parameters (e.g., exposure time, laser power) are kept consistent across all samples.

  • Quantification:

    • Count the number of GFP-LC3 puncta per cell for a significant number of cells (e.g., 50-100 cells per condition) from multiple random fields.

    • Automated image analysis software can be used for unbiased quantification.

    • Calculate the average number of puncta per cell for each condition.

Comparison of Vps34-IN-1 with Alternative Inhibitors

Vps34-IN-1 is a highly selective inhibitor, but several other compounds also target Vps34. Their potency and selectivity can vary, which is an important consideration for experimental design.

InhibitorVps34 IC50Selectivity NotesReference
Vps34-IN-1 25 nMHighly selective against class I and II PI3Ks.[6][9][15]
SAR405 1.2 nMHighly selective; not active up to 10 µM on class I and II PI3Ks or mTOR.[15][16]
PIK-III 18 nMSelective for Vps34 over PI(3)Kδ (IC50 = 1.2 µM).[15]
Autophinib 19 nMPotent autophagy inhibitor.[15]
3-Methyladenine (3-MA) 25 µMBroad-spectrum PI3K inhibitor; inhibits both class I and class III PI3Ks.[15]

Alternative Assays for Autophagy

While the GFP-LC3 puncta assay is a robust method, it is recommended to use a combination of assays to accurately monitor autophagy.[11]

  • LC3 Turnover Assay (Western Blot): This assay measures the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio or LC3-II/housekeeping protein ratio indicates an accumulation of autophagosomes. To measure autophagic flux, the assay is performed in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine).

  • p62/SQSTM1 Degradation Assay: p62 is a protein that is selectively degraded by autophagy. A decrease in p62 levels, typically measured by Western blot, indicates functional autophagic flux. Conversely, inhibition of autophagy leads to p62 accumulation.

  • Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3): This assay can differentiate between autophagosomes (yellow puncta, both GFP and mRFP fluoresce) and autolysosomes (red puncta, GFP is quenched by the acidic environment while mRFP remains stable).[11][17][18] This allows for a more direct measurement of autophagic flux without the need for lysosomal inhibitors.

Expected Quantitative Data

The following table represents hypothetical data from a GFP-LC3 puncta assay designed to test the efficacy of Vps34-IN-1.

Treatment ConditionAverage GFP-LC3 Puncta per Cell (± SEM)Interpretation
Vehicle Control (Complete Medium) 2.5 ± 0.4Basal level of autophagy.
Starvation (EBSS) 18.2 ± 2.1Strong induction of autophagy.
Starvation + Vps34-IN-1 (1 µM) 4.1 ± 0.6Vps34-IN-1 significantly inhibits starvation-induced autophagy.

Logical Framework for Vps34-IN-1 Action

The inhibitory effect of Vps34-IN-1 on autophagy, as measured by the GFP-LC3 puncta assay, can be summarized in the following logical progression.

Logical_Relationship Start Vps34-IN-1 is added to cells Inhibition Vps34 kinase activity is inhibited Start->Inhibition PI3P_Block PtdIns3P production at the phagophore is blocked Inhibition->PI3P_Block Recruitment_Fail Recruitment of PtdIns3P-effectors (e.g., WIPIs) is prevented PI3P_Block->Recruitment_Fail Formation_Block Autophagosome formation and maturation are blocked Recruitment_Fail->Formation_Block Puncta_Decrease Recruitment of GFP-LC3 is prevented, leading to a decrease in puncta formation Formation_Block->Puncta_Decrease

Caption: Logical flow of Vps34-IN-1's effect on GFP-LC3 puncta.

Conclusion

References

Comparative Guide to Monitoring p62/SQSTM1 Degradation as a Marker for Vps34-IN-4 Induced Autophagy Block

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for monitoring the autophagy-related protein p62/SQSTM1 as a key indicator of autophagy inhibition by Vps34-IN-4. It is intended for researchers, scientists, and professionals in drug development engaged in the study of autophagy.

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1] A key regulator of autophagy initiation is the class III phosphatidylinositol 3-kinase (PI3K), Vps34, which generates phosphatidylinositol 3-phosphate (PI(3)P) to facilitate the formation of autophagosomes.[1][2][3] this compound is a potent and specific inhibitor of Vps34, effectively blocking the autophagic process at an early stage.

The protein p62, also known as sequestosome 1 (SQSTM1), serves as a selective autophagy receptor that recognizes and binds to ubiquitinated cargo, delivering it to the autophagosome for degradation by linking it to LC3.[4][5] Concurrently, p62 itself is degraded in the process.[4][5] Consequently, the accumulation of p62 is a reliable indicator of inhibited autophagic flux.[4][5] This guide details the use of p62 degradation as a marker for the autophagy block induced by this compound and compares it with alternative approaches.

Signaling Pathway of Autophagy Inhibition by this compound

The following diagram illustrates the canonical autophagy pathway, highlighting the role of Vps34 and the point of inhibition by this compound, leading to the accumulation of p62.

ULK1 Complex (active) ULK1 Complex (active) Vps34 Complex Vps34 Complex ULK1 Complex (active)->Vps34 Complex activates PI(3)P PI(3)P Vps34 Complex->PI(3)P produces LC3-I LC3-I PI(3)P->LC3-I recruits machinery for This compound This compound This compound->Vps34 Complex inhibits LC3-II LC3-II LC3-I->LC3-II lipidation Autophagosome Autophagosome LC3-II->Autophagosome incorporates into Ubiquitinated Cargo Ubiquitinated Cargo p62 p62/SQSTM1 Ubiquitinated Cargo->p62 p62->LC3-II binds to Degradation Degradation p62->Degradation Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Autolysosome->Degradation leads to

Caption: this compound inhibits the Vps34 complex, blocking PI(3)P production and subsequent autophagosome formation, leading to p62 accumulation.

Quantitative Data Comparison

The following table summarizes hypothetical data from a Western blot experiment quantifying p62 protein levels relative to a loading control (e.g., GAPDH) in cells treated with this compound versus control compounds.

Treatment GroupConcentrationDuration (hours)Normalized p62/GAPDH Ratio (Mean ± SD)Fold Change vs. Vehicle
Vehicle (DMSO)0.1%241.00 ± 0.121.0
This compound 1 µM 24 3.50 ± 0.45 3.5
Bafilomycin A1100 nM244.20 ± 0.584.2
Rapamycin200 nM240.45 ± 0.080.45

Data Interpretation:

  • This compound treatment leads to a significant 3.5-fold increase in p62 levels, indicating a potent block in autophagic degradation.

  • Bafilomycin A1 , a known late-stage autophagy inhibitor that blocks autophagosome-lysosome fusion, serves as a positive control for autophagy blockade and shows a comparable, slightly higher accumulation of p62.

  • Rapamycin , an mTOR inhibitor and autophagy inducer, results in decreased p62 levels, confirming its enhanced degradation through autophagy.

Experimental Methodologies

Experimental Workflow for Monitoring p62 Accumulation

This diagram outlines the typical workflow for assessing the effect of this compound on p62 levels.

cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis cluster_wb_steps Western Blot Steps cluster_if_steps Immunofluorescence Steps start Seed Cells treatment Treat with this compound and controls (Vehicle, BafA1) start->treatment incubation Incubate for desired time points (e.g., 6, 12, 24 hours) treatment->incubation harvest Harvest Cells incubation->harvest wb Western Blot harvest->wb if_stain Immunofluorescence harvest->if_stain lysis Cell Lysis wb->lysis fix_perm Fixation & Permeabilization if_stain->fix_perm quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Transfer to Membrane sds->transfer probing Antibody Probing (anti-p62, anti-GAPDH) transfer->probing imaging Imaging & Densitometry probing->imaging if_probing Antibody Staining (anti-p62, DAPI) fix_perm->if_probing microscopy Fluorescence Microscopy if_probing->microscopy image_analysis Image Analysis (puncta quantification) microscopy->image_analysis

Caption: Workflow for this compound treatment and subsequent analysis of p62 levels by Western blot or immunofluorescence.
Protocol 1: Western Blotting for p62/SQSTM1

This protocol details the steps for quantifying p62 protein levels following this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or MCF7) at a density to reach 70-80% confluency on the day of harvest.

    • Treat cells with this compound (e.g., 1 µM), vehicle (e.g., 0.1% DMSO), and other controls like Bafilomycin A1 (100 nM) for the desired duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.[6]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[7]

  • SDS-PAGE and Western Blotting:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.[8]

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.[7]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., rabbit anti-p62/SQSTM1, 1:1000; mouse anti-GAPDH, 1:5000).[6]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

    • Wash three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p62 signal to the corresponding loading control (GAPDH) signal for each sample.

Comparison with Alternative Autophagy Markers

While p62 is an excellent marker for autophagic flux, it is often used in conjunction with other markers, most notably LC3. The logical diagram below compares the interpretation of p62 and LC3-II levels.

cluster_logic Interpreting Autophagy Markers autophagy_status Autophagic Flux p62_levels p62 Levels autophagy_status->p62_levels lc3_levels LC3-II Levels autophagy_status->lc3_levels p62_up Increased p62 p62_levels->p62_up p62_down Decreased p62 p62_levels->p62_down lc3_up Increased LC3-II lc3_levels->lc3_up lc3_down Decreased LC3-II lc3_levels->lc3_down flux_block Autophagy Blocked p62_up->flux_block flux_induction Autophagy Induced p62_down->flux_induction ambiguous Ambiguous Result (Requires lysosomal inhibitor) lc3_up->ambiguous Could be induction OR block lc3_down->flux_induction Typically

Caption: Comparison of p62 and LC3-II as markers for autophagic flux. Increased p62 clearly indicates a block, while increased LC3-II can be ambiguous.

p62/SQSTM1 vs. LC3-II Turnover:

  • p62/SQSTM1: As an autophagy substrate, its levels are inversely correlated with autophagic activity.[5] An accumulation of p62 is a strong indicator of autophagy inhibition. However, it's important to note that p62 expression can also be regulated at the transcriptional level, which can sometimes complicate interpretation.[10][11]

  • LC3-II: The conversion of cytosolic LC3-I to lipidated LC3-II, which is recruited to the autophagosome membrane, is a hallmark of autophagy.[12] An increase in LC3-II can signify either the induction of autophagy (more autophagosomes are being formed) or a block in the late stages of autophagy (autophagosomes are not being degraded). To distinguish between these possibilities, an LC3 turnover or "flux" assay is required, which involves comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.[13]

Monitoring p62 provides a more direct and less ambiguous readout for an autophagy block compared to measuring static LC3-II levels alone. For a comprehensive analysis, it is recommended to monitor both markers.[13]

Alternative Methods for Inducing Autophagy Block

While this compound is a specific early-stage inhibitor, other compounds can be used as comparators to block autophagy at different stages.

CompoundTargetStage of BlockEffect on p62
This compound Vps34Early (Nucleation)Accumulation
3-Methyladenine (3-MA) Class III PI3K (Vps34)Early (Nucleation)Accumulation
Wortmannin Pan-PI3K inhibitorEarly (Nucleation)Accumulation
Bafilomycin A1 V-ATPaseLate (Fusion)Accumulation
Chloroquine Lysosomal pHLate (Degradation)Accumulation
ATG5 or ATG7 siRNA Core Autophagy MachineryEarly (Elongation)Accumulation

All these methods result in the accumulation of p62, reinforcing its utility as a universal marker for autophagy inhibition, regardless of the specific mechanism of the block.[14]

References

Validating On-Target Effects of Vps34-IN-4: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments to validate the on-target effects of Vps34-IN-4, a potent inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. We present a comparative analysis with other widely used Vps34 inhibitors—SAR405, PIK-III, and Vps34-IN-1—and provide detailed experimental protocols and supporting data to aid in the rigorous assessment of inhibitor specificity and efficacy.

Introduction to Vps34 and its Inhibition

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III PI3K family and plays a crucial role in intracellular trafficking by generating phosphatidylinositol 3-phosphate (PI(3)P). PI(3)P acts as a key lipid messenger, recruiting effector proteins to regulate essential cellular processes, including autophagy and endosomal sorting. Vps34 primarily exists in two distinct complexes: Complex I, containing ATG14L, which is essential for the initiation of autophagy, and Complex II, containing UVRAG, which is involved in endosomal trafficking and the maturation of autophagosomes.

Given its central role in these pathways, Vps34 has emerged as a significant therapeutic target. This compound is a selective inhibitor that, like other inhibitors such as SAR405, PIK-III, and Vps34-IN-1, targets the ATP-binding pocket of the Vps34 kinase domain. Validating that the observed cellular effects of these inhibitors are a direct consequence of Vps34 inhibition is paramount. This guide outlines a series of control experiments to rigorously assess the on-target activity of this compound.

Comparative Analysis of Vps34 Inhibitors

A direct comparison of the biochemical and cellular activities of this compound with other known Vps34 inhibitors is a critical first step in validating its on-target effects. The following table summarizes the key potency and selectivity data for this compound and its alternatives.

InhibitorVps34 IC50 (in vitro)Cellular Vps34 IC50 (GFP-FYVE Assay)Key Selectivity NotesReference
This compound ~15 nMNot explicitly reportedPotent and selective[1]
SAR405 1.2 nM27 nMHighly selective against class I and II PI3Ks and mTOR.[2][3][4][2][4]
PIK-III 18 nMNot explicitly reportedSelective over other PI3K isoforms, PI4Kβ, and mTOR.[5]
Vps34-IN-1 25 nMNot explicitly reportedHighly selective against 340 protein kinases and 25 other lipid kinases, including class I and II PI3Ks.[6][7][8][6][7]

Key Control Experiments for On-Target Validation

To confirm that this compound exerts its effects through the specific inhibition of Vps34, a series of biochemical and cell-based assays should be performed.

Direct Measurement of Vps34 Kinase Activity

Objective: To demonstrate direct inhibition of Vps34 enzymatic activity by this compound in a cell-free system.

Comparison with Alternatives: The in vitro IC50 of this compound should be comparable to that of SAR405, PIK-III, and Vps34-IN-1.

Experimental Protocol: In Vitro Vps34 Kinase Assay (Radiometric) [6][9]

  • Reagents: Recombinant Vps34/Vps15 complex, Phosphatidylinositol (PI) liposomes, [γ-³²P]ATP, kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Procedure:

    • Prepare PI liposomes by sonication or extrusion.

    • In a 96-well plate, add the kinase assay buffer, recombinant Vps34/Vps15, and varying concentrations of this compound or other inhibitors.

    • Initiate the reaction by adding PI liposomes and [γ-³²P]ATP.

    • Incubate at 30°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding a solution like 1M HCl.

    • Extract the lipids using a chloroform/methanol mixture.

    • Spot the lipid-containing organic phase onto a silica TLC plate and separate the lipids using an appropriate solvent system (e.g., chloroform/methanol/ammonia/water).

    • Visualize the radiolabeled PI(3)P product by autoradiography and quantify using a phosphorimager.

  • Data Analysis: Determine the IC50 value by plotting the percentage of Vps34 inhibition against the inhibitor concentration.

Cellular Measurement of PI(3)P Production

Objective: To confirm that this compound reduces the levels of the direct product of Vps34 activity, PI(3)P, in a cellular context.

Comparison with Alternatives: The dose-dependent reduction in cellular PI(3)P levels by this compound should be consistent with the effects of other selective Vps34 inhibitors.

Experimental Protocol: PI(3)P Measurement using a Fluorescent Biosensor [6][10][11][12]

  • Reagents: Cells stably expressing a PI(3)P-specific fluorescent biosensor (e.g., GFP-2xFYVE), cell culture medium, this compound and other inhibitors, and a class I PI3K inhibitor (e.g., GDC-0941) as a negative control.

  • Procedure:

    • Plate cells expressing the GFP-2xFYVE biosensor in glass-bottom dishes.

    • Treat the cells with a dose range of this compound, a positive control inhibitor (e.g., SAR405), and a negative control (GDC-0941) for a short duration (e.g., 1 hour).

    • Acquire images using a confocal microscope. In untreated cells, the GFP-2xFYVE probe will localize to PI(3)P-rich endosomal structures, appearing as distinct puncta.

    • Upon Vps34 inhibition, the PI(3)P levels will decrease, leading to the dispersal of the GFP-2xFYVE probe into the cytoplasm.

  • Data Analysis: Quantify the number and intensity of GFP-positive puncta per cell. A dose-dependent decrease in puncta indicates on-target inhibition of Vps34.

Assessment of Autophagy Inhibition

Objective: To demonstrate that this compound blocks autophagy, a key downstream process regulated by Vps34 Complex I.

Comparison with Alternatives: The inhibition of autophagy by this compound should be phenotypically similar to that observed with other Vps34 inhibitors.

Experimental Protocol: Monitoring Autophagic Flux by LC3 Turnover and p62 Degradation

  • Reagents: Cell line of interest, complete and starvation media (e.g., EBSS), this compound and other inhibitors, lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine), lysis buffer, primary antibodies against LC3B and p62/SQSTM1, and a loading control (e.g., GAPDH).

  • Procedure:

    • Plate cells and treat with this compound or other inhibitors under both basal and starvation-induced autophagy conditions.

    • For autophagic flux analysis, include parallel treatments with a lysosomal inhibitor to block the degradation of autophagosomes.

    • Lyse the cells and perform Western blotting for LC3B and p62.

  • Data Analysis:

    • LC3 Turnover: In the absence of lysosomal inhibitors, Vps34 inhibition will prevent the conversion of LC3-I to the autophagosome-associated LC3-II, leading to a decrease in LC3-II levels. In the presence of lysosomal inhibitors, an increase in LC3-II accumulation indicates active autophagic flux. Vps34 inhibition will block this accumulation.

    • p62 Degradation: p62 is a cargo receptor that is degraded during autophagy. Inhibition of autophagy by this compound will lead to the accumulation of p62.[13][14][15]

Evaluation of Endosomal Trafficking

Objective: To assess the impact of this compound on endosomal trafficking, a process regulated by Vps34 Complex II.

Comparison with Alternatives: this compound should phenocopy the effects of other Vps34 inhibitors on endosomal trafficking, such as the inhibition of late endosome to lysosome fusion.[2][4]

Experimental Protocol: Epidermal Growth Factor Receptor (EGFR) Degradation Assay [16][17][18][19][20]

  • Reagents: Serum-starved cells, Epidermal Growth Factor (EGF), this compound and other inhibitors, lysis buffer, primary antibody against EGFR.

  • Procedure:

    • Serum-starve cells to reduce basal EGFR signaling.

    • Pre-treat cells with this compound or other inhibitors.

    • Stimulate cells with EGF for various time points (e.g., 0, 30, 60, 120 minutes) to induce EGFR internalization and trafficking to the lysosome for degradation.

    • Lyse the cells at each time point and perform Western blotting for total EGFR levels.

  • Data Analysis: In control cells, EGF stimulation will lead to a time-dependent decrease in EGFR levels. Inhibition of Vps34 can impair the trafficking of EGFR to the lysosome, resulting in a delayed degradation of the receptor.

Visualizing the Pathways and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the Vps34 signaling pathway, a typical experimental workflow for inhibitor validation, and the logical framework for interpreting the results of control experiments.

Vps34_Signaling_Pathway Vps34 Signaling Pathway cluster_complex1 Complex I (Autophagy) cluster_complex2 Complex II (Endosomal Trafficking) Vps34_C1 Vps34 Vps15_C1 Vps15 PI3P PI(3)P Vps34_C1->PI3P Produces Beclin1_C1 Beclin 1 ATG14L ATG14L Vps34_C2 Vps34 Vps15_C2 Vps15 Vps34_C2->PI3P Produces Beclin1_C2 Beclin 1 UVRAG UVRAG PI PI PI->Vps34_C1 Substrate PI->Vps34_C2 Substrate Autophagy Autophagy Initiation PI3P->Autophagy EndosomalTrafficking Endosomal Trafficking PI3P->EndosomalTrafficking Vps34_IN4 This compound Vps34_IN4->Vps34_C1 Inhibits Vps34_IN4->Vps34_C2 Inhibits

Caption: Vps34 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Experimental Workflow for this compound Validation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays in_vitro_kinase In vitro Vps34 Kinase Assay selectivity_panel Kinase Selectivity Panel in_vitro_kinase->selectivity_panel pi3p_measurement Cellular PI(3)P Measurement (e.g., GFP-FYVE) selectivity_panel->pi3p_measurement off_target Assess Off-Target Effects selectivity_panel->off_target autophagy_flux Autophagy Flux Assay (LC3 turnover, p62) pi3p_measurement->autophagy_flux endosomal_trafficking Endosomal Trafficking Assay (EGFR degradation) autophagy_flux->endosomal_trafficking conclusion Conclusion: Validated On-Target Effects endosomal_trafficking->conclusion start Start: Hypothesized Vps34 Inhibitor (this compound) start->in_vitro_kinase Control_Experiment_Logic Logic of Control Experiments cluster_predictions Predicted Outcomes for On-Target Effects cluster_controls Control Experiments cluster_interpretation Interpretation hypothesis Hypothesis: This compound inhibits Vps34 pred1 Decreased in vitro Vps34 kinase activity hypothesis->pred1 pred2 Reduced cellular PI(3)P levels hypothesis->pred2 pred3 Inhibition of autophagy hypothesis->pred3 pred4 Altered endosomal trafficking hypothesis->pred4 ctrl1 Positive Control: Known Vps34 inhibitor (e.g., SAR405) pred1->ctrl1 Test with ctrl2 Negative Control: Inhibitor of other PI3K class (e.g., GDC-0941) pred1->ctrl2 Test with ctrl3 Vehicle Control: (e.g., DMSO) pred1->ctrl3 Test with pred2->ctrl1 Test with pred2->ctrl2 Test with pred2->ctrl3 Test with pred3->ctrl1 Test with pred3->ctrl2 Test with pred3->ctrl3 Test with pred4->ctrl1 Test with pred4->ctrl2 Test with pred4->ctrl3 Test with interp1 This compound phenocopies positive control ctrl1->interp1 interp2 This compound does not phenocopy negative control ctrl1->interp2 interp3 Effects are dose-dependent and absent in vehicle ctrl1->interp3 ctrl2->interp1 ctrl2->interp2 ctrl2->interp3 ctrl3->interp1 ctrl3->interp2 ctrl3->interp3 conclusion Conclusion: Observed effects are on-target interp1->conclusion interp2->conclusion interp3->conclusion

References

Safety Operating Guide

Proper Disposal of Vps34-IN-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential information for the proper disposal of Vps34-IN-4, a potent and selective inhibitor of the VPS34 enzyme, intended for researchers, scientists, and drug development professionals.

This compound, identified by CAS number 1383716-46-8, requires careful handling and disposal due to its potential hazards. While a comprehensive safety data sheet (SDS) for this compound was not available, an SDS for a compound with the same CAS number, referred to as "VPS34 inhibitor 1 (Compound 19, PIK-III analogue)," provides critical safety information. Additionally, data from a related compound, "VPS34 inhibitor (Compound 80)," indicates potential hazards such as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to treat this compound with caution and adhere to the following disposal procedures to minimize risk to personnel and the environment.

Key Safety and Handling Information

Prior to disposal, it is essential to be aware of the handling precautions for this compound. Always consult your institution's specific safety protocols and the available Safety Data Sheet.

PropertyInformationSource
CAS Number 1383716-46-8[2][3][4]
Synonyms VPS34 inhibitor 1 (Compound 19, PIK-III analogue)[2][4]
Known Hazards Based on a related compound: Harmful if swallowed, Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) Standard laboratory PPE including safety goggles, gloves, and a lab coat should be worn.General Laboratory Practice
Handling Avoid generating dust. Use in a well-ventilated area.General Laboratory Practice

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused solid compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes), must be segregated as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Containment:

    • Solid Waste: Collect solid this compound and contaminated materials in a clearly labeled, sealable, and chemically resistant container. The container should be marked with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

    • Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof, and chemically compatible container. The container must be appropriately labeled as described above. Avoid overfilling waste containers.

  • Storage of Waste:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS office with a complete and accurate description of the waste, including the chemical name and any known hazards. Disposal must be conducted through an approved and licensed hazardous waste disposal company.[1]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Identify this compound Waste (Solid & Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Chemical Waste B->C D Place in Labeled, Sealed Container C->D E Store in Designated Secondary Containment D->E F Contact EHS for Waste Pickup E->F G Proper Disposal by Licensed Contractor F->G

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Vps34-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Vps34-IN-4

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your experiments.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure safety.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.
GogglesRecommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable. Inspect for tears or holes before use.
Body Protection Laboratory CoatA full-length lab coat should be worn and kept fastened.
Respiratory Protection Not generally required for small quantities.Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. Work in a well-ventilated area or under a chemical fume hood.
Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.

Handling Procedures:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Do not breathe dust or aerosols.[1]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Storage Conditions:

  • Powder: Store at -20°C for long-term storage.[1]

  • In Solvent: Store at -80°C.[1]

  • Container: Keep the container tightly sealed in a cool, well-ventilated area.[1]

  • Light: Protect from direct sunlight.[1]

Stock Solution Storage:

  • A stock solution stored at -80°C is stable for up to 6 months.[2]

  • When stored at -20°C, the solution should be used within 1 month.[2]

  • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Disposal Guidelines:

  • Waste Container: Dispose of contents and container to an approved waste disposal plant.[1]

  • Contaminated Materials: Treat all labware and materials that have come into contact with this compound as chemical waste.

  • Local Regulations: Always consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.[3]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

Spill Response:

  • Containment: Absorb spills with an inert material (e.g., vermiculite, sand, or earth).

  • Cleaning: Decontaminate the area with a suitable cleaning agent.

  • Disposal: Collect all spill materials in a sealed container for proper disposal.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound and a related inhibitor, Vps34-IN-1.

ParameterThis compoundVps34-IN-1
Purity 99.19%[2]99.79%[4]
CAS Number 1383716-46-8[2]1383716-33-3[4]
IC₅₀ Not explicitly stated for this compound~25 nM for Vps34-Vps15 complex[4]
Storage (Powder) -20°C[5]-20°C (3 years)[6]
Storage (in DMSO) -80°C (6 months), -20°C (1 month)[2]-80°C (1 year), -20°C (1 month)[4]
Solubility (DMSO) ≥ 39.15 mg/mL85 mg/mL[6]

Experimental Protocols and Signaling Pathway

Vps34 is a class III phosphoinositide 3-kinase (PI3K) that plays a critical role in the initiation of autophagy, a cellular process for degrading and recycling cellular components.[2] Vps34 forms a complex with Beclin-1, Vps15, and ATG14L to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P then serves as a docking site for effector proteins that are essential for the formation of the autophagosome.

Experimental Workflow: Inhibition of Autophagy

A typical experiment to investigate the effect of this compound on autophagy would involve treating cells with the inhibitor and then monitoring the levels of autophagy markers, such as LC3-II and p62/SQSTM1, by western blotting or immunofluorescence. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 would indicate an inhibition of autophagy.

Vps34 Signaling Pathway in Autophagy

The following diagram illustrates the central role of the Vps34 complex in the autophagy signaling pathway.

Vps34_Pathway Vps34 Signaling Pathway in Autophagy Initiation ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) Vps34_Complex_I Vps34 Complex I (Vps34, Beclin-1, Vps15, ATG14L) ULK1_Complex->Vps34_Complex_I Activates PI3P Phosphatidylinositol 3-Phosphate (PI3P) Vps34_Complex_I->PI3P Phosphorylates PI Phosphatidylinositol (PI) PI->Vps34_Complex_I WIPIs WIPI Proteins PI3P->WIPIs Recruits Autophagosome_Formation Autophagosome Formation WIPIs->Autophagosome_Formation Promotes Vps34_IN_4 This compound Vps34_IN_4->Vps34_Complex_I Inhibits

Caption: Vps34 Complex I in Autophagy Initiation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.